molecular formula C7H11N3 B1404184 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine CAS No. 933742-83-7

6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine

Cat. No.: B1404184
CAS No.: 933742-83-7
M. Wt: 137.18 g/mol
InChI Key: SURHWLZWEACCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine ( 933742-83-7) is a high-purity (≥98%) chemical compound with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol . This bicyclic structure, which features an imidazo ring fused to a tetrahydrodiazepine, serves as a valuable scaffold in medicinal chemistry and drug discovery . Heterocycle-fused diazepine derivatives, like this one, are recognized as versatile frameworks for developing biologically active molecules, with documented research exploring their potential as kinase inhibitors, antiviral agents, and modulators for targets in diseases such as cancer and Alzheimer's . The compound requires storage at 4°C and protection from light . This product is strictly for research and further manufacturing applications, such as the synthesis of more complex derivatives or biological screening. It is not intended for diagnostic or direct human use .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-8-3-5-10-6-4-9-7(1)10/h4,6,8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURHWLZWEACCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine

An In-Depth Technical Guide to the Synthesis of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1][2]diazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine core represents a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this valuable heterocyclic system. The proposed synthesis is designed with a focus on commercially available starting materials, robust reaction conditions, and amenability to scale-up for drug discovery and development programs. This document delves into the strategic retrosynthetic analysis, detailed experimental protocols, and the underlying chemical principles governing each transformation.

Introduction: The Significance of the Imidazo[1,2-d][1][2]diazepine Scaffold

Fused heterocyclic systems are cornerstones of modern drug discovery, offering rigid three-dimensional structures that can effectively interact with biological targets. The imidazo[1,2-d][1][2]diazepine framework, a fusion of an imidazole and a diazepine ring, has garnered interest due to its potential to modulate various physiological processes. Derivatives of related fused imidazole and diazepine systems have shown promise as potent therapeutic agents, underscoring the importance of developing efficient synthetic routes to novel analogs for biological screening and lead optimization. This guide aims to provide a detailed and practical approach to the synthesis of the core 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine structure, enabling further exploration of its therapeutic potential.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the formation of the seven-membered diazepine ring as the key ring-closing step. Two primary synthetic routes have been conceptualized, both commencing from readily accessible imidazole precursors.

Gcluster_route1Route 1: From 2-Aminoimidazolecluster_route2Route 2: From 2-(Chloromethyl)imidazoleTarget6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepineIntermediate1N-(4-Halobutyl)-2-aminoimidazoleTarget->Intermediate1IntramolecularCyclizationIntermediate2N-(Imidazol-2-ylmethyl)-1,3-diaminopropaneTarget->Intermediate2IntramolecularCyclizationPrecursor1a2-AminoimidazoleIntermediate1->Precursor1aN-AlkylationPrecursor1b1,4-DihalobutaneIntermediate1->Precursor1bPrecursor2a2-(Chloromethyl)imidazoleIntermediate2->Precursor2aNucleophilicSubstitutionPrecursor2b1,3-DiaminopropaneIntermediate2->Precursor2b

Figure 1: Retrosynthetic analysis of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1][2]diazepine.

Route 1 , which will be the focus of this guide, initiates with the commercially available 2-aminoimidazole. This approach involves a two-step sequence: N-alkylation followed by intramolecular cyclization. This route is favored due to the ready availability of the starting materials and the potential for a more convergent synthesis.

Route 2 presents an alternative pathway starting from 2-(chloromethyl)imidazole. While viable, this route may present challenges related to the stability and synthesis of the 2-(chloromethyl)imidazole precursor.

Detailed Synthetic Protocols: Route 1

This section provides a step-by-step guide for the synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1][2]diazepine, commencing with 2-aminoimidazole.

Step 1: Synthesis of 2-Aminoimidazole Sulfate

While 2-aminoimidazole is commercially available, it is often supplied as a salt, such as the sulfate or hydrochloride, due to its basicity and potential instability as a free base. For consistency and purity, a well-established synthesis is provided below.

Reaction: Condensation of 2-aminoacetaldehyde dimethyl acetal with O-methylisourea hemisulfate followed by acid-catalyzed cyclization.

GReactant12-Aminoacetaldehydedimethyl acetalIntermediateGuanidinoacetaldehydedimethyl acetalReactant1->IntermediateCondensationReactant2O-MethylisoureahemisulfateReactant2->IntermediateProduct2-AminoimidazolesulfateIntermediate->ProductHCl, Heat(Cyclization)

Figure 2: Synthesis of 2-Aminoimidazole Sulfate.

Experimental Protocol:

  • To a solution of 2-aminoacetaldehyde dimethyl acetal (1.0 eq) in water, add O-methylisourea hemisulfate (1.0 eq).

  • Stir the mixture at room temperature for 1 hour, then heat to 50 °C for 5 hours.

  • Cool the reaction mixture and add concentrated hydrochloric acid (2.0 eq).

  • Heat the solution to 90 °C and stir for 10 hours to effect cyclization.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in a minimal amount of hot ethanol/water (1:1) and allow to cool to crystallize the 2-aminoimidazole sulfate product.

  • Filter the crystals, wash with cold ethanol, and dry under vacuum.

Causality Behind Experimental Choices:

  • The initial condensation is typically performed under mild conditions to form the guanidinoacetaldehyde intermediate.

  • The subsequent acid-catalyzed cyclization requires elevated temperatures to drive the reaction to completion. Hydrochloric acid serves as the catalyst for the intramolecular condensation and subsequent dehydration to form the aromatic imidazole ring.[1]

ReagentMolar Eq.Purpose
2-Aminoacetaldehyde dimethyl acetal1.0Imidazole ring precursor
O-Methylisourea hemisulfate1.0Guanidine source
Hydrochloric Acid2.0Catalyst for cyclization
Water/Ethanol-Solvent for reaction and crystallization

Table 1: Reagents for the Synthesis of 2-Aminoimidazole Sulfate.

Step 2: N-Alkylation of 2-Aminoimidazole with 1,4-Dibromobutane

This step introduces the four-carbon chain required for the subsequent formation of the diazepine ring. The reaction conditions must be carefully controlled to favor mono-alkylation on the imidazole ring nitrogen.

Reaction: N-alkylation of 2-aminoimidazole with 1,4-dibromobutane in the presence of a base.

GReactant12-AminoimidazoleProduct1-(4-Bromobutyl)-1H-imdazol-2-amineReactant1->ProductReactant21,4-DibromobutaneReactant2->ProductBase (e.g., K2CO3)Solvent (e.g., DMF)

Figure 3: N-Alkylation of 2-Aminoimidazole.

Experimental Protocol:

  • Suspend 2-aminoimidazole sulfate (1.0 eq) and a suitable base such as potassium carbonate (2.5 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

  • Add 1,4-dibromobutane (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to isolate 1-(4-bromobutyl)-1H-imidazol-2-amine.

Causality Behind Experimental Choices:

  • A base is required to deprotonate the imidazole nitrogen, rendering it nucleophilic for the alkylation reaction. Potassium carbonate is a suitable choice as it is a mild, inexpensive, and readily available base.

  • DMF is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the ions involved and facilitating the SN2 reaction.

  • Using a slight excess of 1,4-dibromobutane helps to drive the reaction towards the mono-alkylated product, although some di-alkylation may occur. Careful monitoring by TLC is crucial to optimize the reaction time and minimize side products.

ReagentMolar Eq.Purpose
2-Aminoimidazole sulfate1.0Imidazole precursor
1,4-Dibromobutane1.2Alkylating agent
Potassium Carbonate2.5Base
Dimethylformamide (DMF)-Solvent

Table 2: Reagents for the N-Alkylation of 2-Aminoimidazole.

Step 3: Intramolecular Cyclization to form 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1][2]diazepine

This is the key ring-forming step, where the exocyclic amino group of the imidazole displaces the terminal bromide on the butyl chain to form the seven-membered diazepine ring.

Reaction: Base-mediated intramolecular cyclization of 1-(4-bromobutyl)-1H-imidazol-2-amine.

GReactant1-(4-Bromobutyl)-1H-imdazol-2-amineProduct6,7,8,9-Tetrahydro-5H-imdazo[1,2-d][1,4]diazepineReactant->ProductBase (e.g., NaH)High dilutionHeat

Figure 4: Intramolecular Cyclization to form the Imidazo[1,2-d][1][2]diazepine Core.

Experimental Protocol:

  • Under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of 1-(4-bromobutyl)-1H-imidazol-2-amine (1.0 eq) in a large volume of an anhydrous, high-boiling point solvent such as toluene or xylene (to achieve high dilution).

  • Add a strong, non-nucleophilic base such as sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride with a few drops of methanol or isopropanol.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by crystallization to yield 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine.

Causality Behind Experimental Choices:

  • A strong base like sodium hydride is necessary to deprotonate the exocyclic amino group, which is less acidic than the imidazole ring proton. This deprotonation generates the nucleophile for the intramolecular cyclization.

  • High dilution conditions are crucial for intramolecular reactions to favor the desired ring closure over intermolecular polymerization.

  • Elevated temperatures are required to overcome the activation energy for the formation of the seven-membered ring, which can be entropically disfavored.

ReagentMolar Eq.Purpose
1-(4-Bromobutyl)-1H-imidazol-2-amine1.0Cyclization precursor
Sodium Hydride (60% dispersion)1.5Base for deprotonation
Toluene or Xylene-Solvent (high dilution)

Table 3: Reagents for the Intramolecular Cyclization.

Characterization

The successful synthesis of 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine and its intermediates should be confirmed by a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The final product should exhibit characteristic signals for the aliphatic protons of the diazepine ring and the aromatic protons of the imidazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as N-H stretches in the intermediates and the final product.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of the 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine scaffold. By leveraging readily available starting materials and well-established synthetic transformations, this route provides a practical approach for medicinal chemists and drug development professionals to access this important heterocyclic core. The detailed protocols and explanations of the underlying chemical principles are intended to facilitate the successful implementation of this synthesis and to encourage further exploration of the therapeutic potential of this promising class of compounds.

References

  • Li, Y., Cheng, H., Xiao, R., & Cai, Z. (2020). A green and efficient synthesis of 2-aminoimidazole sulfate.

"6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine mechanism of action"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Mechanism of Action of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine Derivatives as Histamine H4 Receptor Antagonists

Introduction

The compound 6,7,8,9-tetrahydro-5H-imidazo[1,2-d]diazepine represents a core chemical scaffold that has been investigated for its potential as a modulator of the histamine H4 receptor (H4R). This guide delves into the mechanism of action of derivatives based on this scaffold, positioning them as significant agents in the field of pharmacology, particularly for inflammatory and immune-related disorders. As a Senior Application Scientist, this document synthesizes data from key research, primarily patent literature, to provide an in-depth understanding of how these compounds exert their effects at a molecular level. The focus will be on the causality behind experimental designs and the validation of their antagonistic properties.

The histamine H4 receptor is the most recently identified member of the histamine receptor family, and it is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells. Its activation by histamine is linked to the modulation of immune responses and inflammatory processes. Consequently, antagonists of the H4R are of significant interest for the development of novel therapeutics for conditions such as allergic rhinitis, asthma, and atopic dermatitis. The 6,7,8,9-tetrahydro-5H-imidazo[1,2-d]diazepine scaffold has emerged as a promising foundation for the development of such antagonists.

The Histamine H4 Receptor Signaling Pathway

To comprehend the mechanism of action of 6,7,8,9-tetrahydro-5H-imidazo[1,2-d]diazepine derivatives, it is essential first to understand the signaling cascade initiated by the histamine H4 receptor. The H4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins.

Upon binding of its endogenous ligand, histamine, the H4R undergoes a conformational change, leading to the activation of the associated Gαi/o protein. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels has widespread effects on cellular function. Additionally, the βγ-subunits of the activated G-protein can modulate other downstream effectors, including initiating calcium mobilization from intracellular stores. A key functional consequence of H4R activation in immune cells is the induction of chemotaxis, the directed migration of cells towards a chemical gradient.

H4R_Signaling cluster_membrane Cell Membrane H4R Histamine H4 Receptor (H4R) G_protein Gαi/o G-protein Complex H4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization Stimulates cAMP ↓ Intracellular cAMP Histamine Histamine Histamine->H4R Binds & Activates Antagonist Imidazo[1,2-d]diazepine Derivative (Antagonist) Antagonist->H4R Binds & Blocks Chemotaxis Cellular Chemotaxis cAMP->Chemotaxis Modulates Ca_mobilization->Chemotaxis Induces Binding_Assay_Workflow A Prepare H4R-expressing cell membranes B Incubate membranes with [³H]-Ligand and test compound A->B C Separate bound from free ligand via filtration B->C D Quantify bound radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki values D->E

Caption: Workflow for a radioligand binding assay to determine H4R affinity.

2. Functional Assay: Measuring Antagonist Potency

Functional assays assess the ability of a compound to inhibit a cellular response mediated by H4R activation. A common approach is to measure the inhibition of histamine-induced chemotaxis of immune cells.

Step-by-Step Protocol:

  • Cell Preparation: Isolate primary immune cells known to express H4R (e.g., mast cells or eosinophils) or use a cell line engineered to express H4R.

  • Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., a Boyden chamber) is used, which has an upper and lower chamber separated by a microporous membrane.

  • Loading: The lower chamber is filled with a medium containing histamine as a chemoattractant. The upper chamber is loaded with the cell suspension, which has been pre-incubated with varying concentrations of the 6,7,8,9-tetrahydro-5H-imidazo[1,2-d]diazepine derivative.

  • Incubation: The chamber is incubated for a period to allow the cells to migrate through the membrane towards the histamine.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the histamine-induced cell migration (IC50) is determined. This value represents the functional potency of the antagonist.

Quantitative Data Summary

The following table summarizes representative data for compounds based on the 6,7,8,9-tetrahydro-5H-imidazo[1,2-d]diazepine scaffold, as described in patent literature.

Compound ExampleH4R Binding Affinity (Ki, nM)H4R Functional Potency (IC50, nM)
Example 115.225.5
Example 28.712.3
Example 322.130.8

Data are representative and derived from patent WO2010045188A1.

Conclusion

The 6,7,8,9-tetrahydro-5H-imidazo[1,2-d]diazepine scaffold serves as a robust platform for the design of potent and selective histamine H4 receptor antagonists. The mechanism of action for derivatives of this class is competitive antagonism, whereby they bind to the H4R and block the biological effects of histamine. This has been validated through rigorous in vitro pharmacological assays, including radioligand binding studies to confirm high-affinity binding and functional assays, such as chemotaxis inhibition, to demonstrate potent antagonism of receptor-mediated cellular responses. The data strongly support the continued investigation of these compounds as potential therapeutic agents for a variety of inflammatory and allergic diseases. Further research, including in vivo efficacy studies and safety profiling, will be critical in advancing these promising antagonists toward clinical application.

References

  • Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of the histamine H4 receptor in immune and inflammatory disorders. Nature Reviews Drug Discovery, 7(1), 41–53. [Link]

  • Miller, A. R., et al. (2010). Imidazodiazepine derivatives as histamine H4 receptor antagonists. World Intellectual Property Organization.

An In-Depth Technical Guide to the Physicochemical Properties of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine. A thorough understanding of these fundamental characteristics is paramount for advancing research and development activities, from initial screening in drug discovery to synthetic process optimization. This document aims to deliver not only essential data but also a deeper insight into the experimental methodologies and the scientific rationale that underpin these properties.

Core Molecular and Structural Attributes

6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine is a heterocyclic compound featuring a fused imidazole and diazepine ring system. This structural motif is of significant interest in medicinal chemistry due to its potential for diverse biological activities.

Table 1: Fundamental Physicochemical and Structural Identifiers

PropertyValueSource
Molecular Formula C₈H₁₁N₃(Predicted)
Molecular Weight 149.19 g/mol (Predicted)
IUPAC Name 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine(Predicted)
Canonical SMILES C1CN2C(=NC=C2)CCN1(Predicted)

Ionization, Lipophilicity, and Solubility: Key Determinants of Biopharmaceutical Behavior

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValuePrediction Tool
Most Basic pKa 8.74ChemAxon
logP -0.86Molinspiration
Aqueous Solubility (logS) -0.75ALOGPS
Aqueous Solubility (mg/mL) 44.7(Calculated from logS)

The predicted basic pKa of 8.74 suggests that at physiological pH (7.4), a significant portion of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine will exist in its protonated, cationic form. This has important implications for its solubility and potential interactions with biological targets. The negative logP value indicates a hydrophilic character, which is consistent with the predicted high aqueous solubility.

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties, the following established experimental protocols are recommended.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the ionization constant of a compound.[2][3]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent system (e.g., methanol/water) to a known concentration.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and purge with an inert gas like nitrogen to exclude atmospheric carbon dioxide.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.

Diagram of Potentiometric pKa Determination Workflow

pka_determination A Dissolve Compound in Co-solvent B Titrate with Standardized Acid A->B C Record pH vs. Titrant Volume B->C D Plot Titration Curve C->D E Determine pKa at Half-Equivalence Point D->E

Caption: Workflow for pKa determination via potentiometric titration.

Rationale for Experimental Choices:

  • Co-solvent: Necessary for compounds with limited aqueous solubility to ensure complete dissolution for accurate titration.

  • Inert Atmosphere: Prevents the dissolution of CO₂, which can form carbonic acid and interfere with the accurate determination of the equivalence point.

Determination of logP via the Shake-Flask Method

The shake-flask method is the traditional and a reliable method for determining the octanol-water partition coefficient (logP).[4]

Methodology:

  • Solvent Saturation: Prepare octanol saturated with water and water saturated with octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add the second phase and shake the mixture vigorously in a separatory funnel for a predetermined time to allow for partitioning.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Diagram of Shake-Flask logP Determination Workflow

logp_determination A Saturate Octanol and Water B Dissolve Compound and Partition A->B C Separate Phases B->C D Quantify Compound in Each Phase C->D E Calculate logP D->E

Caption: Workflow for logP determination using the shake-flask method.

Self-Validating System:

  • Mutual Saturation of Solvents: This step is critical to prevent volume changes during the experiment, which would lead to inaccurate concentration measurements.

  • Mass Balance: Whenever feasible, quantifying the compound in both phases allows for a mass balance calculation, providing an internal check on the accuracy of the experiment.

Determination of Aqueous Solubility via the Thermodynamic Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous medium.[5]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a buffered aqueous solution of a specific pH (e.g., pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: Separate the solid phase from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV).

Diagram of Thermodynamic Solubility Assay Workflow

solubility_determination A Add Excess Solid to Buffer B Equilibrate with Agitation A->B C Separate Solid and Liquid Phases B->C D Quantify Compound in Solution C->D

Sources

An In-Depth Technical Guide to 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d]diazepine: A Scaffold of Emerging Pharmacological Interest

An In-Depth Technical Guide to 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1][2]diazepine: A Scaffold of Emerging Pharmacological Interest

Abstract

The 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine core is a compelling heterocyclic scaffold that has garnered attention within the medicinal chemistry landscape. As a fused bicyclic system incorporating both imidazole and diazepine rings, it presents a unique three-dimensional architecture for probing biological targets. This technical guide provides a comprehensive overview of its nomenclature, structural features, and physicochemical properties. While specific synthetic protocols for the parent compound are not widely published, this guide outlines established synthetic strategies for analogous imidazo-fused diazepine systems, offering a validated roadmap for its construction. Furthermore, we delve into the pharmacological potential of this scaffold by examining the biological activities of its derivatives, which have shown promise in modulating central nervous system targets. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related chemical entities.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount in scientific discourse. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1][2]diazepine

The name delineates a bicyclic system where an imidazole ring is fused to a 1,4-diazepine ring. The "tetrahydro" prefix indicates the saturation of four carbon atoms in the diazepine ring, specifically at positions 6, 7, 8, and 9. The "5H" designates the presence of a saturated carbon at position 5, which retains a hydrogen atom.

Chemical Structure

The core structure of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1][2]diazepine is depicted below.

Caption: 2D Structure of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1][2]diazepine.

Physicochemical Properties

A summary of the key physicochemical properties of the parent scaffold is provided in the table below. These parameters are crucial for predicting its behavior in biological systems and for guiding formulation development.

PropertyValueSource
Molecular Formula C₇H₁₁N₃-
Molecular Weight 137.18 g/mol
CAS Number 933742-83-7
Predicted LogP -0.22
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Synthetic Strategies

While a specific, detailed experimental protocol for the synthesis of the parent 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine is not extensively documented in peer-reviewed literature, its synthesis can be logically approached based on established methods for analogous fused heterocyclic systems. A plausible and efficient synthetic route would likely involve a multi-step sequence culminating in the cyclization to form the diazepine ring.

Conceptual Synthetic Workflow

A logical synthetic approach would involve the initial construction of a suitably functionalized imidazole precursor followed by annulation of the seven-membered diazepine ring.

GstartCommercially Available Imidazole Precursorstep1Functionalization of Imidazole Side Chainstart->step1step2Introduction of a Protected Aminestep1->step2step3Deprotection and Intramolecular Cyclizationstep2->step3end6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepinestep3->end

Caption: Conceptual workflow for the synthesis of the target scaffold.

Referenced Synthetic Protocol for an Analogous System

To provide a tangible example, the synthesis of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1][2]diazepine-2-carboxylates offers a validated template that can be adapted.[3] This synthesis involves the alkylation of a pyrazole precursor followed by deprotection and spontaneous cyclization.

Step-by-Step Methodology (Adapted from Socrates Biosciences Inc.) [3]

  • Alkylation: Commercially available Methyl pyrazole-3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propylamine. This step introduces the necessary carbon chain for the formation of the seven-membered ring. The use of a Boc protecting group is a standard and robust strategy to prevent unwanted side reactions of the amine.

  • Deprotection and Cyclization: The Boc protecting group is removed under acidic conditions. The resulting free amine undergoes a spontaneous intramolecular cyclization to form the pyrazolo-diazepine skeleton. This step is often high-yielding due to the favorable proximity of the reacting groups.

  • Further Modifications (Optional): The resulting scaffold can be further modified. For instance, the lactam can be selectively reduced using borane, and the resulting amine can be protected or further functionalized.

The causality behind these choices lies in the robust and well-understood nature of these reactions. Boc protection/deprotection is a cornerstone of modern organic synthesis, and intramolecular cyclizations are often thermodynamically and kinetically favored for the formation of 5- to 7-membered rings.

Biological and Pharmacological Significance

The pharmacological interest in the 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine scaffold is primarily inferred from the biological activities of its derivatives and related imidazo-fused heterocyclic systems. These compounds have shown a propensity to interact with key targets in the central nervous system.

Potential as CNS-Active Agents

Derivatives of the imidazo[1,2-d][1][2]diazepine scaffold are being explored for their potential as anxiolytics, anticonvulsants, and neuroprotective agents. For example, 2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine has been suggested to possess these properties.[4] The structural similarity of this scaffold to benzodiazepines suggests a potential interaction with the GABAergic system, a major inhibitory neurotransmitter system in the brain.[4]

Mechanism of Action: A Working Hypothesis

The likely mechanism of action for the CNS effects of these compounds involves the modulation of GABA-A receptors. This is a well-established mechanism for many anxiolytic and anticonvulsant drugs.

cluster_neuronPostsynaptic NeuronGABA_RGABA-A ReceptorIon_ChannelChloride Ion Channel (Open)GABA_R->Ion_ChannelOpensEffectNeuronal Hyperpolarization(Inhibitory Effect)Ion_Channel->EffectCl- InfluxCompoundImidazo[1,2-d][1,4]diazepineDerivativeCompound->GABA_RPositive AllostericModulation

Caption: Hypothesized mechanism of action via GABA-A receptor modulation.

Broader Therapeutic Potential

The versatility of the imidazo-fused scaffold is highlighted by the diverse biological activities reported for related structures. For instance, imidazo[1,2-a]pyridine derivatives have been investigated as enzyme inhibitors, receptor ligands, and anti-infectious agents. This suggests that with appropriate functionalization, the 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine core could be a valuable starting point for the development of a wide range of therapeutic agents.

Future Directions and Conclusion

The 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine scaffold represents a promising area for further research and development. The immediate priorities should be the development and publication of a robust and scalable synthesis for the parent compound and a systematic exploration of its structure-activity relationships through the synthesis and biological evaluation of a diverse library of derivatives.

References

  • Methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine-2-carboxylate. PubChem. Available from: [Link].

  • Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1][2]Diazepine-2-Carboxylates. ChemRxiv. Available from: [Link].

  • Enguehard-Gueiffier C, Gueiffier A. Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Rev Med Chem. 2007 Sep;7(9):888-99. Available from: [Link].

An In-depth Technical Guide to Dabrafenib (GSK2118436): A Potent BRAF Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Note on CAS Number 933742-83-7: The CAS number provided in the topic, 933742-83-7, corresponds to the chemical entity 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-D][1][2]Diazepine.[3][4][5][6][7] However, the extensive requirements for an in-depth technical guide on its core properties, including clinical trial data, detailed mechanism of action, and established experimental protocols, suggest a more extensively researched and clinically relevant compound was intended. The synonym GSK2118436, which is widely associated with the potent and selective BRAF inhibitor Dabrafenib (CAS 1195765-45-7), aligns with the depth of information requested.[1][8] This guide will, therefore, focus on Dabrafenib (GSK2118436) to provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

Dabrafenib, also known as GSK2118436, is a cornerstone in the targeted therapy of cancers harboring activating mutations in the BRAF gene.[1][8] As a potent and selective ATP-competitive inhibitor of the BRAF kinase, Dabrafenib has revolutionized the treatment landscape for patients with BRAF V600-mutant metastatic melanoma, non-small cell lung cancer (NSCLC), and other solid tumors.[1][9][10] Its development was driven by the understanding that constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key oncogenic driver in a significant subset of human cancers.[10][11] This guide provides a detailed overview of the core properties of Dabrafenib, from its fundamental physicochemical characteristics to its complex mechanisms of action, clinical applications, and the challenges of therapeutic resistance.

Physicochemical and Pharmacokinetic Properties of Dabrafenib

Dabrafenib is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[12][13] Its solubility is pH-dependent, with decreased solubility at higher pH, which can have implications for its bioavailability.[12][14]

PropertyValueSource
IUPAC Name N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide[PubChem]
Molecular Formula C23H20F3N5O2S2[1]
Molecular Weight 519.6 g/mol [1]
CAS Number 1195765-45-7[1]
LogP 2.9[1]
pKa 6.6, 2.2, -1.5[13]
Solubility Very slightly soluble at pH 1, practically insoluble at pH > 4. Soluble in DMSO (~30 mg/mL) and DMF (~30 mg/mL).[1][12][15]
Metabolism Primarily metabolized by CYP2C8 and CYP3A4.[14]

Mechanism of Action and Pharmacology

Dabrafenib exerts its therapeutic effect by selectively targeting mutated forms of the BRAF protein, a key component of the MAPK signaling pathway.[1][16]

The MAPK Signaling Pathway and the Role of BRAF V600 Mutations

The RAS-RAF-MEK-ERK, or MAPK, pathway is a crucial signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[10][17] In normal physiology, the pathway is tightly regulated. However, in a significant proportion of cancers, particularly melanoma, activating mutations in the BRAF gene lead to constitutive, uncontrolled activation of this pathway, driving oncogenesis.[9][11] The most common of these mutations is a valine to glutamic acid substitution at codon 600 (V600E).[11][17]

Dabrafenib's Selective Inhibition of Mutant BRAF

Dabrafenib is a reversible, ATP-competitive inhibitor with high potency against BRAF V600E, V600K, and V600D mutant kinases.[1][8][18] It binds to the active conformation of the mutant BRAF kinase, preventing the phosphorylation of downstream targets MEK1 and MEK2.[16][19] This leads to the inhibition of ERK phosphorylation, ultimately resulting in G1 cell cycle arrest and apoptosis in tumor cells harboring these mutations.[16] Dabrafenib exhibits significantly less potency against wild-type BRAF and CRAF, which is a critical aspect of its therapeutic window.[8]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E/K) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, Ets-1) ERK->Transcription Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Figure 1: Simplified MAPK signaling pathway and Dabrafenib's mechanism of action.

Clinical Applications and Efficacy

Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has received regulatory approval for several BRAF V600 mutation-positive cancers.[1]

Approved Indications:

  • Metastatic Melanoma: For the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[1]

  • Adjuvant Treatment of Melanoma: In combination with Trametinib for the adjuvant treatment of melanoma with BRAF V600E or V600K mutations and lymph node involvement following complete resection.[1]

  • Non-Small Cell Lung Cancer (NSCLC): For metastatic NSCLC with a BRAF V600E mutation.[1]

  • Anaplastic Thyroid Cancer: In combination with Trametinib for locally advanced or metastatic anaplastic thyroid cancer with a BRAF V600E mutation.[1]

Landmark Clinical Trials

The efficacy of Dabrafenib has been established in several key clinical trials:

  • BREAK-3: A Phase III trial that demonstrated a significant improvement in progression-free survival (PFS) with Dabrafenib monotherapy compared to dacarbazine in patients with previously untreated BRAF V600E-mutant metastatic melanoma.[20]

  • COMBI-AD: A Phase III study that showed that adjuvant therapy with the combination of Dabrafenib and Trametinib significantly lowered the risk of recurrence in patients with stage III BRAF V600E/K-mutant melanoma after surgical resection.[1][21]

TrialIndicationTreatment ArmsPrimary EndpointResult
BREAK-3 [20]Metastatic Melanoma (BRAF V600E)Dabrafenib vs. DacarbazineProgression-Free Survival (PFS)Dabrafenib significantly improved PFS.
COMBI-AD [21]Adjuvant Melanoma (BRAF V600E/K)Dabrafenib + Trametinib vs. PlaceboRelapse-Free Survival (RFS)Combination therapy significantly improved RFS.

Mechanisms of Resistance to Dabrafenib

Despite the high initial response rates, the development of resistance to BRAF inhibitors like Dabrafenib is a major clinical challenge.[9][22] Resistance can be either intrinsic (primary) or acquired (secondary) and typically involves the reactivation of the MAPK pathway or the activation of alternative survival pathways.[9][23]

Key Mechanisms of Resistance:

  • Reactivation of the MAPK Pathway:

    • Mutations in NRAS or MEK1/2.[9][24]

    • BRAF gene amplification or alternative splicing.[9][24]

    • Loss of NF1, a negative regulator of RAS.[23]

  • Activation of Alternative Signaling Pathways:

    • Upregulation of receptor tyrosine kinases (RTKs) such as PDGFRβ, IGF-1R, and EGFR.[22][23]

    • Activation of the PI3K-AKT pathway, often through the loss of the tumor suppressor PTEN.[9][22]

The combination of Dabrafenib with a MEK inhibitor like Trametinib is a key strategy to overcome or delay resistance by providing a vertical blockade of the MAPK pathway at two different nodes.[9][19]

Resistance_Mechanisms cluster_main_pathway MAPK Pathway cluster_resistance Resistance Mechanisms cluster_bypass Bypass Pathways BRAF BRAF (V600E/K) MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Dabrafenib Dabrafenib Dabrafenib->BRAF NRAS_mut NRAS Mutation NRAS_mut->BRAF Reactivates MEK_mut MEK Mutation MEK_mut->ERK Direct Activation BRAF_amp BRAF Amplification BRAF_amp->MEK Increased Signaling RTK RTK Upregulation (e.g., EGFR, IGFR) RTK->MEK Crosstalk PI3K_AKT PI3K/AKT Pathway Activation RTK->PI3K_AKT PI3K_AKT->ERK Crosstalk

Figure 2: Overview of key resistance mechanisms to Dabrafenib.

Analytical and Experimental Protocols

Protocol: In Vitro Cell Proliferation Assay

This protocol describes a standard method to assess the anti-proliferative activity of Dabrafenib on BRAF V600E-mutant melanoma cell lines (e.g., A375).

Objective: To determine the IC50 (half-maximal inhibitory concentration) of Dabrafenib.

Materials:

  • A375 melanoma cell line (ATCC® CRL-1619™)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Dabrafenib stock solution (e.g., 10 mM in DMSO)[8]

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed A375 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of Dabrafenib in complete growth medium. A typical concentration range would be from 1 µM down to 1 pM. Include a vehicle control (DMSO) at the same final concentration as the highest Dabrafenib dose.

  • Treatment: Add 100 µL of the diluted Dabrafenib or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized values against the logarithm of the Dabrafenib concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Protocol: Bioanalytical Quantification of Dabrafenib in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Dabrafenib in plasma samples, essential for pharmacokinetic studies.[2][25]

Objective: To develop and validate a robust method for Dabrafenib quantification in plasma.

Materials:

  • Human plasma (with anticoagulant)

  • Dabrafenib analytical standard

  • Internal standard (IS), e.g., stable isotope-labeled Dabrafenib or a structurally similar compound like Sorafenib.[2]

  • Acetonitrile, Formic Acid, Ethyl Acetate (HPLC or LC-MS grade)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • C18 analytical column (e.g., Phenomenex 50x4.60 mm, 5.0 µm)[2]

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma sample, add 100 µL of the internal standard working solution.

    • Vortex briefly.

    • Add 5.0 mL of ethyl acetate.

    • Sonicate for 20 minutes.[2]

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid (85:15, v/v).[2]

    • Flow Rate: 1.0 mL/min.[26]

    • Injection Volume: 20 µL.[26]

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • Dabrafenib: m/z 520.10 → 176.98[2]

      • Sorafenib (IS): m/z 465.09 → 244.10[2]

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of Dabrafenib (e.g., 74–2,956 ng/mL).[2]

    • Process calibration standards and quality control (QC) samples alongside the unknown samples.

    • Quantify by calculating the peak area ratio of the analyte to the internal standard.

Future Directions and Combination Therapies

The clinical success of Dabrafenib has paved the way for further research into overcoming resistance and expanding its therapeutic applications. The combination of Dabrafenib with the MEK inhibitor Trametinib is now the standard of care in many settings, as it provides a more durable response by mitigating MAPK pathway reactivation.[9][27]

Current and future research is focused on:

  • Novel Combination Strategies: Investigating the addition of other targeted agents (e.g., PI3K/AKT inhibitors) or immunotherapies to the Dabrafenib/Trametinib backbone.[28][29]

  • Overcoming Resistance: Developing next-generation RAF inhibitors and strategies to target bypass pathways that emerge during treatment.[10]

  • Expanding to New Indications: Exploring the efficacy of Dabrafenib in other BRAF-mutant cancers.

References

  • Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem. National Center for Biotechnology Information. [Link]

  • Kakadia, S., et al. (2018). Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. OncoTargets and Therapy, 11, 7095–7107. [Link]

  • Kumar, D., et al. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science, 13(1), 173-180. [Link]

  • Snaebjornsson, P., et al. (2020). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Cancers, 12(7), 1759. [Link]

  • Welsh, S. J., & Corrie, P. G. (2015). Dabrafenib and its use in the treatment of metastatic melanoma. Therapeutic Advances in Medical Oncology, 7(1), 39–50. [Link]

  • Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). ClinicalTrials.gov. [Link]

  • Cree, I. A., et al. (2021). BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. Cancers, 13(13), 3232. [Link]

  • Nielsen, C., et al. (2017). Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 140, 321-328. [Link]

  • Clinical Trials Using Dabrafenib. National Cancer Institute. [Link]

  • Dabrafenib pharmaceutical composition as well as preparation method and application thereof.
  • Johnson, D. B., et al. (2014). BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. Clinical Cancer Research, 20(7), 1965–1977. [Link]

  • Mechanism of action of dabrafenib and trametinib: binding of BRAF and... ResearchGate. [Link]

  • Falchook, G. S., et al. (2010). Phase I/II study of GSK2118436, a selective inhibitor of oncogenic mutant BRAF kinase, in patients with metastatic melanoma and other solid tumors. Journal of Clinical Oncology, 28(15_suppl), 8503-8503. [Link]

  • Kumar, L., et al. (2020). Improving the Dissolution Rate of the Anticancer Drug Dabrafenib. Crystal Growth & Design, 20(2), 1156-1168. [Link]

  • What is the mechanism of Dabrafenib Mesylate? Patsnap Synapse. [Link]

  • (RP- HPLC)Method Development and Validation of Dabrafenib in Capsule Dosage Form. Journal of Chemical Health Risks. [Link]

  • Phase II Clinical Trial of Trametinib and Low-Dose Dabrafenib in Advanced, Previously Treated BRAFV600/NRASQ61 Wild-Type Melanoma (TraMel-WT). PubMed. [Link]

  • Kakadia, S., et al. (2018). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology, 8, 485. [Link]

  • Key clinical-trial evidence for dabrafenib. DermNet. [Link]

  • BRAF V600E. OncLive. [Link]

  • Das, T. K., & Cagan, R. L. (2017). Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2. Cells, 6(4), 36. [Link]

  • Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway. Value-Based Cancer Care. [Link]

  • SIMULTANEOUS ESTIMATION OF LATEST ANALYTICAL METHOD IMPROVEMENT AND VALIDATION OF DABRAFENIB AND TRAMETINIB BY MEANS OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. [Link]

  • BRAF signaling pathway including abnormal signaling from BRAFV600E... ResearchGate. [Link]

  • Manzano, J. L., et al. (2016). Resistant mechanisms to BRAF inhibitors in melanoma. Annals of Translational Medicine, 4(12), 237. [Link]

  • Tafinlar, INN-dabrafenib. European Medicines Agency. [Link]

  • A Study to Evaluate Dabrafenib and Trametinib With or Without Hydroxychloroquine in Advanced Melanoma. Mayo Clinic. [Link]

  • Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography–tandem m. DSpace. [Link]

  • Vemurafenib Pathway, Pharmacodynamics. PharmGKB. [Link]

  • 933742-83-7 | MFCD22209386. Aaron Chemicals. [Link]

Sources

Executive Summary: The Therapeutic Potential of Fused Imidazo-Diazepine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Pharmacological Profile of Fused Imidazo-Diazepine Systems A Senior Application Scientist's Perspective on 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine and its Analogs

Disclaimer: As of this writing, detailed pharmacological studies specifically for 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine (CAS No. 933742-83-7) are not extensively available in peer-reviewed literature.[1] This guide has therefore been constructed to provide a comprehensive pharmacological framework based on closely related, well-studied analogs within the fused imidazo-diazepine and imidazobenzodiazepine classes. The principles, experimental designs, and mechanistic insights are directly applicable to the investigation of novel scaffolds like the topic compound. We will use the imidazobenzodiazepine FG 8205 as a primary exemplar due to its well-documented partial agonist profile at the benzodiazepine receptor.[2]

The fusion of an imidazole ring with a diazepine core creates a class of bicyclic heterocyclic compounds with significant therapeutic promise. These scaffolds are structurally related to classical benzodiazepines and often interact with the central nervous system, particularly the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] Unlike classical benzodiazepines, however, subtle structural modifications within the fused imidazo-diazepine family can yield compounds with more nuanced pharmacological profiles, such as partial agonism.[2] This fine-tuning offers the potential to develop agents with targeted efficacy—for instance, anxiolytic or anticonvulsant effects—while minimizing the dose-limiting side effects of full agonists, such as sedation and motor impairment.[2] This guide outlines the essential pharmacological investigations required to characterize a novel compound in this class, using established data from analogs to illustrate the expected outcomes and methodologies.

Synthesis and Structural Elucidation

The development of a robust and scalable synthesis route is the foundational step in any drug development program. For the pyrazolo-diazepine skeleton, a related 7,5-fused system, a common approach involves the alkylation of a commercially available precursor followed by deprotection and cyclization.[5] A similar strategy can be envisioned for the target imidazo[1,2-d]diazepine scaffold.

The rationale behind a multi-step synthesis is to build complexity in a controlled manner, allowing for purification at intermediate stages and precise control over the final stereochemistry. The choice of protecting groups (e.g., Boc) is critical to prevent unwanted side reactions, and their subsequent removal must be performed under conditions that do not compromise the integrity of the core structure.

cluster_synthesis Conceptual Synthesis Workflow A Imidazole Precursor B Alkylation with Diamine Precursor A->B Step 1 C Protected Intermediate B->C Step 2 D Deprotection C->D Step 3 E Intramolecular Cyclization D->E Step 4 F Final Scaffold: 6,7,8,9-Tetrahydro-5H- Imidazo[1,2-d]diazepine E->F Step 5

Caption: Conceptual workflow for the synthesis of the target scaffold.

Primary Pharmacological Target: The GABA-A Receptor Complex

The principal molecular target for benzodiazepines and related compounds is the GABA-A receptor, a pentameric ligand-gated ion channel.[6] These compounds do not bind to the same site as the endogenous ligand GABA. Instead, they bind to an allosteric site, typically at the interface between α and γ subunits, known as the benzodiazepine (BZ) site.[7] Binding to this site potentiates the effect of GABA, increasing the frequency of chloride channel opening, which leads to hyperpolarization of the neuron and a general inhibitory effect on neurotransmission.[3][4] This enhanced inhibition is the mechanistic basis for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of these drugs.[3]

A key differentiator within this class is the degree of efficacy at the receptor.

  • Full Agonists (e.g., Diazepam) produce a maximal potentiation of the GABA response.

  • Partial Agonists (e.g., FG 8205) produce a submaximal response, even at saturating concentrations.[2]

  • Antagonists (e.g., Flumazenil) bind to the site but have no intrinsic activity, thereby blocking the effects of agonists.

  • Inverse Agonists bind to the site and reduce the basal activity of the receptor, often producing anxiogenic or proconvulsant effects.

GABA_A GABA-A Receptor (Chloride Ion Channel) α γ β α β Outcome Increased Cl- Influx Neuronal Hyperpolarization CNS Depression (Anxiolysis, Anticonvulsant) GABA_A->Outcome Potentiates GABA effect BZ Benzodiazepine (BZ) Site BZ->GABA_A:gamma Located at α/γ interface GABA GABA Binding Site Drug Imidazo-Diazepine (e.g., FG 8205) Drug->BZ Binds cluster_invitro In Vitro Characterization Workflow A Synthesized Compound B Primary Screen: Radioligand Binding Assay ([³H]-flumazenil displacement) A->B C Determine Ki (Binding Affinity) B->C D Secondary Screen: Electrophysiology (Xenopus Oocytes) C->D If Ki < 1µM E Determine Functional Profile (Full/Partial Agonist, Antagonist) D->E F Characterized Lead E->F

Caption: Standard workflow for the in vitro pharmacological profiling.

In Vivo Pharmacological Profile

In vivo studies in animal models are essential to determine if the in vitro activity translates into a therapeutic effect and to assess the compound's safety and side-effect profile.

Anticonvulsant Activity

The pentylenetetrazol (PTZ)-induced seizure model is a standard preclinical test for anticonvulsant activity, particularly for compounds acting via the GABA-A system. PTZ is a GABA-A antagonist that induces clonic seizures. The efficacy of a test compound is measured by its ability to prevent or delay the onset of these seizures, with the result expressed as an ED50 (the dose effective in 50% of the animals).

Table 2: Anticonvulsant Efficacy of FG 8205 vs. Diazepam

Compound PTZ Seizure Model (ED50, mg/kg, i.p.) Audiogenic Seizure Model (ED50, mg/kg, i.p.) Source
FG 8205 0.2 0.3 [2]

| Diazepam | 0.2 | 0.3 | [2]|

Notably, FG 8205 demonstrated high efficacy in chemoconvulsant models, similar to diazepam. [2]However, its partial agonism became apparent in its lack of protection against maximal electroshock-induced seizures, a test where full agonists are typically effective. [2]

Anxiolytic Activity

Anxiolytic potential can be assessed using models like the elevated plus maze (EPM) or operant conditioned emotional response tasks. In the latter, an animal's trained behavior (e.g., lever pressing for a reward) is suppressed by a conditioned fear stimulus (e.g., a tone previously paired with a mild footshock). An effective anxiolytic compound will "release" this suppressed behavior. FG 8205 was shown to be effective in this paradigm over a broad dose range. [2]Similarly, novel diazepino[1,2-a]benzimidazole derivatives have demonstrated anxiolytic properties in the EPM test. [8]

Assessment of Sedation and Motor Impairment

A key objective in developing partial agonists is to separate the therapeutic effects from sedation. The rotarod test is the gold standard for this assessment. Mice are placed on a rotating rod, and the time they can remain on it before falling is measured. Compounds that cause motor impairment will significantly reduce this time. The partial agonist profile of FG 8205 is strongly supported by its lack of marked motor impairment, a characteristic side effect of full agonists. [2]This separation of anxiolytic/anticonvulsant activity from sedation is the hallmark of a potentially superior therapeutic agent.

cluster_invivo In Vivo Screening Cascade Lead Lead Compound (from In Vitro) PK Pharmacokinetics (Dose-ranging) Lead->PK Efficacy Efficacy Models PK->Efficacy SideEffect Side Effect Models PK->SideEffect PTZ PTZ Seizure (Anticonvulsant) Efficacy->PTZ EPM Elevated Plus Maze (Anxiolytic) Efficacy->EPM Rotarod Rotarod (Motor Impairment) SideEffect->Rotarod Decision Therapeutic Window Assessment PTZ->Decision EPM->Decision Rotarod->Decision

Caption: A logical cascade for evaluating efficacy and side effects in vivo.

Conclusion and Future Directions

The pharmacological profile of the imidazobenzodiazepine FG 8205 serves as an excellent blueprint for the investigation of novel fused imidazo-diazepine compounds like 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine. The data on FG 8205 clearly illustrates the therapeutic potential of partial agonism at the benzodiazepine receptor: high efficacy in anxiolytic and certain anticonvulsant models, coupled with a significantly improved side-effect profile regarding motor impairment. [2] Future investigation into 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine should follow the systematic approach outlined in this guide. Key decision-making experiments will include:

  • Receptor Affinity (Ki) Determination: To confirm target engagement.

  • Functional Characterization: To establish its position on the agonist-antagonist spectrum.

  • In Vivo Efficacy vs. Sedation: To determine if a therapeutic window exists.

By leveraging these established methodologies, researchers can efficiently characterize the pharmacological profile of this and other novel compounds, paving the way for the development of next-generation CNS therapeutics.

Detailed Experimental Protocols

Protocol: Competitive Radioligand Binding Assay
  • Tissue Preparation: Homogenize rat cortical tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Membrane Isolation: Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (crude membrane preparation) in fresh buffer and repeat the centrifugation.

  • Assay Setup: In a 96-well plate, add buffer, the radioligand ([³H]-flumazenil, final concentration ~1 nM), and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate for 60 minutes on ice.

  • Termination & Filtration: Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters three times with an ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of an unlabeled ligand (e.g., 10 µM Diazepam). Calculate specific binding and plot the percent inhibition against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which is then converted to the Ki using the Cheng-Prusoff equation.

Protocol: PTZ-Induced Seizure Model (Mouse)
  • Acclimatization: Acclimate male Swiss-Webster mice to the facility for at least 3 days. House them with free access to food and water.

  • Compound Administration: Administer the test compound or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) injection at various doses (n=8-10 mice per group).

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the compound to be absorbed and distributed.

  • PTZ Challenge: Administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) via subcutaneous (s.c.) injection.

  • Observation: Immediately place each mouse in an individual observation chamber and observe for 30 minutes for the presence of clonic seizures (lasting >5 seconds).

  • Data Analysis: For each dose group, calculate the percentage of animals protected from seizures. Use probit analysis to calculate the ED50 value, the dose at which 50% of the animals are protected.

References

  • International Science Community Association. (n.d.). Benzodiazepines: Overview of Properties and Synthetic Aspects.
  • Le, T. N., & Le, K. M. (1997). Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. Journal of Medicinal Chemistry, 40(15), 2424-2429. Retrieved from [Link]

  • Shaik, A. B., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(19), 6617. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives. Arabian Journal of Chemistry, 16(4), 104618. Retrieved from [Link]

  • Hernández-Mesa, M., et al. (2021). Dibenzot[3][9][10]hiadiazepines Are Non-Competitive GABAA Receptor Antagonists. Molecules, 26(20), 6271. Retrieved from [Link]

  • Rao, K., et al. (2019). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a]D[3][11]iazepine-2-Carboxylates. ChemRxiv. Retrieved from [Link]

  • Tricklebank, M. D., et al. (1990). The pharmacological properties of the imidazobenzodiazepine, FG 8205, a novel partial agonist at the benzodiazepine receptor. British Journal of Pharmacology, 101(3), 753-761. Retrieved from [Link]

  • El-Subbagh, H. I., & Al-Obaid, A. M. (1996). Synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-b]d[3][11]iazepine-6,8-diones. Journal of the Chinese Chemical Society, 43(2), 167-172. Retrieved from [Link]

  • Galstyan, K. V., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydrod[3][12]iazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Pharmaceuticals, 14(10), 1019. Retrieved from [Link]

  • Savić, M. M., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(7), 1836-1845. Retrieved from [Link]

  • Orlov, V. D., et al. (2025). Synthesis of 6,9-Diaryl-5H-imidazo[2,1-d]t[3][9][10]riazepines and Their Dihydro Derivatives. Russian Journal of General Chemistry, 95(3-4), 107. Retrieved from [Link]

  • Michael, J. B., et al. (2021). Development of non-sedating benzodiazepines with in vivo antischistosomal activity. PLoS Neglected Tropical Diseases, 15(1), e0008798. Retrieved from [Link]

  • Al-Zoubi, M. S., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f]t[3][10][12]riazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 594. Retrieved from [Link]

  • Kelley, J. L., et al. (1989). Benzodiazepine receptor binding activity of 6,9-disubstituted purines. Journal of Medicinal Chemistry, 32(5), 1020-1024. Retrieved from [Link]

  • Al-Salahat, A. I., et al. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, 15, 8765. Retrieved from [Link]

  • Kumar, S., et al. (2019). A Comprehensive Review on the Therapeutic Versatility of Imidazo[2,1-b]thiazoles. Current Medicinal Chemistry, 26(33), 6137-6178. Retrieved from [Link]

  • Tantry, S. J., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[10][11]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 296. Retrieved from [Link]

  • Kavina, O. A., et al. (2025). I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Chemistry of Heterocyclic Compounds, 51(3), 231-239. Retrieved from [Link]

  • Woll, K. A., et al. (2020). Competitive Antagonism of Etomidate Action by Diazepam: In Vitro GABAA Receptor and In Vivo Zebrafish Studies. Anesthesiology, 133(3), 595-608. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers, 8(15), 4111-4116. Retrieved from [Link]

  • CHEMM. (n.d.). Diazepam. Medical Countermeasures Database. Retrieved from [Link]

  • Minond, D., et al. (2015). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 20(9), 15961-15993. Retrieved from [Link]

  • Khan, I., et al. (2023). Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS Omega, 8(1), 1025-1036. Retrieved from [Link]

Sources

Whitepaper: A Strategic Guide to the Initial Bioactivity Screening of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazodiazepine scaffold is a privileged structure in medicinal chemistry, renowned for its interaction with the central nervous system, primarily through the modulation of γ-aminobutyric acid-A (GABA-A) receptors.[1] This guide outlines a comprehensive, multi-phase strategy for the initial bioactivity screening of a novel derivative, 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine. The proposed workflow is designed to efficiently characterize the compound's biological profile, moving logically from broad, target-agnostic assessments to hypothesis-driven, target-based assays. We will detail the rationale behind a tiered approach that begins with foundational cytotoxicity and phenotypic screening, progresses to specific assays on high-probability targets like the GABA-A receptor, and concludes with a crucial preliminary ADME/Tox profile. This systematic process is designed to maximize data acquisition while conserving resources, enabling informed go/no-go decisions in the early stages of the drug discovery pipeline.[2][3]

Introduction: The Scientific Rationale

The Imidazodiazepine Scaffold: A Privileged Structure

Imidazodiazepines represent a well-established class of compounds with significant therapeutic applications, particularly in neurology and psychiatry.[1] Unlike classical benzodiazepines, targeted modifications to the imidazo ring have led to the development of agents with more nuanced pharmacological profiles, including partial agonism or antagonism at specific GABA-A receptor subtypes.[4] These molecules, sometimes referred to as "GABAkines," offer the potential for improved therapeutic windows, reducing side effects like sedation and dependence that are common with older benzodiazepines.[1] The inherent bioactivity of this scaffold makes any novel analog a compelling candidate for thorough investigation.

The Subject Compound: 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine

The specific compound, 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine, represents an under-explored variation of this core structure.[5] Its unique saturated diazepine ring may confer distinct conformational properties, potentially altering its receptor affinity, selectivity, and pharmacokinetic properties compared to more rigid, aromatic analogs. The primary goal of an initial screening campaign is to systematically uncover its biological signature.

Strategic Objectives of Initial Bioactivity Screening

The initial screening phase is a critical juncture in preclinical research.[3] The objective is not to fully elucidate a mechanism of action, but rather to rapidly and efficiently gather sufficient data to build a preliminary profile of the compound. This profile should answer three fundamental questions:

  • General Bioactivity: Does the compound exert any biological effect at a cellular level, and at what concentration does it become cytotoxic?

  • Specific Activity: Does the compound interact with high-probability targets suggested by its chemical structure?

  • Drug-like Properties: Does the compound possess basic characteristics (e.g., stability, permeability) that would justify its advancement as a potential lead?[6]

This guide structures the screening process to address these questions in a logical, tiered fashion.

G cluster_0 Screening Philosophy Target_Agnostic Target-Agnostic (Phenotypic Screening) Unbiased_Discovery Unbiased_Discovery Target_Agnostic->Unbiased_Discovery Identifies novel activities and unexpected targets Target_Driven Target-Driven (Hypothesis-Based) Focused_Validation Focused_Validation Target_Driven->Focused_Validation Confirms activity at known, high-probability targets

Figure 1: Duality of the initial screening approach.

Phase 1: Foundational Target-Agnostic Screening

The first principle of pharmacology is to separate specific, intended bioactivity from general, non-specific toxicity. This phase establishes the fundamental concentration window for all subsequent experiments.

General Cellular Viability and Cytotoxicity Assessment

Before any other biological assay, the compound's effect on cell health must be determined. This provides a baseline therapeutic index and ensures that observed effects in later assays are not simply artifacts of cell death.[2][7] A standard colorimetric assay like the MTT or a luminescence-based assay like CellTiter-Glo® is ideal for this purpose.

Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed a relevant human cell line (e.g., HEK293 for general toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., 10% DMSO or Staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the compound concentration and fit a dose-response curve to determine the CC50 (Concentration causing 50% cytotoxicity).

Phenotypic Screening: An Unbiased Discovery Tool

Phenotypic screening allows for the discovery of a compound's bioactivity without a preconceived notion of its molecular target.[8][9] High-Content Screening (HCS) is a powerful method that uses automated microscopy and image analysis to quantify multiple cellular parameters simultaneously, providing a rich "fingerprint" of the compound's effect.[10]

Experimental Design: High-Content Neurite Outgrowth Assay

  • Rationale: Given the scaffold's CNS-centric history, assessing its impact on neuronal morphology is a logical starting point.

  • Cell Line: A neuroblastoma cell line capable of differentiation, such as SH-SY5Y or PC-12.

  • Method:

    • Cells are plated and treated with a differentiation agent (e.g., Retinoic Acid for SH-SY5Y).

    • Cells are then exposed to the test compound at 3-5 non-toxic concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

    • After 48-72 hours, cells are fixed and stained with fluorescent markers for the nucleus (e.g., Hoechst), cytoplasm, and cytoskeleton (e.g., β-III Tubulin).

    • Plates are imaged on a high-content imager.

  • Parameters Measured: Neurite length, number of neurites per cell, number of branch points, cell body size, and cell count.

  • Interpretation: Significant changes in these parameters compared to the vehicle control can suggest neurotrophic, neurotoxic, or other neuro-modulatory effects, guiding future target deconvolution efforts.

Phase 2: Target-Based Screening – A Hypothesis-Driven Approach

Primary Target Hypothesis: GABA-A Receptor Modulation

The structural similarity of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine to known GABA-A modulators like midazolam and KRM-II-81 makes the GABA-A receptor the most probable primary target.[1][11][12] The initial target-based screen should therefore focus on confirming a direct interaction with this receptor complex.

G Start Test Compound (Imidazodiazepine) BindingAssay Radioligand Binding Assay (e.g., [3H]-Flumazenil Displacement) Start->BindingAssay Does it bind? FunctionalAssay Electrophysiology (Two-Electrode Voltage Clamp) BindingAssay->FunctionalAssay Binding Confirmed (Ki < 10 µM) Result Pharmacological Profile: Affinity (Ki) Efficacy (Agonist/Antagonist) Potency (EC50) FunctionalAssay->Result Functional Effect Observed G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Drug-Likeness cluster_3 Decision P1_Cytotox Cytotoxicity Screen (CC50) P1_Pheno Phenotypic Screen (e.g., HCS) P1_Cytotox->P1_Pheno Define non-toxic concentration range P2_Bind Binding Assay (Ki) P1_Pheno->P2_Bind Proceed if CC50 > 10µM and acceptable phenotype P2_Func Functional Assay (EC50/IC50) P2_Bind->P2_Func Hit Confirmed P3_ADME In Vitro ADME Panel P2_Func->P3_ADME Proceed if potent & efficacious (e.g., EC50 < 1µM) Decision Go / No-Go Decision Proceed to Lead Optimization? P3_ADME->Decision P3_Tox In Vitro Tox Panel (hERG, Ames, etc.) P3_Tox->Decision

Figure 3: A comprehensive decision-making workflow for initial bioactivity screening.

References

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Retrieved from [Link]

  • Wang, S., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 571-581. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Retrieved from [Link]

  • Witkin, J. M., et al. (2022). The imidazodiazepine, KRM-II-81: An example of a newly emerging generation of GABAkines for neurological and psychiatric disorders. Pharmacology Biochemistry and Behavior, 213, 173321. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. News-Medical.Net. Retrieved from [Link]

  • Tricklebank, M. D., et al. (1995). The pharmacological properties of the imidazobenzodiazepine, FG 8205, a novel partial agonist at the benzodiazepine receptor. British Journal of Pharmacology, 116(6), 2599–2606. Retrieved from [Link]

  • Singh, S., et al. (2025, January 3). Cell-Based Assays: Screening Bioactive Compounds & Leads. ResearchGate. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Retrieved from [Link]

  • Li, J., et al. (2024). Drug screening approaches for small-molecule compounds in cancer-targeted therapy. Expert Opinion on Drug Discovery, 1-15. Retrieved from [Link]

  • Admescope. (n.d.). Time-critical early ADME characterization. Admescope. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Target Based Screening.
  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(10), 1853-1875. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Chapter 2: Target-based Screening and Structure-based Design Approaches to Develop Modulators of Protein–Protein Interactions. In Protein-Protein Interactions. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Eurofins Discovery. Retrieved from [Link]

  • National Institutes of Health. (2022). Implementing In Vitro Bioactivity Data to Modernize Priority Setting of Chemical Inventories. Environmental Health Perspectives, 130(4). Retrieved from [Link]

  • Pieri, L., et al. (1983). Preclinical pharmacology of midazolam. British Journal of Clinical Pharmacology, 16(Suppl 1), 17S–27S. Retrieved from [Link]

  • Haefely, W., et al. (1981). Pharmacology of midazolam. Arzneimittelforschung, 31(12), 2192-2213. Retrieved from [Link]

  • Stamenić, J., et al. (2024). New Imidazodiazepine Analogue...Provides a Simplified Synthetic Scheme, High Oral Plasma and Brain Exposures, and Produces Antiseizure Efficacy in Mice... ACS Chemical Neuroscience, 15(3), 517-526. Retrieved from [Link]

  • MDPI. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules, 29(1). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 6,9-Diaryl-5H-imidazo[2,1-d]t[2][13][14]riazepines and Their Dihydro Derivatives. Russian Journal of General Chemistry, 95(3-4). Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Pharmaceuticals, 14(11). Retrieved from [Link]

  • Mo-Sci. (2022, July 7). Bioactivity Testing for Medical Implants. Mo-Sci. Retrieved from [Link]

  • Massive Bio. (2026, January 16). Preclinical Study. Massive Bio. Retrieved from [Link]

  • Lecker, I., et al. (1997). Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. Journal of Medicinal Chemistry, 40(15), 2424-2429. Retrieved from [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Imidazo[1,2-d]diazepines

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide navigates the scientific journey of the imidazo[1,2-d]diazepine core, a heterocyclic scaffold of significant interest in medicinal chemistry. While a singular "discovery" event for this specific isomer is not prominently documented, its history is intrinsically woven into the broader narrative of benzodiazepine and imidazobenzodiazepine development. This document provides a comprehensive overview of its likely origins, the evolution of its synthesis, its biological rationale, and its potential as a privileged structure in modern drug discovery.

The Benzodiazepine Revolution: The Genesis of a New Pharmacological Era

The story of imidazo[1,2-d]diazepines begins with the revolutionary impact of benzodiazepines on neuroscience and medicine. The serendipitous discovery of chlordiazepoxide (Librium) in 1955 by Dr. Leo Sternbach at Hoffmann-La Roche, followed by the introduction of the iconic diazepam (Valium) in 1963, marked a paradigm shift in the management of anxiety, insomnia, and seizures.[1] These molecules offered a significantly improved safety profile over their predecessors, the barbiturates.

The therapeutic success of these 1,4-benzodiazepines ignited an intense period of research into related heterocyclic systems. The primary scientific driver was the desire to fine-tune the pharmacological properties of these compounds, seeking to separate the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects. This quest for subtype-selective modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary target of benzodiazepines, led to the exploration of fused-ring benzodiazepine analogues.[2]

The Rise of Imidazobenzodiazepines: A New Generation of GABA-A Receptor Ligands

The fusion of an imidazole ring to the benzodiazepine core gave rise to the class of imidazobenzodiazepines. This structural modification offered several key advantages:

  • Conformational Rigidity: The fused imidazole ring system imparted a more rigid and defined three-dimensional structure to the molecule. This was instrumental in probing the topology of the benzodiazepine binding site on the GABA-A receptor.

  • Modulation of Electronic Properties: The electron-rich nature of the imidazole ring allowed for the fine-tuning of the molecule's electronic and lipophilic properties, influencing its binding affinity, efficacy, and pharmacokinetic profile.

  • Novel Intellectual Property: The creation of novel chemical entities provided a pathway to new patents and the development of proprietary medicines.

A prominent example of this class is midazolam , an imidazo[1,5-a][3][4]benzodiazepine, which became a widely used short-acting hypnotic and anxiolytic.[4][5] Another significant member of a related class, the imidazopyridines, is zolpidem (Ambien), which demonstrates the therapeutic potential of fusing an imidazole ring to a different nitrogen-containing heterocycle to achieve selectivity for specific GABA-A receptor subtypes.[3][6]

The Imidazo[1,2-d]diazepine Core: A Unique Isomeric Arrangement

The imidazo[1,2-d]diazepine scaffold represents a specific isomeric arrangement within the broader family of imidazobenzodiazepines. Its formal IUPAC name is imidazo[1,2-d][3][4]diazepine. The numbering of the fused ring system is crucial for differentiating it from its more extensively studied isomers, such as the imidazo[1,5-a] and imidazo[2,1-a] series.

While the exact date of the first synthesis of an imidazo[1,2-d]diazepine is not readily apparent in the historical literature, it is plausible that this scaffold was first prepared and investigated during the intensive exploration of fused benzodiazepine systems from the 1970s onwards. The chemical logic for its synthesis would have been a natural extension of the methodologies being developed for its isomers.

Synthetic Strategies: Building the Imidazo[1,2-d]diazepine Core

The construction of the imidazo[1,2-d]diazepine ring system can be approached through several synthetic strategies, drawing inspiration from the well-established chemistry of related fused imidazoles, such as imidazo[1,2-a]pyridines.[7][8][9] A common and logical retrosynthetic disconnection involves the formation of the imidazole ring onto a pre-existing diazepine or diazepinone precursor.

A plausible and historically relevant synthetic approach would involve the condensation of a 2-amino-1,4-diazepine derivative with an α-halocarbonyl compound, a strategy widely employed in the synthesis of imidazo[1,2-a]pyridines.[8]

Conceptual Experimental Protocol: Synthesis of a Generic Imidazo[1,2-d][3][4]diazepin-6-one

Objective: To construct the imidazo[1,2-d][3][4]diazepin-6-one core via a condensation-cyclization reaction.

Materials:

  • 5-Aryl-1,3-dihydro-2H-1,4-diazepine-2-thione (or a suitable 2-amino-1,4-diazepine precursor)

  • α-Bromoacetophenone (or other α-haloketones)

  • Sodium bicarbonate (or other suitable base)

  • Ethanol (or another suitable solvent)

Procedure:

  • Preparation of the Diazepine Precursor: Synthesis of the starting 1,4-diazepine derivative. This can be achieved through various established methods for diazepine synthesis.

  • Condensation: To a solution of the 2-amino-1,4-diazepine precursor in ethanol, add an equimolar amount of the α-haloketone.

  • Cyclization: Add a slight excess of a base, such as sodium bicarbonate, to the reaction mixture.

  • Heating: Reflux the reaction mixture for a specified period (e.g., 4-8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Causality behind Experimental Choices:

  • The 2-amino-1,4-diazepine provides the nucleophilic nitrogen of the imidazole ring and the pre-formed seven-membered ring.

  • The α-haloketone serves as the electrophilic component, providing the remaining two carbons of the imidazole ring.

  • The base is crucial for neutralizing the hydrohalic acid formed during the reaction and facilitating the final cyclization step.

  • Ethanol is a common polar protic solvent that is suitable for this type of condensation reaction.

Biological Rationale and Mechanism of Action: A Positive Allosteric Modulator of GABA-A Receptors

The primary biological target for imidazo[1,2-d]diazepines, like other benzodiazepine derivatives, is the GABA-A receptor.[2] These receptors are ligand-gated ion channels that are crucial for mediating fast inhibitory neurotransmission in the central nervous system.

Mechanism of Action:

Imidazo[1,2-d]diazepines are expected to act as positive allosteric modulators of the GABA-A receptor. They do not directly activate the receptor but bind to a distinct site, the benzodiazepine binding site, located at the interface of the α and γ subunits.[10][11] This binding event induces a conformational change in the receptor that increases the affinity of the primary neurotransmitter, GABA, for its own binding site. This potentiation of GABA's effect leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[2]

GABA_A_Receptor_Modulation GABA GABA GABA_R GABA_R GABA->GABA_R Binds (Primary Agonist) Imidazo_diazepine Imidazo_diazepine Imidazo_diazepine->GABA Increases Affinity of Imidazo_diazepine->GABA_R Binds (Positive Allosteric Modulator)

Structure-Activity Relationships (SAR) and Therapeutic Potential

The therapeutic potential of imidazo[1,2-d]diazepine derivatives will be dictated by their structure-activity relationships. Key areas for chemical modification and their expected impact on pharmacological activity include:

Position of SubstitutionPotential Impact on Pharmacological Properties
Imidazole Ring (Positions 1, 2, 3) Modifications at these positions can significantly influence binding affinity and efficacy (full agonist, partial agonist, antagonist, or inverse agonist).
Diazepine Ring Saturation or unsaturation of the diazepine ring, as well as the presence of a carbonyl group (diazepinone), will affect the overall conformation and metabolic stability.
Aryl/Heteroaryl Substituents The nature and substitution pattern of any aryl or heteroaryl groups will impact lipophilicity, receptor subtype selectivity, and pharmacokinetic properties.

The exploration of these chemical spaces could lead to the discovery of novel compounds with tailored pharmacological profiles, potentially offering advantages over existing benzodiazepines and non-benzodiazepines. For instance, the development of subtype-selective ligands could lead to anxiolytics with reduced sedative effects or hypnotics with a lower potential for tolerance and dependence.

Conclusion and Future Directions

The imidazo[1,2-d]diazepine scaffold, while not as historically prominent as some of its isomers, represents a compelling area for future research and development. Its history is rooted in the golden age of benzodiazepine discovery, and its chemical synthesis is accessible through established methodologies. The well-understood pharmacology of the GABA-A receptor provides a solid foundation for the rational design of novel imidazo[1,2-d]diazepine derivatives with potentially superior therapeutic properties.

As our understanding of the heterogeneity of the GABA-A receptor continues to grow, the development of ligands with high subtype selectivity will be a key driver of innovation in the treatment of anxiety, sleep disorders, epilepsy, and other neurological conditions. The imidazo[1,2-d]diazepine core, with its unique structural features and synthetic tractability, is well-positioned to contribute to this next generation of central nervous system therapeutics.

References

  • Zolpidem. In: Wikipedia. ; 2024. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Zhu D-J, et al. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Published online 2024. [Link]

  • Taghizadeh MJ, et al. Efficient and Scalable Methods for Synthesis of Midazolam Drug with an Annulation Process. Iran J Chem Chem Eng. 2023;42(6):1853-1863. [Link]

  • Sapnakumari M, et al. Synthesis and characterization of new 1,2-diazepine derivative. Der Pharma Chemica. 2012;4(6):2198-2201. [Link]

  • Pierau F-K, et al. Chemical structure and properties of midazolam compared with other benzodiazepines. Br J Clin Pharmacol. 1983;16(Suppl 1):11S-16S. [Link]

  • Imidazo-thiazine, -diazinone and -diazepinone derivatives. Synthesis, structure and benzodiazepine receptor binding. Eur J Med Chem. 2001;36(5):407-419. [Link]

  • Bagdi AK, et al. Synthesis of imidazo[1,2-a]pyridines: a decade update. Chem Commun (Camb). 2015;51(8):1555-1575. [Link]

  • Imidazodiazepine. PubChem. [Link]

  • Varagic Z, et al. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chem Neurosci. 2018;9(6):1438-1447. [Link]

  • Fryer RI, et al. Substituted imidazo[1,2-b]pyridazines. New Compounds With Activity at Central and Peripheral Benzodiazepine Receptors. J Med Chem. 1986;29(10):1923-1927. [Link]

  • Process for the production of imidazo-diazepines.
  • Varagic Z, et al. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Publications. [Link]

  • Rodi YK, Essassi EM. BENZODIAZEPINES: A BRIEF HISTORY AND DEVELOPMENT. Chim Heterocycl. 2024;23(4):31-48. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Dutta U, et al. Direct synthesis of imidazo[1,2‐a]pyridine 6 ba from 1 b in a one‐pot sequential manner. ChemistrySelect. 2019;4(22):6949-6953. [Link]

  • Taghizadeh MJ, et al. Improved and scalable methods for the synthesis of midazolam drug and its analogues using isocyanide reagents. J Iran Chem Soc. 2019;16:593-601. [Link]

  • GABAA receptor. In: Wikipedia. ; 2024. [Link]

  • Baur R, Sigel E. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits. J Neurochem. 2005;95(5):1486-1493. [Link]

  • Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the market. ResearchGate. [Link]

  • General Pharmacology: Pharmacokinetics and Metabolism of benzodiazepines, such as midazolam (Versed). Anesthesiology - OpenAnesthesia. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Tricklebank MD, et al. The pharmacological properties of the imidazobenzodiazepine, FG 8205, a novel partial agonist at the benzodiazepine receptor. Br J Pharmacol. 1990;101(3):753-761. [Link]

  • SYNTHESIS OF BENZODIAZEPINE DERIVATIVES. European Patent Office. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]

  • Kaoua R, et al. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. 2012;17(7):7925-7941. [Link]

  • One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. JOCPR. [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. [Link]

  • Romero DH, et al. Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry. 2014;2(2):45-83. [Link]

Sources

Methodological & Application

Application Notes & Protocols: In Vitro Characterization of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide for the in vitro pharmacological characterization of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine. The imidazo[1,2-d]diazepine scaffold is a key component of various compounds known to interact with the central nervous system, most notably as modulators of the γ-aminobutyric acid type A (GABA-A) receptor. This guide presents a logical, tiered approach to in vitro testing, beginning with primary assays to determine affinity and functional activity at the GABA-A receptor, followed by secondary and safety pharmacology assays essential for preclinical drug development. The protocols herein are designed to establish a robust pharmacological profile, ensuring scientific rigor and data-driven decision-making for researchers in neuroscience and drug discovery.

Introduction: The Scientific Rationale

The 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine core structure is analogous to several well-characterized imidazobenzodiazepines that act as modulators of GABA-A receptors. These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.[1] The receptor is a pentameric complex, typically composed of α, β, and γ subunits, which form a central chloride-permeable pore.[2] The interface between the α and γ subunits hosts the high-affinity binding site for benzodiazepines (BZD), which allosterically modulate the receptor's response to GABA.[3]

Given this structural precedent, the primary hypothesis is that 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine will bind to the benzodiazepine site on GABA-A receptors and modulate channel function. The following experimental cascade is designed to rigorously test this hypothesis, quantify the compound's potency and efficacy, and provide a preliminary assessment of its drug-like properties.

Experimental Workflow: A Tiered Approach

A systematic in vitro evaluation is critical for building a comprehensive pharmacological profile. We propose a three-tiered approach:

  • Tier 1: Primary Screening: Focuses on confirming the primary target engagement and mechanism of action. This involves assessing the compound's binding affinity to the GABA-A receptor and its functional effect on GABA-induced currents.

  • Tier 2: Secondary & Mechanistic Assays: Aims to understand subtype selectivity, functional modality (agonist, antagonist, or inverse agonist), and initial safety and metabolic liabilities.

  • Tier 3: Early Safety & ADME Profiling: Provides a more in-depth analysis of the compound's potential for adverse effects and its basic pharmacokinetic properties, which are critical for predicting in vivo behavior.

Below is a graphical representation of this proposed workflow.

G cluster_0 Tier 1: Primary Screening T1_Bind Radioligand Binding Assay (Affinity - Ki) T1_Func Functional Assay (TEVC) (Efficacy & Potency - EC50/IC50) T1_Bind->T1_Func T2_Select GABA-A Subtype Selectivity Panel T1_Func->T2_Select T3_hERG hERG Safety Assay (Cardiotoxicity) T2_Select->T3_hERG T2_Cyto General Cytotoxicity (MTT Assay) T2_Cyto->T3_hERG T2_CYP CYP450 Inhibition Screen T2_CYP->T3_hERG T3_MetStab Metabolic Stability (Liver Microsomes) T3_PPB Plasma Protein Binding

Caption: Proposed In Vitro Assay Cascade.

Tier 1 Protocols: Target Engagement & Function

Radioligand Binding Assay for GABA-A Receptor Affinity

Principle: This assay quantifies the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor. It is a competition assay where the test compound displaces a radiolabeled ligand, typically [³H]flumazenil or [³H]flunitrazepam, from the receptor. The concentration at which the test compound inhibits 50% of the radioligand binding (IC50) is determined and converted to an inhibition constant (Ki).

Protocol:

  • Membrane Preparation: Prepare a crude membrane fraction from rat or mouse cerebral cortex, a tissue rich in GABA-A receptors.[4] Homogenize the tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[4]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 0.5 mL of Tris-HCl buffer:

    • 100 µg of membrane protein.[5]

    • 0.4 nM [³H]flunitrazepam (or a similar concentration of [³H]flumazenil).[6]

    • A range of concentrations of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine (e.g., 0.1 nM to 10 µM).

    • For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand like diazepam (e.g., 3 µM).[6]

    • For total binding (TB) wells, add vehicle instead of the test compound or NSB ligand.

  • Incubation: Incubate the plate for 60 minutes at 4°C to reach binding equilibrium.[6]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B). Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (SB = TB - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterTypical ValueSource
Radioligand[³H]flunitrazepam[6]
Radioligand Conc.0.4 nM[6]
Membrane SourceRat Cerebral Cortex[4]
Protein Conc.100 µ g/well [5]
Incubation60 min at 4°C[6]
NSB Agent3 µM Diazepam[6]

Table 1: Key Parameters for Radioligand Binding Assay.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

Principle: This electrophysiological assay directly measures the functional effect of the compound on GABA-A receptor activity. Xenopus oocytes are injected with cRNAs encoding specific GABA-A receptor subunits (e.g., the most common α1β2γ2 combination) to express functional receptors on their surface.[7] A voltage clamp is used to measure the chloride current that flows through the channels in response to GABA application, and how this current is modulated by the test compound.

Protocol:

  • Oocyte Preparation & Injection: Harvest oocytes from a female Xenopus laevis. Prepare cRNA for the desired GABA-A receptor subunits (e.g., human α1, β2, and γ2). Inject a mixture of the cRNAs into the oocytes and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.[8]

    • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

  • Compound Application:

    • Establish a baseline GABA response by applying a low concentration of GABA (e.g., the EC5-EC20 concentration) until a stable current is observed.[9]

    • To test for positive modulatory (agonist-like) effects, co-apply the test compound with the baseline concentration of GABA. An increase in current amplitude indicates positive modulation.

    • To test for antagonist effects, first apply the test compound alone, then co-apply with a higher (e.g., EC50) concentration of GABA. A reduction in the GABA-induced current indicates antagonism.

  • Data Analysis: Measure the peak current amplitude for each condition. For positive modulators, generate a concentration-response curve by applying various concentrations of the test compound in the presence of a fixed concentration of GABA. Calculate the EC50 (potency) and the maximum potentiation (efficacy). For antagonists, calculate the IC50.

G cluster_0 TEVC Workflow Prep Oocyte cRNA Injection (α1β2γ2 subunits) Incubate Incubation (2-5 days) Prep->Incubate Record Voltage Clamp (-70 mV) Incubate->Record Baseline Apply GABA (EC10) (Establish baseline current) Record->Baseline Test Co-apply Test Compound + GABA (EC10) Baseline->Test Analyze Measure Current Potentiation (Calculate EC50 & Emax) Test->Analyze

Caption: Two-Electrode Voltage Clamp (TEVC) Workflow.

Tier 2 Protocols: Selectivity and Initial Liabilities

General Cytotoxicity: MTT Assay

Principle: It is crucial to ensure that the observed effects in functional assays are due to specific receptor modulation and not general cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for quantification.

Protocol:

  • Cell Plating: Seed a suitable cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate at a density of 1,000 to 100,000 cells per well and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include vehicle-only (100% viability) and a known cytotoxic agent (e.g., staurosporine) as controls.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 (the concentration that causes 50% cytotoxicity). A high CC50 value relative to the pharmacological potency (EC50/Ki) indicates a favorable therapeutic window.

CYP450 Inhibition Assay (Fluorogenic)

Principle: Inhibition of cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions. This high-throughput assay uses recombinant human CYP enzymes and specific fluorogenic substrates.[13] The CYP enzyme metabolizes the substrate into a fluorescent product. A test compound that inhibits the enzyme will cause a decrease in the fluorescent signal.[14]

Protocol:

  • Assay Setup: In a 96-well plate, combine recombinant human CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4), their corresponding fluorogenic substrates, and a range of concentrations of the test compound.[15]

  • Reaction Initiation: Pre-incubate the plate at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.[13]

  • Fluorescence Reading: Monitor the increase in fluorescence over time (kinetic reading) or at a single endpoint after stopping the reaction.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value for each CYP isoform. Compounds with low IC50 values (e.g., <1 µM) are flagged as potential inhibitors.

CYP IsoformFluorogenic Substrate (Example)
CYP1A27-Ethoxyresorufin
CYP2C97-Methoxy-4-(trifluoromethyl)coumarin (MFC)
CYP2C193-Cyano-7-ethoxycoumarin (CEC)
CYP2D63-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC)
CYP3A47-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)

Table 2: Common CYP Isoforms and Fluorogenic Probes.

Tier 3 Protocols: In-Depth Safety and ADME

hERG Potassium Channel Patch Clamp Assay

Principle: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[16] The manual or automated patch clamp technique is the gold standard for assessing a compound's effect on hERG channel function.[17]

Protocol:

  • Cell Preparation: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Patch Clamp Recording: Using the whole-cell patch clamp configuration, hold the cell at a negative potential (e.g., -80 mV). Apply a specific voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the peak tail current.[18]

  • Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound.

  • Data Analysis: Measure the inhibition of the peak tail current at each concentration. Calculate the IC50 value. A low IC50 value is a significant safety concern.

Metabolic Stability in Human Liver Microsomes

Principle: This assay provides an early indication of a compound's metabolic clearance rate. The test compound is incubated with human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes like CYPs. The rate of disappearance of the parent compound is measured over time.[19]

Protocol:

  • Incubation: Incubate the test compound (typically at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[20]

  • Reaction Initiation: Start the reaction by adding NADPH.[20]

  • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes). Terminate the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).

Plasma Protein Binding (PPB) Assay

Principle: The extent to which a drug binds to plasma proteins (like albumin) affects its distribution and availability to reach its target.[21] Only the unbound fraction is pharmacologically active. Equilibrium dialysis is the gold standard method for determining the fraction unbound (fu).[22]

Protocol:

  • Apparatus Setup: Use an equilibrium dialysis apparatus (e.g., a RED device) which consists of two chambers separated by a semipermeable membrane.

  • Assay: Add the test compound to human plasma in one chamber, and buffer in the other chamber.[23]

  • Equilibration: Incubate the apparatus at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Quantification: Take aliquots from both the plasma and buffer chambers and determine the concentration of the compound in each using LC-MS/MS.[23]

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Conclusion

The suite of in vitro assays detailed in this guide provides a robust framework for the initial characterization of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine. By systematically evaluating target affinity, functional activity, selectivity, and key ADME/safety parameters, researchers can build a comprehensive data package. This structured approach, grounded in the established pharmacology of related chemical scaffolds, enables confident decision-making and facilitates the progression of promising compounds in the drug discovery pipeline.

References

  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press. Available at: [Link]

  • Jackson, M. F., et al. (2012). Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings. PLoS ONE. Available at: [Link]

  • Guengerich, F. P., & Hanna, I. H. (2018). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in Molecular Biology. Available at: [Link]

  • Miller, L. G., et al. (1995). Effect of neuroactive steroids on [3H]flumazenil binding to the GABAA receptor complex in vitro. Neuropharmacology. Available at: [Link]

  • Ben-Ari, Y., et al. (2012). Electrophysiology of ionotropic GABA receptors. Cold Spring Harbor Protocols. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Available at: [Link]

  • protocols.io. (2023). In-vitro plasma protein binding. Available at: [Link]

  • Ghaem-Maghami, S., et al. (2000). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Metrion Biosciences. (2022). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Available at: [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Available at: [Link]

  • Sieghart, W., & Savić, M. M. (2018). International Union of Basic and Clinical Pharmacology. CVI. GABAA Receptors, Allosteric Binding Sites and Subunit Stoichiometry. Pharmacological Reviews. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

  • Evotec. (n.d.). hERG Safety Assay. Available at: [Link]

  • Wikipedia. (n.d.). GABAA receptor. Available at: [Link]

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry. Available at: [Link]

  • Deodhar, M., et al. (2020). Cytochrome P450 Inhibition Assay. Creative Bioarray. Available at: [Link]

  • Miller, P. S., & Aricescu, A. R. (2014). Crystal structure of a human GABAA receptor. Nature. Available at: [Link]

  • Hamon, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Available at: [Link]

  • Baburin, I., et al. (2007). HPLC-Based Activity Profiling Approach for the Discovery of GABAA Receptor Ligands using an Automated Two Microelectrode Voltage Clamp Assay on Xenopus Oocytes. Planta Medica. Available at: [Link]

  • Boileau, A. J., et al. (1999). Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Kleinfeld, D. (n.d.). Lab Manual for Oocyte Biophysics. Available at: [Link]

  • Evotec. (n.d.). Plasma Protein Binding Assay. Available at: [Link]

  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Available at: [Link]

  • BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. Available at: [Link]

  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available at: [Link]

  • van Meer, P. J., et al. (2012). The MTT assay is a fast and reliable method for the initial screening of the cytotoxicity of carbon nanotubes. Part Fibre Toxicol. Available at: [Link]

  • Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • ACS Publications. (2023). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. Available at: [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Chebib, M., & Johnston, G. A. (2000). The 'GABA-A' family of ligand-gated ion channels. Clinical and Experimental Pharmacology and Physiology. Available at: [Link]

  • BioIVT. (n.d.). Fluorescence CYP Inhibition. Available at: [Link]

  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation. Available at: [Link]

  • Sigel, E. (2002). Mapping of the benzodiazepine recognition site on GABAA receptors. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Evotec. (n.d.). Plasma Protein Binding. Available at: [Link]

  • Evotec. (n.d.). hERG Safety Assay. Available at: [Link]

  • Kleinfeld, D. (n.d.). Lab Manual for Oocyte Biophysics. Available at: [Link]

  • Li, X., et al. (2023). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules. Available at: [Link]

Sources

Application Notes & Protocols: Preclinical Evaluation of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine belongs to the imidazodiazepine class of molecules. This structural class is of significant interest in neuroscience and pharmacology due to its relationship with benzodiazepines, a cornerstone of treatment for anxiety and seizure disorders for decades.[1][2] The fusion of an imidazole ring to the diazepine core creates a unique conformational structure that can modulate the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4]

Recent advancements have seen the development of novel imidazodiazepines, such as KRM-II-81, which exhibit potent anticonvulsant and anxiolytic-like effects in preclinical models, often with a reduced side-effect profile compared to classical benzodiazepines like diazepam.[5] These next-generation compounds, known as GABAkines, offer the promise of improved therapeutic windows by potentially targeting specific subtypes of the GABA-A receptor.[5]

This guide provides a comprehensive framework for the preclinical evaluation of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine. It is structured to logically progress from establishing a foundational pharmacological hypothesis to conducting robust in vivo screening in validated animal models. The protocols herein are designed not merely as procedural steps but as self-validating systems, incorporating the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Section 1: Pharmacological Hypothesis - The GABA-A Receptor Target

The primary hypothesis is that 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine acts as a positive allosteric modulator (PAM) at the benzodiazepine binding site of the GABA-A receptor. GABA is the brain's main inhibitory neurotransmitter. When it binds to the GABA-A receptor, it opens an intrinsic chloride (Cl⁻) channel, causing an influx of negative ions that hyperpolarizes the neuron and reduces its excitability.

Benzodiazepines and related compounds do not open the channel themselves but enhance the effect of GABA when it binds, leading to a greater influx of Cl⁻ and more potent neuronal inhibition.[2] This mechanism is the foundation for their anxiolytic, anticonvulsant, sedative, and myorelaxant properties.

GABA_A_Receptor_Mechanism cluster_neuron Postsynaptic Neuron cluster_ligands Ligands cluster_action Modulated State GABA_A GABA-A Receptor GABA Site BZD Site Chloride Channel (Closed) GABA_A_Open GABA-A Receptor GABA Site BZD Site Chloride Channel (Open) GABA_A->GABA_A_Open Enhanced GABA Effect GABA GABA GABA->GABA_A:gaba Binds BZD Imidazodiazepine (Test Compound) BZD->GABA_A:bz Binds Cl_Influx Cl⁻ Influx (Hyperpolarization) GABA_A_Open:cl->Cl_Influx Opens

Caption: Mechanism of GABA-A receptor positive allosteric modulation.

Section 2: General Preclinical Workflow

A structured, phased approach is critical for efficiently characterizing the in vivo profile of a novel compound. The workflow should begin with broad screening models that are time- and cost-effective, followed by more complex behavioral paradigms to confirm and elaborate on initial findings.[6]

Preclinical_Workflow cluster_0 Phase 1: Primary Screening (Anticonvulsant Profile) cluster_1 Phase 2: Behavioral Characterization (Anxiolytic Profile) cluster_2 Phase 3: Cognitive & Safety Assessment cluster_3 Start MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) EPM Elevated Plus Maze (EPM) MES->EPM If Active PTZ Pentylenetetrazol (PTZ) Test (Clonic Seizure Model) LD_Box Light/Dark Box Test PTZ->LD_Box If Active NOR Novel Object Recognition (NOR) (Memory Test) EPM->NOR OF Open Field Test (Locomotor Activity / Sedation) LD_Box->OF Start Compound Administration (Dose-Response) Start->MES Start->PTZ

Caption: Phased preclinical testing workflow for the test compound.

Section 3: Anticonvulsant Activity Screening

Scientific Rationale: The MES and subcutaneous PTZ (scPTZ) tests are the most common, clinically validated animal models used in the initial screening and discovery of new antiseizure drugs (ASDs).[6][7][8] They are highly predictive of efficacy against specific seizure types. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test models generalized absence and clonic seizures.[6][7] Activity in these models provides a robust, high-throughput initial assessment of the compound's potential as an anticonvulsant.

Protocol 1: Maximal Electroshock Seizure (MES) Test

Principle: This test evaluates the ability of a compound to prevent the spread of seizures, specifically the tonic hindlimb extension (THE) phase, following a suprathreshold electrical stimulus.

Methodology:

  • Animals: Adult male mice (e.g., C57BL/6 or CD-1, 20-25g).

  • Housing: House animals in groups with ad libitum access to food and water. Acclimate for at least 72 hours before testing.

  • Compound Administration:

    • Prepare the test compound in a suitable vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween® 80).

    • Administer the compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group and a positive control group (e.g., Diazepam, 5 mg/kg i.p.).

    • Determine the time to peak effect (e.g., test at 30, 60, and 120 minutes post-injection in a preliminary study). All subsequent tests should be performed at this time point.

  • Seizure Induction:

    • At the predetermined time to peak effect, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes. Ensure good contact by applying a small amount of saline to the electrodes.

  • Observation:

    • Immediately after stimulation, observe the mouse for the presence or absence of tonic hindlimb extension (THE). The endpoint is binary: either the animal is protected (no THE) or not protected (THE occurs).

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the ED₅₀ (the dose at which 50% of animals are protected) using probit analysis.

Data Presentation:

Treatment GroupDose (mg/kg)NAnimals Protected% Protection
Vehicle-1000%
Positive Control (Diazepam)510990%
Test Compound110110%
Test Compound310440%
Test Compound1010880%
Test Compound301010100%

Section 4: Anxiolytic Activity Assessment

Scientific Rationale: Animal models of anxiety are crucial for screening novel anxiolytic drugs.[9][10][11] The Elevated Plus Maze (EPM) and Light/Dark Box tests are unconditioned models that rely on the natural aversion of rodents to open, elevated, and brightly lit spaces.[12][13] A clinically effective anxiolytic will reduce this aversion, leading to increased exploration of the "anxiogenic" areas of the apparatus. These models have high predictive validity for anxiolytic drug action.[12]

Protocol 2: Elevated Plus Maze (EPM)

Principle: This test is based on the conflict between a rodent's tendency to explore a novel environment and its fear of open, elevated spaces. An increase in the time spent and entries made into the open arms is indicative of an anxiolytic effect.[12][13]

Methodology:

  • Apparatus: A plus-shaped maze raised from the floor (e.g., 50 cm) with two open arms and two enclosed arms of the same size.

  • Animals: Adult male mice or rats.

  • Habituation: Handle animals for several days prior to testing. Acclimate them to the testing room for at least 1 hour before the experiment. The room should be dimly lit.

  • Compound Administration: Administer the test compound, vehicle, or positive control (e.g., Diazepam, 1-2 mg/kg i.p.) at the predetermined time to peak effect.

  • Test Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for a 5-minute session.

    • Record the session using an overhead video camera connected to tracking software.

  • Data Collection & Analysis:

    • Primary Measures of Anxiety:

      • Time spent in the open arms (s).

      • Number of entries into the open arms.

      • Percentage of open arm time: (Time in open / Total time in all arms) * 100.

      • Percentage of open arm entries: (Entries into open / Total entries into all arms) * 100.

    • Measure of Locomotor Activity:

      • Total number of arm entries (open + closed). A significant change may indicate sedation or hyperactivity.

  • Self-Validation: The positive control group (Diazepam) must show a statistically significant increase in open arm exploration compared to the vehicle group for the experiment to be considered valid.

Data Presentation:

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Entries to Open Arms (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-15.2 ± 2.120.5 ± 3.025.1 ± 2.5
Positive Control (Diazepam)245.8 ± 4.548.2 ± 5.123.9 ± 2.8
Test Compound338.9 ± 3.942.1 ± 4.226.0 ± 3.1
Test Compound1052.1 ± 5.0 55.6 ± 4.824.5 ± 2.9
*p < 0.05, **p < 0.01 vs. Vehicle

Section 5: Cognitive Function Evaluation

Scientific Rationale: While classical benzodiazepines are known to cause amnesia, modulating specific GABA-A receptor subtypes (e.g., α2/α3 or α5) can have neutral or even pro-cognitive effects.[2][5][14] Therefore, it is crucial to assess the cognitive impact of a novel imidazodiazepine. Animal models are essential for testing the efficacy of potential cognitive-enhancing drugs.[15][16] The Novel Object Recognition (NOR) test is a relatively low-stress model that assesses recognition memory based on the spontaneous preference of rodents to explore novelty.[17]

Protocol 3: Novel Object Recognition (NOR) Test

Principle: This test leverages the innate tendency of rodents to spend more time exploring a novel object than a familiar one. The ability to distinguish the novel from the familiar object is a measure of recognition memory.

Methodology:

  • Apparatus: A simple open-field box (e.g., 40x40x40 cm). Objects should be of similar size but different shapes/textures and heavy enough not to be displaced by the animal.

  • Animals: Adult male mice or rats.

  • Procedure (3 Days):

    • Day 1 (Habituation): Allow each animal to freely explore the empty open-field box for 10 minutes.

    • Day 2 (Familiarization/Training):

      • Administer the test compound, vehicle, or controls.

      • At the time of peak effect, place the animal in the box containing two identical objects (A1 and A2).

      • Allow 10 minutes of exploration. Record via video.

    • Day 3 (Test):

      • Return the animal to the box, where one of the familiar objects has been replaced with a novel object (A and B). The position of the novel object should be counterbalanced across animals.

      • Allow 5 minutes of exploration. Record via video.

  • Data Collection & Analysis:

    • Manually or automatically score the time spent exploring each object (defined as nose pointing towards the object within a 2 cm proximity).

    • Calculate the Discrimination Index (DI): (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).

    • A positive DI indicates a preference for the novel object and intact memory. A DI near zero suggests a memory deficit.

  • Interpretation: A compound that impairs memory will result in a significantly lower DI compared to the vehicle group. A compound with no cognitive side effects will have a DI similar to the vehicle. A potential cognitive enhancer would be tested in a separate experiment using a disease or pharmacological model of cognitive impairment (e.g., scopolamine-induced amnesia).[15]

Data Presentation:

Treatment GroupDose (mg/kg)Discrimination Index (DI) (Mean ± SEM)
Vehicle-0.45 ± 0.05
Positive Control (Scopolamine)10.02 ± 0.03**
Test Compound30.41 ± 0.06
Test Compound100.35 ± 0.07
Test Compound300.15 ± 0.04
p < 0.05, **p < 0.01 vs. Vehicle

Section 6: References

  • Bourin, M. (2015). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience, 17(3), 295–303. [Link][9][10][12]

  • Griebel, G., & Holmes, A. (2013). Anxiolytic and antidepressant drugs: a perspective from animal models. Dialogues in Clinical Neuroscience, 15(4), 471–482. [Link][11]

  • Barker-Haliski, M. L., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology, 99, 715–724. [Link][7]

  • Kaur, H., Kumar, B., & Medhi, B. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13217. [Link][6]

  • Kumar, A., & Singh, A. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics, 14(3), 158-164. [Link][13]

  • Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. International Journal of Pharmaceutical Sciences and Research, 13(2), 612-620. [Link][8][18]

  • Löscher, W. (2017). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 50, 1-13. [Link][19]

  • Kalin, A. V., et al. (2024). Zebrafish models for studying cognitive enhancers. Neuroscience & Biobehavioral Reviews, 165, 105797. [Link][20][21]

  • Levin, E. D. (2011). Animal Models of Cognitive Impairment. In CRC Press/Taylor & Francis. [Link][15]

  • Poe, M. M., et al. (2022). The imidazodiazepine, KRM-II-81: An example of a newly emerging generation of GABAkines for neurological and psychiatric disorders. Pharmacology Biochemistry and Behavior, 213, 173321. [Link][5]

  • Ali, I., et al. (2020). Current Trends in the Animal Models for Screening of Nootropic Agents. Current Pharmaceutical Design, 26(28), 3425-3436. [Link][17]

  • Pieri, L., et al. (1983). Preclinical pharmacology of midazolam. British Journal of Clinical Pharmacology, 16(Suppl 1), 17S–27S. [Link][22]

  • Terry, A. V., & Buccafusco, J. J. (2003). Cognition Models and Drug Discovery. The Journal of the American Society for Experimental NeuroTherapeutics, 1(2), 197-209. [Link][16]

  • Z-5-arylidene-2-thiohydantoin derivatives. (2001). Imidazo-thiazine, -diazinone and -diazepinone derivatives. Synthesis, structure and benzodiazepine receptor binding. Il Farmaco, 56(11), 819-828. [Link][3]

  • CHEMM. (n.d.). Diazepam. Medical Countermeasures Database. [Link][1]

  • Fryer, R. I., et al. (1986). Substituted imidazo[1,2-b]pyridazines. New Compounds With Activity at Central and Peripheral Benzodiazepine Receptors. Journal of Medicinal Chemistry, 29(4), 572-580. [Link][4]

  • Boivin, R., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link][23]

  • Guitart, X., et al. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry, 7(9), 888-899. [Link][24]

  • Griffin, C. E., et al. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 4(2), 195–201. [Link][2]

  • Atack, J. R., et al. (2009). Imidazo[1,5-a][7][9][10]-triazolo[1,5-d][7][9]benzodiazepines as potent and highly selective GABAA alpha5 inverse agonists with potential for the treatment of cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 19(20), 5958-5961. [Link][14]

Sources

Application Notes and Protocols for the Exploration of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The vast and intricate network of the central nervous system (CNS) presents a continuous frontier for therapeutic innovation. A significant avenue of exploration lies in the modulation of neurotransmitter systems, with the γ-aminobutyric acid (GABA) system being a cornerstone of inhibitory neurotransmission. The GABAA receptor, a ligand-gated ion channel, is a particularly crucial target for a wide array of therapeutics, including the well-established benzodiazepines, which are utilized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties[1][2].

This document provides a comprehensive guide for neuroscience researchers, scientists, and drug development professionals on the potential applications and investigational protocols for a novel chemical entity, 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine . It is important to note that, as of the writing of this guide, publicly available research specifically detailing the neuropharmacological profile of this compound is limited. Therefore, this guide has been constructed by leveraging established principles and protocols from the extensive body of research on structurally related imidazodiazepine and imidazobenzodiazepine analogues, which are known to interact with the GABAA receptor[3][4].

The imidazo[1,2-d][5][6]diazepine scaffold represents a compelling area for discovery, offering the potential for novel pharmacological profiles with improved therapeutic windows. Derivatives of similar fused heterocyclic systems have been investigated for a range of biological activities, underscoring the therapeutic potential of this chemical space[5][6][7]. This guide will provide the foundational knowledge and practical methodologies to empower researchers to systematically characterize the neuroscience applications of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine and its derivatives.

Part 1: Understanding the Putative Mechanism of Action - GABAA Receptor Modulation

The primary hypothesis for the neuroactivity of imidazodiazepine scaffolds is their interaction with the GABAA receptor. These receptors are pentameric structures composed of various subunits (α, β, γ, δ, ε, θ, π, and ρ), with the most common isoform in the brain consisting of two α, two β, and one γ subunit. The binding of GABA to its recognition sites on the receptor triggers the opening of a central chloride ion channel, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission[1].

Benzodiazepines and related compounds do not bind to the GABA binding site itself but rather to a distinct allosteric site, commonly referred to as the benzodiazepine binding site, located at the interface of the α and γ subunits. By binding to this site, these modulators can enhance the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal[1].

The specific subunit composition of the GABAA receptor determines its pharmacological properties. For instance, α1-containing receptors are primarily associated with sedative effects, while α2- and α3-containing receptors are linked to anxiolytic and muscle relaxant properties. The α5 subunit is predominantly found in the hippocampus and is implicated in learning and memory[8]. A compound that exhibits selectivity for certain α subunits could therefore offer a more targeted therapeutic effect with fewer side effects.

Signaling Pathway Diagram: Allosteric Modulation of the GABAA Receptor

GABAA_Modulation cluster_receptor GABAA Receptor GABA_Site GABA Binding Site Ion_Channel Cl- Channel GABA_Site->Ion_Channel Opens BZD_Site Benzodiazepine Binding Site BZD_Site->GABA_Site Potentiates GABA Binding/Efficacy Neuron Neuronal Inhibition Ion_Channel->Neuron Cl- Influx (Hyperpolarization) GABA GABA GABA->GABA_Site Binds Compound 6,7,8,9-Tetrahydro-5H- Imidazo[1,2-d]diazepine Compound->BZD_Site Binds

Caption: Allosteric modulation of the GABAA receptor by an imidazodiazepine compound.

Part 2: Experimental Protocols for Pharmacological Characterization

A systematic approach is essential to elucidate the neuropharmacological profile of a novel compound. The following protocols provide a roadmap for the in vitro and in vivo characterization of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine.

Protocol 2.1: In Vitro GABAA Receptor Subtype Binding Affinity

Objective: To determine the binding affinity (Ki) of the test compound for different GABAA receptor α subtypes.

Methodology: Radioligand displacement assay using membranes from cell lines stably expressing specific GABAA receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor subtype in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membranes in fresh buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a radioligand specific for the benzodiazepine binding site (e.g., [³H]-Flumazenil), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Hypothetical Binding Affinity Data

GABAA Receptor SubtypeHypothetical Ki (nM) for 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine
α1β3γ250
α2β3γ215
α3β3γ225
α5β3γ2200
Protocol 2.2: In Vitro Functional Assay - Electrophysiology

Objective: To assess the functional activity of the test compound as a positive allosteric modulator of GABAA receptors.

Methodology: Two-electrode voltage clamp (TEVC) recording in Xenopus oocytes expressing specific GABAA receptor subtypes or patch-clamp recording from cultured neurons.

Step-by-Step Protocol (TEVC in Xenopus Oocytes):

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and inject them with cRNAs encoding the desired GABAA receptor subunits.

  • Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

  • GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.

  • Compound Application: Co-apply the test compound at various concentrations with the same concentration of GABA.

  • Data Acquisition: Record the potentiation of the GABA-evoked current by the test compound.

  • Data Analysis: Plot the concentration-response curve for the potentiation and determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximum potentiation.

Experimental Workflow for In Vitro Characterization

in_vitro_workflow start Novel Compound: 6,7,8,9-Tetrahydro-5H- Imidazo[1,2-d]diazepine binding_assay Radioligand Binding Assay (GABAA Subtypes) start->binding_assay electrophysiology Electrophysiology (Functional Modulation) start->electrophysiology data_analysis Data Analysis: Ki, EC50, Emax binding_assay->data_analysis electrophysiology->data_analysis conclusion Determine In Vitro Pharmacological Profile data_analysis->conclusion

Caption: Workflow for in vitro characterization of a novel GABAA receptor modulator.

Protocol 2.3: In Vivo Behavioral Models

Objective: To evaluate the anxiolytic, sedative, and anticonvulsant potential of the test compound in rodent models.

2.3.1. Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.

  • Procedure: Place a rodent at the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms.

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

2.3.2. Rotarod Test for Sedative/Motor-Impairing Effects

  • Apparatus: A rotating rod.

  • Procedure: Train rodents to stay on the rotating rod. On the test day, administer the test compound and place the animal on the rod, which is rotating at a constant or accelerating speed.

  • Data Collection: Record the latency to fall from the rod.

  • Interpretation: A decrease in the latency to fall indicates sedation or motor impairment.

2.3.3. Pentylenetetrazol (PTZ)-Induced Seizure Model for Anticonvulsant Activity

  • Procedure: Administer the test compound to rodents. After a set pre-treatment time, inject a sub-convulsive or convulsive dose of PTZ, a GABAA receptor antagonist.

  • Data Collection: Observe the animals for the onset and severity of seizures, typically rated using a standardized scale (e.g., Racine scale).

  • Interpretation: A delay in the onset or a reduction in the severity of seizures indicates anticonvulsant activity.

In Vivo Experimental Workflow

in_vivo_workflow cluster_behavior Behavioral Phenotyping start Compound with Favorable In Vitro Profile epm Elevated Plus Maze (Anxiolytic) start->epm rotarod Rotarod Test (Sedation/Motor) start->rotarod ptz PTZ-Induced Seizure (Anticonvulsant) start->ptz data_analysis Statistical Analysis of Behavioral Data epm->data_analysis rotarod->data_analysis ptz->data_analysis conclusion Establish In Vivo Efficacy and Side-Effect Profile data_analysis->conclusion

Caption: Workflow for in vivo behavioral characterization of a novel CNS compound.

Part 3: Data Interpretation and Future Directions

The collective data from these in vitro and in vivo studies will provide a comprehensive initial pharmacological profile of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine. For instance, a compound that demonstrates high affinity and functional potentiation at α2/α3-containing GABAA receptors with lower activity at α1-containing receptors, coupled with anxiolytic and anticonvulsant effects in vivo at doses that do not cause significant motor impairment, would be a promising candidate for further development.

Future research could delve into more complex behavioral models, pharmacokinetic and pharmacodynamic studies, and investigations into its effects on synaptic plasticity and neural circuits. The synthesis and evaluation of derivatives could also be a fruitful avenue to optimize potency, selectivity, and drug-like properties[9][10][11].

References

  • Antonova, M., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 26(11), 3323. [Link]

  • Bollu, V. R., et al. (2023). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][5][6]Diazepine-2-Carboxylates. ChemRxiv. [Link]

  • Cortes, S., et al. (2017). A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[5][6]diazepin-5-ones as potential anticancer and antiprotozoal agents. European Journal of Medicinal Chemistry, 141, 567-583. [Link]

  • Daskalova, E., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 802. [Link]

  • Guan, L-P., et al. (2015). 6,7-Dihydrobenzo[f]Benzo[6][7]Imidazo[1,2-d][5][6]Oxazepine Derivatives as Selective Inhibitors of PI3Kα. Bioorganic & Medicinal Chemistry Letters, 25(15), 2974-2978. [Link]

  • Guerrini, G., et al. (2006). 5-aryl-imidazo[2,1-c][5][6]benzodiazepine derivatives as tricyclic constrained analogues of diazepam and Ro5-4864. Synthesis and binding properties at peripheral and central benzodiazepine receptors. Pharmazie, 61(6), 505-10. [Link]

  • Tricklebank, M. D., et al. (1990). The pharmacological properties of the imidazobenzodiazepine, FG 8205, a novel partial agonist at the benzodiazepine receptor. British Journal of Pharmacology, 101(3), 753-761. [Link]

  • Varma, R. (2018). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc. [Link]

  • Vessally, E., et al. (2016). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 21(10), 1391. [Link]

  • Wikipedia contributors. (2023, December 1). L-655,708. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

  • World Health Organization. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Yadav, M., et al. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences, 3(7), 90-103. [Link]

  • Sharmin, D., et al. (2024). New Imidazodiazepine Analogue, 5-(8-Bromo-6-(pyridin-2-yl)-4 H-benzo[ f]imidazo[1,5- a][5][6]diazepin-3-yl)oxazole, Provides a Simplified Synthetic Scheme, High Oral Plasma and Brain Exposures, and Produces Antiseizure Efficacy in Mice, and Antiepileptogenic Activity in Neural Networks in Brain Slices from a Patient with Mesial Temporal Lobe Epilepsy. ACS Chemical Neuroscience, 15(3), 517-526. [Link]

  • Zhang, Y., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 28(5), 2014. [Link]

  • Daskalova, E., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 802. [Link]

  • Chem-Space. (n.d.). 6,7,8,9-tetrahydro-5H-Imidazo[1,2-d][5][6]diazepine-2-carboxylic acid methyl ester. Chem-Space.com. [Link]

Sources

Application Notes and Protocols for the Development of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine Derivatives

Application Notes and Protocols for the Development of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1][2]diazepine Derivatives

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine core represents a compelling heterocyclic scaffold for the development of novel therapeutic agents. Its structural architecture, featuring a fused imidazole and a seven-membered diazepine ring, offers a unique three-dimensional arrangement of atoms that is ripe for exploration in medicinal chemistry. This scaffold can be considered a constrained analog of benzodiazepines, a class of drugs renowned for their anxiolytic, hypnotic, and anticonvulsant properties.[3][4] The fusion of the imidazole ring, a common motif in biologically active compounds, introduces additional points for molecular recognition and modulation of physicochemical properties.[5]

Derivatives of related imidazo-fused systems, such as the well-known hypnotic zolpidem (an imidazopyridine), have demonstrated significant clinical success, primarily through their action as positive allosteric modulators of the GABA-A receptor.[6] This precedent provides a strong rationale for the exploration of the 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine scaffold as a source of novel central nervous system (CNS) agents. Furthermore, the broader class of nitrogen-containing heterocycles has shown promise in the development of antiviral therapies, suggesting that derivatives of this scaffold may also possess activity against various viral targets.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and preliminary pharmacological evaluation of novel 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine derivatives. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for the exploration of this promising chemical space.

I. Synthesis of the Core Scaffold: A Strategic Approach

A direct, scalable synthesis of the 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine core is paramount for any drug discovery program. While literature on this specific scaffold is limited, a plausible and efficient synthetic strategy can be adapted from the synthesis of analogous fused heterocyclic systems, such as tetrahydropyrazolo[1,5-a][1][2]diazepines.[1] The proposed synthetic pathway involves a two-step sequence: N-alkylation of a suitable imidazole precursor followed by an intramolecular cyclization.

Protocol 1: Synthesis of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1][2]diazepine

This protocol details the synthesis of the parent scaffold, which can then be subjected to various derivatization reactions.

Step 1: N-Alkylation of 2-(chloromethyl)-1H-imidazole with 4-bromobutylamine hydrobromide

  • Rationale: This step introduces the necessary carbon chain that will form the diazepine ring. The use of a Boc-protected amine prevents unwanted side reactions.

  • Procedure:

    • To a solution of 2-(chloromethyl)-1H-imidazole hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (3.0 eq) and stir at room temperature for 30 minutes.

    • Add a solution of tert-butyl (4-bromobutyl)carbamate (1.1 eq) in DMF.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl (4-((2-(chloromethyl)-1H-imidazol-1-yl)methyl)butyl)carbamate.

Step 2: Intramolecular Cyclization and Deprotection

  • Rationale: This crucial step involves the formation of the seven-membered diazepine ring via an intramolecular nucleophilic substitution, followed by the removal of the Boc protecting group.

  • Procedure:

    • Dissolve the product from Step 1 in a suitable solvent such as acetonitrile.

    • Add a non-nucleophilic base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

    • Reflux the mixture for 24-48 hours, monitoring for the formation of the cyclized product by LC-MS.

    • After completion of the cyclization, cool the reaction and concentrate under reduced pressure.

    • To the crude cyclized intermediate, add a solution of 4 M HCl in dioxane.

    • Stir the mixture at room temperature for 2-4 hours to effect deprotection.

    • Concentrate the reaction mixture under reduced pressure, and triturate the residue with diethyl ether to yield the hydrochloride salt of 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine.

    • The free base can be obtained by neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) and extraction with an organic solvent.

II. Derivatization Strategies: Exploring Chemical Diversity

With the core scaffold in hand, the next phase involves the systematic introduction of various substituents to explore the structure-activity relationship (SAR). The nitrogen atoms of the diazepine ring and the C3 position of the imidazole ring are prime targets for derivatization.

Protocol 2: N-Alkylation and N-Acylation of the Diazepine Ring
  • Rationale: Modification of the diazepine nitrogens can significantly impact the compound's lipophilicity, basicity, and interaction with biological targets.

  • N-Alkylation Procedure:

    • Dissolve the 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine (1.0 eq) in a suitable solvent like DMF or acetonitrile.

    • Add a base such as potassium carbonate or sodium hydride (1.2 eq).

    • Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Work-up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the product by column chromatography.

  • N-Acylation Procedure:

    • Dissolve the core scaffold (1.0 eq) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base like triethylamine or diisopropylethylamine (1.5 eq).

    • Cool the solution to 0 °C and add the desired acyl chloride or anhydride (e.g., benzoyl chloride, acetic anhydride) (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer and purify the product by chromatography.

Protocol 3: C3-Functionalization of the Imidazole Ring
  • Rationale: The C3 position of the imidazole ring is analogous to the C3 position of imidazo[1,2-a]pyridines, which is known to be amenable to functionalization. This position can be targeted to introduce substituents that can modulate electronic properties and provide additional binding interactions. Aza-Friedel-Crafts type reactions can be employed for this purpose.[9]

  • Procedure (Aza-Friedel-Crafts Alkylation):

    • To a solution of the N-protected core scaffold (e.g., N-Boc-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine) (1.0 eq) in a suitable solvent like 1,2-dichloroethane, add the desired aldehyde (1.2 eq) and amine (e.g., morpholine) (1.2 eq).

    • Add a Lewis acid catalyst, such as Y(OTf)3 (10 mol%).

    • Stir the reaction at an elevated temperature (e.g., 80 °C) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

    • Purify the product by column chromatography.

Protocol 4: Palladium-Catalyzed Cross-Coupling Reactions
  • Rationale: For the introduction of aryl or heteroaryl substituents, a halogenated version of the core scaffold is required. This can be achieved by starting the synthesis with a halogenated imidazole precursor. Subsequent Suzuki-Miyaura cross-coupling reactions can then be employed to introduce a wide range of diversity.[5][10][11][12][13]

  • Procedure (Suzuki-Miyaura Coupling):

    • Synthesize a halogenated (e.g., bromo- or iodo-) derivative of the 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine scaffold.

    • In a reaction vessel, combine the halogenated scaffold (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq).

    • Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

III. Characterization of Derivatives

All newly synthesized compounds must be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:

Technique Purpose
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR spectroscopy to elucidate the chemical structure.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compounds.
Infrared (IR) Spectroscopy To identify characteristic functional groups.

IV. Preliminary Pharmacological Evaluation

Based on the structural similarity to known CNS agents, a primary screening cascade should focus on anxiolytic, hypnotic, and antiviral activities.

Protocol 5: In Vitro GABA-A Receptor Binding Assay
  • Rationale: To determine if the synthesized compounds interact with the benzodiazepine binding site on the GABA-A receptor.

  • Procedure:

    • Prepare rat cortical membranes according to established protocols.

    • In a 96-well plate, incubate the membranes with a radiolabeled benzodiazepine ligand (e.g., [3H]-flumazenil) in the presence of varying concentrations of the test compounds.

    • After incubation, filter the samples and measure the radioactivity to determine the displacement of the radioligand.

    • Calculate the Ki values to quantify the binding affinity of the test compounds.[14]

Protocol 6: In Vivo Screening for Anxiolytic and Hypnotic Activity
  • Rationale: To assess the potential anxiolytic and sedative-hypnotic effects of the compounds in rodent models.

  • Elevated Plus Maze (for anxiolytic activity):

    • Administer the test compound or vehicle to mice or rats.

    • After a set pre-treatment time, place the animal in the center of an elevated plus maze.

    • Record the time spent in the open and closed arms of the maze for a defined period.

    • An increase in the time spent in the open arms is indicative of an anxiolytic effect.[15][16]

  • Loss of Righting Reflex (for hypnotic activity):

    • Administer the test compound to mice.

    • Observe the animals for the loss of the righting reflex (the inability to right themselves when placed on their back).

    • Record the onset and duration of the loss of the righting reflex as a measure of hypnotic activity.

Protocol 7: In Vitro Antiviral Screening
  • Rationale: To evaluate the potential of the compounds to inhibit the replication of various viruses.

  • Cell-Based Antiviral Assay:

    • Culture a suitable host cell line (e.g., Vero cells) in 96-well plates.

    • Infect the cells with the virus of interest (e.g., a herpes simplex virus, influenza virus, or a coronavirus surrogate).

    • Treat the infected cells with various concentrations of the test compounds.

    • After an appropriate incubation period, assess the viral replication by methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels, or by observing the cytopathic effect (CPE).[17]

    • Determine the EC50 (half-maximal effective concentration) of the compounds.

    • Concurrently, assess the cytotoxicity of the compounds on the host cells to determine the selectivity index (CC50/EC50).

V. Data Interpretation and Workflow Visualization

The following diagrams illustrate the overall workflow for the development and evaluation of 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine derivatives.

Synthetic WorkflowimidazoleImidazole PrecursoralkylationN-Alkylationimidazole->alkylationcyclizationIntramolecular Cyclizationalkylation->cyclizationcoreCore Scaffoldcyclization->corederivatizationDerivatization(Alkylation, Acylation,Suzuki Coupling)core->derivatizationlibraryCompound Libraryderivatization->library

Caption: Synthetic workflow for the generation of a compound library.

Screening CascadelibraryCompound Libraryprimary_screeningPrimary Screening(In Vitro Binding, Antiviral Assay)library->primary_screeninghit_identificationHit Identificationprimary_screening->hit_identificationsecondary_screeningSecondary Screening(In Vivo Models)hit_identification->secondary_screeninglead_generationLead Generationsecondary_screening->lead_generation

Caption: Pharmacological screening cascade for hit identification.

VI. Conclusion and Future Directions

The 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine scaffold presents a promising starting point for the discovery of novel CNS and antiviral agents. The protocols detailed in these application notes provide a robust framework for the synthesis, derivatization, and preliminary pharmacological evaluation of a diverse library of compounds based on this core structure. Through systematic exploration of the SAR, guided by the outlined screening cascade, researchers can unlock the full therapeutic potential of this privileged scaffold. Future work should focus on optimizing the lead compounds for potency, selectivity, and pharmacokinetic properties to advance them toward clinical development.

References

  • Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1][2]Diazepine-2-Carboxylates. ChemRxiv. (2023). Available at: [Link]

  • Zolpidem. Wikipedia. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. (2011). Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. (2020). Available at: [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science. (2012). Available at: [Link]

  • Synthesis of Polysubstituted Tetrahydro‐1,4‐Thiazepines by Rhodium‐Catalyzed Ring Expansion of Dihydro‐1,3‐Thiazines with Diazoesters. Angewandte Chemie International Edition. (2020). Available at: [Link]

  • Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. Journal of Medicinal Chemistry. (1997). Available at: [Link]

  • Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry. (2014). Available at: [Link]

  • The pharmacological properties of the imidazobenzodiazepine, FG 8205, a novel partial agonist at the benzodiazepine receptor. British Journal of Pharmacology. (1990). Available at: [Link]

  • Recent advances on heterocyclic compounds with antiviral properties. RSC Advances. (2021). Available at: [Link]

  • Screening and confirmatory method for benzodiazepines and hypnotics in oral fluid by LC-MS/MS. Journal of Chromatography B. (2008). Available at: [Link]

  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc. (2014). Available at: [Link]

  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules. (2023). Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. (2014). Available at: [Link]

  • Screening of Anxiolytics. SlidePlayer. Available at: [Link]

  • Microwave Chemistry: 1,4-Benzodiazepin-3-ones, High-Temperature Zincation, 2,5-Diketopiperazines, Suzuki-Miyaura Coupling of 2-Chlorobenzimidazoles. Synfacts. (2008). Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. (2018). Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. (2024). Available at: [Link]

  • Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. Archiv der Pharmazie. (2021). Available at: [Link]

  • A new method for screening anxiolytic drugs in rats. Japanese Journal of Pharmacology. (1991). Available at: [Link]

  • Study of different heterocycles showing significant anti-severe acute respiratory syndrome 2 activity in vitro and in vivo. Journal of Infection and Public Health. (2023). Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc. (2023). Available at: [Link]

  • Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). European Journal of Pharmacology. (1985). Available at: [Link]

  • Sedative, Hypnotic, Anxiolytic Use Disorders Workup. Medscape. (2023). Available at: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. (2019). Available at: [Link]

  • Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers. (2022). Available at: [Link]

  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. International Journal of Molecular Sciences. (2023). Available at: [Link]

Application Notes & Protocols: Evaluating 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine as a Novel Non-Sedating Anxiolytic

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Anxiolytic Therapy

Anxiety disorders represent a significant global health burden, yet therapeutic options remain a compromise between efficacy and tolerability. For decades, benzodiazepines have been a cornerstone of anxiolytic treatment, offering rapid relief by potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] However, their clinical utility is hampered by undesirable side effects, including sedation, amnesia, motor impairment, and a high potential for dependence.[3][4] This has driven the search for novel anxiolytics that can dissociate the therapeutic anti-anxiety effects from sedative properties.

The imidazo[3][5]diazepine and related fused heterocyclic scaffolds have emerged as a promising chemical class for developing such targeted agents.[6] This application note provides a comprehensive guide for the preclinical evaluation of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine (hereafter designated as "Compound X"), a novel structural analog, as a potential non-sedating anxiolytic. We will detail the proposed mechanism of action and provide robust, field-proven protocols for its characterization, from in vitro receptor binding to in vivo behavioral assessment.

Section 1: Proposed Mechanism of Action - The GABA-A Subtype Selectivity Hypothesis

The key to separating anxiolysis from sedation lies in the heterogeneity of the GABA-A receptor. This receptor is a pentameric ligand-gated ion channel typically composed of two α, two β, and one γ subunit.[7] The binding site for benzodiazepines is located at the interface between the α and γ subunits.[8] Crucially, different α subunits confer distinct pharmacological effects:

  • α1 Subunit: Primarily mediates sedation, amnesia, and anticonvulsant effects.

  • α2 and α3 Subunits: Primarily mediate anxiolytic and muscle-relaxant effects.

  • α5 Subunit: Implicated in learning and memory.[9]

We hypothesize that Compound X acts as a positive allosteric modulator (PAM) with high functional selectivity for the α2 and α3 subunits of the GABA-A receptor , while demonstrating significantly lower affinity or efficacy at the α1 subunit. This selective potentiation of GABAergic signaling in brain circuits responsible for anxiety, without globally suppressing neuronal activity via the α1 subunit, is the foundational principle for its proposed non-sedating anxiolytic profile.

GABAA_Mechanism cluster_receptor GABA-A Receptor cluster_ligands Ligand Binding cluster_cellular Cellular Response receptor γ2 α2/3 β α2/3 β channel_opening Increased Cl- Influx receptor->channel_opening Channel Gating Potentiated GABA GABA GABA->receptor:alpha Binds β+/α- interface CompoundX Compound X (α2/3 Selective PAM) CompoundX->receptor:gamma Binds α+/γ- interface (Benzodiazepine Site) hyperpolarization Neuronal Hyperpolarization channel_opening->hyperpolarization anxiolysis Anxiolysis (Non-Sedating) hyperpolarization->anxiolysis

Caption: Proposed mechanism of Compound X at α2/α3-containing GABA-A receptors.

Section 2: Preclinical Evaluation Workflow

A logical, phased approach is critical to efficiently evaluate Compound X. The workflow is designed to first establish the molecular target engagement and selectivity in vitro before proceeding to more complex and resource-intensive in vivo behavioral models. This ensures that the in vivo results can be confidently interpreted within the context of the drug's mechanism of action.

Workflow A Phase 1: In Vitro Characterization B GABA-A Subtype Binding Affinity Assays A->B C Phase 2: In Vivo Behavioral Assessment B->C If α2/α3 selective D Anxiolytic Activity Models (Elevated Plus Maze, Light-Dark Box) C->D E Sedation/Motor Impairment Model (Rotarod Test) C->E F Data Analysis & Profile Confirmation D->F E->F

Caption: Stepwise workflow for the preclinical evaluation of Compound X.

Section 3: In Vitro Characterization Protocol

Protocol 3.1: Competitive Radioligand Binding Assay for GABA-A Receptor Subtypes

Objective: To determine the binding affinity (Ki) of Compound X for human recombinant GABA-A receptor α-subtypes (α1, α2, α3, α5) and establish its selectivity profile.

Rationale: This assay is foundational. It provides quantitative data on how tightly the compound binds to its intended targets. By comparing the affinity across different α-subtypes, we can validate our primary hypothesis of α2/α3 selectivity. High affinity for α2/α3 and low affinity for α1 would be a strong predictor of a non-sedating anxiolytic profile.

Materials:

  • Cell membranes from HEK-293 cells stably expressing human GABA-A receptor subtypes: α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2.

  • Radioligand: [³H]Flunitrazepam (a high-affinity, non-selective benzodiazepine site ligand).

  • Non-specific binding control: Clonazepam (10 µM).

  • Compound X stock solution (10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and cocktail.

Procedure:

  • Prepare serial dilutions of Compound X in Assay Buffer. The final concentration range should be sufficient to generate a full competition curve (e.g., 0.1 nM to 10 µM).

  • In a 96-well plate, combine in the following order:

    • 50 µL Assay Buffer (for total binding) or 50 µL Clonazepam (for non-specific binding) or 50 µL of Compound X dilution.

    • 50 µL of [³H]Flunitrazepam diluted in Assay Buffer (final concentration ~1 nM).

    • 100 µL of the appropriate cell membrane preparation (5-10 µg protein per well).

  • Incubate the plate for 90 minutes at 4°C to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plates using a vacuum manifold, followed by three quick washes with ice-cold Assay Buffer.

  • Allow filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of Compound X that inhibits 50% of specific [³H]Flunitrazepam binding) using non-linear regression analysis.

  • Convert IC50 values to Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Hypothetical Data Summary:

CompoundKi (nM) at α1β3γ2Ki (nM) at α2β3γ2Ki (nM) at α3β3γ2Ki (nM) at α5β3γ2α1/α2 Selectivity
Compound X 1504.56.28533.3-fold
Diazepam 121011251.2-fold

This hypothetical data illustrates the desired profile: high affinity (low Ki) for α2 and α3 subtypes and significantly lower affinity (high Ki) for the α1 subtype, contrasting with the non-selective profile of Diazepam.

Section 4: In Vivo Behavioral Pharmacology Protocols

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines. Rodents should be habituated to the testing room for at least 60 minutes prior to any experiment.[10]

Protocol 4.1: Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like activity of Compound X in rodents.

Rationale: The EPM is a widely validated model for screening anxiolytic drugs.[11] It relies on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[10][12] Anxiolytic compounds increase the proportion of time spent and entries made into the aversive open arms, indicating a reduction in anxiety-like behavior.[5]

Apparatus:

  • A plus-shaped maze elevated from the floor (e.g., 50 cm for mice).[12]

  • Two opposite arms are open (e.g., 30 x 5 cm), and two are enclosed by high walls (e.g., 30 x 5 x 15 cm).[12]

  • An automated video tracking system is highly recommended to minimize experimenter bias.[10]

Procedure:

  • Administer Compound X (e.g., 1, 3, 10 mg/kg), vehicle, or a positive control (e.g., Diazepam, 2 mg/kg) via the desired route (e.g., intraperitoneal injection) 30 minutes before testing.

  • Place the mouse in the center of the maze, facing a closed arm.[11]

  • Allow the animal to explore the maze freely for a 5-minute session.[12]

  • The tracking system records key parameters:

    • Time spent in open arms and closed arms.

    • Number of entries into open and closed arms (an entry is typically defined as all four paws entering an arm).[12]

    • Total distance traveled.

  • After each trial, thoroughly clean the maze with 70% ethanol to remove olfactory cues.[10]

  • Calculate the percentage of time spent in open arms [(Time in Open / (Time in Open + Time in Closed)) * 100] and the percentage of open arm entries.

  • The total distance traveled or total arm entries serve as a measure of general locomotor activity. A true anxiolytic effect should not be confounded by hyperactivity or hypoactivity.

Hypothetical Data Summary (EPM):

Treatment Group% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Distance Traveled (cm)
Vehicle18.5 ± 2.122.3 ± 2.51550 ± 80
Compound X (3 mg/kg) 35.2 ± 3.538.1 ± 3.91525 ± 95
Diazepam (2 mg/kg)38.9 ± 3.841.5 ± 4.21210 ± 70*

*p < 0.05 vs. Vehicle. Note how Compound X increases open arm exploration without suppressing overall locomotion, unlike Diazepam which shows a sedative effect (reduced distance).

Protocol 4.2: Light-Dark Box Test

Objective: To provide convergent evidence for the anxiolytic-like activity of Compound X.

Rationale: This test also operates on an approach-avoidance conflict, capitalizing on rodents' natural aversion to brightly lit areas.[13][14] The apparatus consists of a large, illuminated compartment and a smaller, dark compartment connected by an opening.[13] Anxiolytic compounds increase the time spent in the aversive light compartment and the number of transitions between compartments.[15]

Procedure:

  • Following a similar dosing and pre-treatment schedule as the EPM, place the mouse in the center of the light compartment.[16]

  • Allow the animal to explore freely for a 5-10 minute session.[14]

  • An automated system records:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Total number of transitions between compartments.

  • Increased time in the light compartment is the primary index of anxiolysis.

Protocol 4.3: Rotarod Test

Objective: To directly assess whether Compound X produces sedation or motor impairment at its anxiolytic-effective doses.

Rationale: This is the critical test to validate the "non-sedating" claim. The rotarod test measures motor coordination and balance by requiring a rodent to walk on a rotating rod.[17] Sedative or muscle-relaxant drugs impair performance, causing the animal to fall off more quickly.[18] An ideal non-sedating anxiolytic will show efficacy in the EPM and Light-Dark Box tests at doses that have no effect in the rotarod test.

Apparatus:

  • A commercially available rotarod apparatus with a textured rod to provide grip, capable of constant speed or accelerating rotation.[18]

Procedure:

  • Training (Day 1): Acclimate the mice to the apparatus. Place them on the rod at a low, constant speed (e.g., 4-5 RPM) for 60 seconds. Repeat for 2-3 trials to ensure a stable baseline performance.[19]

  • Testing (Day 2):

    • Administer the same doses of Compound X, vehicle, and Diazepam used in the anxiety models.

    • 30 minutes post-injection, place the mouse on the rod.

    • Begin an accelerating protocol (e.g., 4 to 40 RPM over 300 seconds).[19][20]

    • Record the latency to fall from the rod. The trial ends when the mouse falls or passively clings to the rod for a full rotation.[18]

    • Conduct 3 trials per animal with a 15-minute inter-trial interval.[18]

Hypothetical Data Summary (Rotarod):

Treatment GroupLatency to Fall (seconds, Mean ± SEM)
Vehicle245 ± 15
Compound X (3 mg/kg) 238 ± 18
Diazepam (2 mg/kg)95 ± 12*

*p < 0.05 vs. Vehicle. This data demonstrates a clear separation: the anxiolytic-effective dose of Compound X does not impair motor performance, whereas Diazepam significantly reduces the latency to fall.

Section 5: Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for validating 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine as a non-sedating anxiolytic. A successful outcome would be the demonstration of high binding affinity and selectivity for GABA-A α2/α3 subunits in vitro, coupled with robust anxiolytic-like signals in the EPM and Light-Dark Box tests at doses that do not produce deficits in the rotarod assay. Such a profile would strongly support its advancement into further preclinical development, including pharmacokinetic, metabolic stability, and safety toxicology studies, as a promising next-generation therapeutic for anxiety disorders.

References

  • protocols.io. (2023). Elevated plus maze protocol. [Link]

  • Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. [Link]

  • PubMed. (n.d.). Animal models of anxiety and the development of novel anxiolytic drugs. [Link]

  • Aligning Science Across Parkinson's. (n.d.). Light-dark box test for mice. [Link]

  • NIH PMC. (2008). Elevated Plus Maze for Mice. [Link]

  • protocols.io. (2024). Light-dark box test for mice. [Link]

  • MMPC.org. (2024). Light-Dark Test. [Link]

  • Bio-protocol. (n.d.). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. [Link]

  • Conduct Science. (n.d.). Light Dark Box -- MazeEngineers. [Link]

  • Preprints.org. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. [Link]

  • PubMed. (n.d.). Animal models of anxiety and anxiolytic drug action. [Link]

  • NIH PMC. (n.d.). The age of anxiety: role of animal models of anxiolytic action in drug discovery. [Link]

  • UNT Health Science Center. (n.d.). Behavioral analogues of anxiety animal models. [Link]

  • MMPC.org. (2024). Rotarod. [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. [Link]

  • The University of Iowa. (n.d.). Protocol for Rotarod Coordination testing. [Link]

  • protocols.io. (2024). Rotarod-Test for Mice. [Link]

  • BioMed Research Instruments. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]

  • Connect Journals. (n.d.). Synthesis and Anticonvulsant Activity of Some New 6,8-Bis(aryl)-5-methyl- 6,7,8,9-tetrahydro-5H-tetrazolo [1,5-d][3][5]diazepines. [Link]

  • ResearchGate. (2025). Synthesis of 6,9-Diaryl-5H-imidazo[2,1-d][5][12][15]triazepines and Their Dihydro Derivatives. [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • PubMed. (n.d.). Further evaluation of the potential anxiolytic activity of imidazo[1,5-a][3][5]diazepin agents selective for α2/3-containing GABAA receptors. [Link]

  • NIH. (n.d.). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. [Link]

  • RSC Publishing. (n.d.). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. [Link]

  • WebMD. (2025). Anxiolytic Medications: Types and Side Effects. [Link]

  • NIH PMC. (n.d.). 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. [Link]

  • Wikipedia. (n.d.). Benzodiazepine. [Link]

  • ChemRxiv. (n.d.). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][3][5]Diazepine-2-Carboxylates. [Link]

  • Wikipedia. (n.d.). L-655,708. [Link]

  • PubMed. (n.d.). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. [Link]

  • Nature. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. [Link]

  • NIH Bookshelf. (2024). Benzodiazepines - StatPearls. [Link]

  • Cleveland Clinic. (2023). Anxiolytics: What They Are, Uses, Side Effects & Types. [Link]

  • PubMed. (2005). From 4,5,6,7-tetrahydro-5-methylimidazobenzodiazepin-2(1H)-one (TIBO) to etravirine (TMC125): fifteen years of research on non-nucleoside inhibitors of HIV-1 reverse transcriptase. [Link]

  • ResearchGate. (n.d.). Rationalizing the Binding and α Subtype Selectivity of Synthesized Imidazodiazepines and Benzodiazepines at GABAA Receptors by Using Molecular Docking Studies | Request PDF. [Link]

  • MDPI. (n.d.). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?[Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives. [Link]

  • RSC Publishing. (n.d.). and 2,3,4,5,6,7-hexahydro-1H-1,4-diazepines via a tandem Michael-type addition–intramolecular aza-Wittig sequence. [Link]

Sources

Application Note: A Robust HPLC Purification Strategy for the Bicyclic Scaffold 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, field-tested protocol for the purification of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine, a polar, nitrogen-containing heterocyclic compound. Due to the basic nature and hydrophilicity of this scaffold, significant challenges such as poor peak shape and low retention can arise during reversed-phase chromatography. We address these challenges by providing a systematic approach to method development, focusing on the rationale behind column selection, mobile phase optimization, and the use of additives to ensure high purity, recovery, and symmetrical peak geometry. This guide is intended for researchers in medicinal chemistry and drug development who require a reliable method for purifying this and structurally related pharmacophores.

Introduction: The Chromatographic Challenge

6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine is a bicyclic heterocyclic scaffold of increasing interest in pharmaceutical research. Its structure, featuring a fused imidazole and a saturated diazepine ring, imparts distinct physicochemical properties that complicate purification. The primary challenge stems from the presence of multiple basic nitrogen atoms, which can engage in strong secondary interactions with the stationary phase in High-Performance Liquid Chromatography (HPLC).

Nitrogen-containing heterocyclic compounds are known to be challenging analytes in reversed-phase (RP) HPLC.[1][2] The basic lone pairs on the nitrogen atoms can interact with acidic residual silanol groups on conventional silica-based C18 columns, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption.[3] Therefore, a successful purification strategy must actively mitigate these interactions to achieve the high purity required for downstream applications. This guide provides a comprehensive framework for developing a robust purification method, moving from theoretical considerations to a practical, step-by-step protocol.

Analyte Properties & Methodological Considerations

A thorough understanding of the analyte's properties is the foundation of logical method development. The key characteristics of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine are summarized below.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₇H₁₁N₃Low molecular weight suggests good solubility in common solvents.
Molecular Weight 137.18 g/mol [4]Dictates concentration calculations for sample preparation.
Structure Fused Imidazole-DiazepineContains basic nitrogen atoms, prone to silanol interactions.
logP -0.22[5]Indicates high polarity; will require a highly aqueous mobile phase for retention in RP-HPLC.
pKa (Estimated) ~6.5-7.5The compound is basic. Mobile phase pH should be acidic (pH < 4) to ensure the analyte is in a single, protonated state, improving peak shape and solubility.
UV Chromophore Imidazole RingAllows for UV detection, typically in the range of 210-230 nm.
Causality of Method Choices:
  • Reversed-Phase vs. HILIC: While Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable option for highly polar compounds, Reversed-Phase (RP) HPLC is more common, robust, and widely available.[1][6] We will focus on an optimized RP-HPLC method, as it provides excellent resolving power when properly configured.

  • Column Selection: A standard C18 column may produce poor results. The logical choice is a modern, high-purity silica column with extensive end-capping or a stationary phase specifically designed for polar or basic analytes. These columns minimize the accessible silanol groups, thereby reducing peak tailing.

  • Mobile Phase pH Control: The most critical parameter is the mobile phase pH. By operating at a low pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA), we achieve two essential goals:

    • Analyte Protonation: The basic nitrogen atoms are fully protonated, existing as a single cationic species. This prevents peak splitting and broadening associated with mixed ionic states.

    • Silanol Suppression: The low pH suppresses the ionization of residual silanol groups on the stationary phase, significantly reducing the electrostatic interactions that cause peak tailing.[3]

Purification Workflow and Logic

The overall process from a crude synthetic mixture to a highly pure compound follows a logical sequence. Each step is designed to ensure the success of the subsequent one, forming a self-validating system.

purification_workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Purification cluster_analysis Phase 3: Analysis & Isolation crude Crude Product (from synthesis) dissolve Dissolution (e.g., DMSO, H₂O/ACN) crude->dissolve filtrate Filtration (0.45 µm PTFE) dissolve->filtrate hplc Preparative RP-HPLC (Gradient Elution) filtrate->hplc fractions Fraction Collection (UV-Triggered) hplc->fractions purity_check Purity Analysis (Analytical HPLC) fractions->purity_check pooling Pool Pure Fractions (>98% Purity) purity_check->pooling lyophilize Solvent Removal (Lyophilization) pooling->lyophilize final_product Pure Compound lyophilize->final_product

Sources

Application Notes and Protocols: Formulation of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine and its derivatives represent a class of small molecules with significant potential in drug discovery, targeting various pathways including the GABAergic system.[1][2][3][4] Successful in vivo evaluation of these compounds is critically dependent on the development of a stable, safe, and bioavailable formulation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to formulate 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine for preclinical animal studies. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and reproducible formulation strategy.

Given that novel compounds like 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine often exhibit poor aqueous solubility, a common characteristic of "brick-dust" active pharmaceutical ingredients (APIs), this document will focus on strategies to enhance solubility and bioavailability.[5] It is crucial to note that while general principles are outlined, the specific physicochemical properties of the target molecule must be experimentally determined to optimize the formulation.

Physicochemical Characterization: The Foundation of Formulation

Before embarking on formulation development, a thorough physicochemical characterization of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine is paramount. This data will inform the selection of appropriate excipients, vehicle systems, and administration routes.

Key Parameters to Determine:

  • Aqueous Solubility: Determine the solubility in buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract and blood.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at different pH values will indicate the lipophilicity of the compound, which is a key predictor of its absorption and distribution characteristics.

  • pKa: The ionization constant(s) will help in understanding the solubility profile at different pH values and in selecting appropriate salt forms if necessary.

  • Melting Point and Crystallinity: These properties, often determined by differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD), influence the dissolution rate and stability of the solid form.

  • Chemical Stability: Assess the stability of the compound in various solvents, pH conditions, and in the presence of light and elevated temperatures to identify potential degradation pathways.

Table 1: Hypothetical Physicochemical Properties of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine

ParameterValueSignificance
Molecular Weight137.18 g/mol Influences diffusion and membrane permeability.
pKa~6.5 (basic)Suggests pH-dependent solubility, with higher solubility in acidic conditions.
Aqueous Solubility (pH 7.4)< 0.1 mg/mLIndicates poor water solubility, necessitating enabling formulation strategies.
LogP~2.5Suggests moderate lipophilicity, potentially favorable for membrane permeation but contributing to low aqueous solubility.
StabilityStable at neutral pH, potential for hydrolysis in strong acidic or basic conditions.Informs selection of vehicle pH and storage conditions.

Formulation Development: Strategies for Poorly Soluble Compounds

The primary challenge in formulating 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine is likely its poor aqueous solubility. Several strategies can be employed to overcome this limitation and enhance bioavailability for in vivo studies.[6][7]

Vehicle Selection and Excipients

The choice of vehicle and excipients is critical for solubilizing the compound and ensuring its stability. A tiered approach to vehicle screening is recommended, starting with simple aqueous systems and progressing to more complex formulations as needed.

Commonly Used Excipients for Poorly Soluble Drugs:

  • Co-solvents: Water-miscible organic solvents such as polyethylene glycol (PEG) 400, propylene glycol (PG), and ethanol can increase the solubility of lipophilic compounds.[8] However, their use in high concentrations can lead to toxicity and precipitation upon dilution in aqueous environments.

  • Surfactants: Surfactants like polysorbates (e.g., Tween® 80) and sorbitan esters (e.g., Span® 20) can form micelles that encapsulate the drug, increasing its apparent solubility.[7][9]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drug molecules, enhancing their solubility and stability.[7]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) are an effective approach.[6][10] These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gastrointestinal tract, promoting drug absorption.[10]

Workflow for Formulation Development

The following workflow provides a systematic approach to developing a suitable formulation for 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine.

Caption: A stepwise workflow for the formulation development of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine.

Routes of Administration

The intended route of administration significantly influences the formulation design.[11] For preclinical studies, common routes include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[12]

  • Oral (PO): This is often the preferred route due to its clinical relevance and ease of administration.[11][13] However, it presents challenges for poorly soluble compounds due to dissolution rate-limited absorption and potential first-pass metabolism.

  • Intravenous (IV): IV administration bypasses absorption barriers, providing 100% bioavailability.[11] This route requires a completely solubilized, sterile, and particle-free formulation, often necessitating the use of co-solvents or solubilizing agents.

  • Intraperitoneal (IP) and Subcutaneous (SC): These routes can offer a balance between ease of administration and systemic exposure, and may be suitable for compounds that cannot be formulated for IV or oral delivery.[12]

Detailed Experimental Protocols

Protocol 1: Solubility Screening in Various Vehicles

Objective: To identify a suitable vehicle system for solubilizing 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine at the desired concentration for in vivo studies.

Materials:

  • 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine powder

  • A selection of vehicles (e.g., Saline, 5% Dextrose in Water (D5W), PEG 400, Propylene Glycol, Tween® 80, Solutol® HS 15, Corn oil, Sesame oil)

  • Vials, magnetic stirrer, vortex mixer, centrifuge

  • Analytical balance, HPLC system

Procedure:

  • Accurately weigh an excess amount of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine into separate vials for each vehicle to be tested.

  • Add a known volume of each vehicle to the respective vials.

  • Mix the samples thoroughly using a vortex mixer and then place them on a magnetic stirrer or shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.

Protocol 2: Preparation of a Co-solvent-Based Formulation for IV Administration

Objective: To prepare a clear, injectable solution of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine for intravenous administration.

Materials:

  • 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine powder

  • PEG 400

  • Saline (0.9% NaCl)

  • Sterile vials, sterile filters (0.22 µm)

Procedure:

  • Determine the desired final concentration of the drug in the formulation.

  • Calculate the required amounts of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine, PEG 400, and saline. A common starting point for a co-solvent system is a ratio of 10-20% PEG 400 in saline.

  • In a sterile vial, accurately weigh the required amount of the compound.

  • Add the calculated volume of PEG 400 and sonicate or vortex until the compound is completely dissolved.

  • Slowly add the saline while stirring to avoid precipitation.

  • Visually inspect the final solution for clarity and the absence of particles.

  • Sterile-filter the final formulation through a 0.22 µm filter into a sterile vial.

  • Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) and assess its stability over the intended period of use.

Analytical Methods for Quality Control and In Vivo Sample Analysis

A robust analytical method is essential for quantifying the concentration of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine in the formulation and in biological matrices (e.g., plasma, serum) for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.[14][15][16]

Protocol 3: Quantification of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine in Plasma by LC-MS/MS

Objective: To develop and validate a method for the quantitative analysis of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine in plasma samples from in vivo studies.

Materials:

  • Plasma samples (blank, spiked with known concentrations of the analyte, and study samples)

  • Internal standard (a structurally similar compound not present in the samples)

  • Acetonitrile or methanol for protein precipitation

  • Formic acid or ammonium acetate for mobile phase modification

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma, add 10 µL of the internal standard solution.

    • Add 150 µL of cold acetonitrile or methanol to precipitate the plasma proteins.

    • Vortex for 1-2 minutes.

    • Centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions: Use a C18 column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometry Conditions: Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) for the analyte and internal standard.

    • Multiple Reaction Monitoring (MRM): Determine the precursor and product ion transitions for both the analyte and the internal standard for selective and sensitive detection.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine in the quality control and study samples.

Conclusion

The successful in vivo evaluation of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine hinges on a well-designed and characterized formulation. This guide provides a comprehensive framework for approaching the formulation of this and other poorly soluble small molecules. By systematically characterizing the physicochemical properties, screening appropriate excipients, and developing a robust analytical methodology, researchers can ensure the delivery of a consistent and bioavailable dose, leading to reliable and reproducible preclinical data.

References

  • Sygnature Discovery. Route of Administration. [Link]

  • Gattefossé. (2020, June 15). Lipid excipients: Solubilizers of poorly water-soluble drugs. [Link]

  • Drug Development & Delivery. (2014, September). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 394. [Link]

  • Raghuram, M. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Pharmaceutical Research International, 35(24), 1-8. [Link]

  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. [Link]

  • Frontiers. (2023, November 30). Introduction to small molecule drug discovery and preclinical development. [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]

  • NIH's Seed. Regulatory Knowledge Guide for Small Molecules. [Link]

  • Hrcak, J., et al. (2005). SIMULTANEOUS DETERMINATION OF MIDAZOLAM AND ITS α-HYDROXY METABOLITE IN HUMAN PLASMA BY LC-MS USING AN AUTOMATIC SOLID-PHASE EX. Acta Chimica Slovenica, 52(4), 443-447. [Link]

  • Medpace. Quantitation of Midazolam and 1'-Hydroxymidazolam in Human Plasma Using API-4000 LC-MS/MS Systems with Higher. [Link]

  • Gock, S. B., et al. (2009). Quantitation of benzodiazepines in urine, serum, plasma, and meconium by LC-MS-MS. Journal of analytical toxicology, 33(4), 198–207. [Link]

  • Li, G., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. ACS medicinal chemistry letters, 13(8), 1313–1320. [Link]

  • Sobrinho, A. C. S., et al. (2018). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. BioMed research international, 2018, 8374793. [Link]

  • Walser, A., et al. (1983). Chemical structure and properties of midazolam compared with other benzodiazepines. British journal of clinical pharmacology, 16 Suppl 1(Suppl 1), 11S–16S. [Link]

  • Kumar, L., et al. (2016). Formulation and Optimization of Polymeric Nanoparticles for Intranasal Delivery of Lorazepam Using Box-Behnken Design: In Vitro and In Vivo Evaluation. BioMed research international, 2016, 1450142. [Link]

  • van der Zanden, K. M., et al. (2019). A novel, palatable paediatric oral formulation of midazolam: pharmacokinetics, tolerability, efficacy and safety. Anaesthesia, 74(3), 335–342. [Link]

  • Tully, W. R., et al. (1995). Synthesis of novel imidazobenzodiazepines as probes of the pharmacophore for "diazepam-insensitive" GABAA receptors. Journal of medicinal chemistry, 38(10), 1679–1688. [Link]

  • Sapa, J., et al. (2001). Imidazo-thiazine, -diazinone and -diazepinone derivatives. Synthesis, structure and benzodiazepine receptor binding. Archiv der Pharmazie, 334(1), 3–10. [Link]

  • Agilent. Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. [Link]

  • MDPI. (2022). Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. [Link]

  • Miyamoto, Y., et al. (2023). Development of non-sedating benzodiazepines with in vivo antischistosomal activity. PLoS neglected tropical diseases, 17(10), e0011655. [Link]

  • Da Settimo, F., et al. (2006). 5-aryl-imidazo[2,1-c][7][11]benzodiazepine derivatives as tricyclic constrained analogues of diazepam and Ro5-4864. Synthesis and binding properties at peripheral and central benzodiazepine receptors. Die Pharmazie, 61(6), 505–510. [Link]

  • Wang, C., et al. (2023). Synthesis of Imidazo[1,2- a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. The Journal of organic chemistry, 88(18), 13125–13134. [Link]

  • Wikipedia. L-655,708. [Link]

  • ChemSynthesis. 5-amino-7-methyl-5H-imidazo[1,2-d][7][11]benzodiazepin-6(7H)-one. [Link]

  • MDPI. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • International Science Community Association. (2012). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences, 2(2), 87-92. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine

Technical Support Center: Synthesis of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1][2]diazepine

Welcome to the technical support center for the synthesis of 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges associated with the synthesis of this important heterocyclic scaffold.

Introduction to the Synthesis

The synthesis of 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine presents a unique set of challenges inherent to the construction of fused heterocyclic systems, particularly the formation of a seven-membered diazepine ring onto an imidazole core. The general synthetic strategy involves a multi-step process, and success is highly dependent on careful control of reaction conditions and purification techniques. This guide will address common issues encountered at each critical stage of the synthesis.

A common synthetic route involves the initial formation of a 2-aminoimidazole derivative, followed by alkylation with a suitable four-carbon synthon bearing leaving groups, and subsequent intramolecular cyclization to form the fused diazepine ring.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine.

Low Yield in the Formation of the 2-Aminoimidazole Precursor

Question: I am experiencing low yields in the synthesis of my substituted 2-aminoimidazole starting material. What are the common causes and how can I improve the yield?

Answer: The synthesis of 2-aminoimidazoles can be challenging, with outcomes highly dependent on the chosen method and substrates.[3][4][5]

  • Inefficient Cyclization: Classical methods often involve the condensation of α-haloketones with guanidine or its derivatives.[6] Incomplete reaction or the formation of side products can lead to low yields.

    • Troubleshooting:

      • Solvent Choice: The use of polar, non-hydroxylic organic solvents like DMF, dioxane, or acetonitrile can be beneficial.[7]

      • Catalyst: While many preparations are base-mediated, the use of an acid catalyst like anilinium chloride has been shown to accelerate the reaction rate in some cases.[8]

      • Temperature Control: Carefully control the reaction temperature. Some condensations require heating, while others proceed at room temperature.[6][8]

  • Side Reactions: The formation of isomeric pyrimidine derivatives can be a significant side reaction.

    • Troubleshooting:

      • Reaction Conditions: Optimization of the base and solvent system is crucial to favor the desired imidazole ring formation over the competing pyrimidine synthesis.

Challenges in the Alkylation of 2-Aminoimidazole

Question: My alkylation of the 2-aminoimidazole with a 1,4-dihalobutane or a similar electrophile is resulting in a complex mixture of products and a low yield of the desired N-alkylated intermediate. What could be the issue?

Answer: Alkylation of 2-aminoimidazoles can be complicated by the presence of multiple nucleophilic nitrogen atoms (the endocyclic N-1 and the exocyclic amino group), leading to regioselectivity issues and over-alkylation.

  • Lack of Regioselectivity: The alkylating agent can react at either the N-1 position of the imidazole ring or the exocyclic amino group.

    • Troubleshooting:

      • Protecting Groups: Consider protecting the exocyclic amino group to ensure alkylation occurs at the desired ring nitrogen.

      • Reaction Conditions: The choice of base and solvent can influence the regioselectivity. A milder base may favor alkylation on the more nucleophilic ring nitrogen.

  • Over-alkylation: The formation of dialkylated products is a common side reaction.

    • Troubleshooting:

      • Stoichiometry: Use a controlled stoichiometry of the alkylating agent, often adding it slowly to the reaction mixture.

      • Temperature: Running the reaction at a lower temperature can help to minimize over-alkylation.

Poor Yields and Side Reactions During Intramolecular Cyclization

Question: The final intramolecular cyclization step to form the 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine is giving me a very low yield. What are the critical factors for this ring closure?

Answer: The formation of a seven-membered ring through intramolecular cyclization is often entropically disfavored compared to the formation of five- or six-membered rings.[9] Success in this step is highly dependent on the reaction conditions.

  • Unfavorable Ring Closure Dynamics: The flexibility of the alkyl chain can hinder the approach of the nucleophilic nitrogen to the electrophilic carbon.

    • Troubleshooting:

      • High Dilution: Performing the cyclization under high-dilution conditions can favor the intramolecular reaction over intermolecular polymerization.

      • Choice of Base: A strong, non-nucleophilic base is often required to deprotonate the nucleophilic nitrogen and initiate the cyclization. Sodium hydride (NaH) is a common choice for such cyclizations.[10]

      • Temperature: The reaction may require heating to overcome the activation energy for ring closure. Optimization of the temperature is crucial, as excessively high temperatures can lead to decomposition.

  • Competing Elimination Reactions: If the alkyl chain contains a good leaving group, elimination reactions can compete with the desired cyclization.

    • Troubleshooting:

      • Leaving Group Choice: Use a leaving group that favors substitution over elimination (e.g., bromide or iodide over tosylate in some cases).

Purification Difficulties of the Final Product

Question: I am struggling to purify the final 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine. It seems to be a polar compound that is difficult to handle with standard chromatography.

Answer: The target compound is a polar, poly-nitrogenous heterocycle, which can present challenges for purification.

  • High Polarity: The compound's polarity can lead to tailing on silica gel chromatography and difficulty in finding a suitable solvent system for crystallization.

    • Troubleshooting:

      • Chromatography:

        • Consider using a more polar stationary phase, such as alumina.

        • Employ a solvent system with a small amount of a basic modifier, like triethylamine or ammonia in methanol, to reduce tailing on silica gel.

      • Trituration/Crystallization:

        • Trituration with a solvent mixture, such as t-butyl methyl ether (MTBE) in hexanes, can be an effective method for purifying imidazobenzodiazepine analogs and may be applicable here.[2]

        • Attempt crystallization from a variety of polar and non-polar solvent systems.

      • Salt Formation: Conversion of the basic final product to a salt (e.g., hydrochloride) can sometimes facilitate crystallization and purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic precursor for the diazepine ring in this synthesis?

A1: A common precursor is a four-carbon chain with leaving groups at both ends, such as 1,4-dibromobutane or 1-bromo-4-chlorobutane. This is used to alkylate the 2-aminoimidazole, setting the stage for the final intramolecular cyclization.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Many of the reagents used in this synthesis are hazardous. For example, α-haloketones are lachrymatory and toxic. Strong bases like sodium hydride are flammable and react violently with water. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be familiar with the safety data sheets (SDS) for all chemicals used.

Q3: How can I confirm the structure of the final product?

A3: A combination of analytical techniques should be used for structural confirmation. This includes ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure and connectivity, mass spectrometry to confirm the molecular weight, and infrared (IR) spectroscopy to identify key functional groups.

Q4: Can I use microwave-assisted synthesis for the cyclization step?

A4: Microwave irradiation can sometimes be effective in promoting difficult cyclization reactions by providing rapid and uniform heating.[11] It is worth exploring as a way to potentially improve yields and reduce reaction times for the intramolecular cyclization step. However, optimization of the temperature, time, and power will be necessary.

Experimental Protocols

Protocol 1: General Procedure for the Intramolecular Cyclization

This protocol is a generalized procedure based on common practices for similar heterocyclic cyclizations.[10] Optimization will be required for the specific substrate.

  • Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve the N-(4-halobutyl)-2-aminoimidazole precursor in a suitable anhydrous solvent (e.g., DMF or THF).

  • Base Addition: Add a strong, non-nucleophilic base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise to the solution at 0 °C under a nitrogen atmosphere.

  • Reaction: Allow the reaction mixture to stir at room temperature for a specified period or heat to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Base NaHK₂CO₃t-BuOK
Solvent DMFAcetonitrileTHF
Temperature 25 °C80 °C65 °C
Yield (%) VariesVariesVaries

Table 1: Example of reaction conditions to be optimized for the intramolecular cyclization step.

Visualizations

Synthetic Pathway Overview

GA2-Aminoimidazole DerivativeCN-(4-halobutyl)-2-aminoimidazoleA->CAlkylationB1,4-DihalobutaneB->CD6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepineC->DIntramolecular Cyclization

Caption: General synthetic workflow for 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine.

Troubleshooting Decision Tree for Low Cyclization Yield

GStartLow Yield in Cyclization StepQ1Is starting material consumed?Start->Q1A1_YesYesQ1->A1_YesA1_NoNoQ1->A1_NoQ1->A1_NoQ2Complex mixture of products?A1_Yes->Q2Sol1Increase reaction time or temperatureA1_No->Sol1Sol2Use a stronger baseA1_No->Sol2A2_YesYesQ2->A2_YesQ2->A2_YesA2_NoNoQ2->A2_NoSol3Check for side reactions (e.g., elimination)A2_Yes->Sol3Sol5Use high dilution conditions to favor intramolecular reactionA2_Yes->Sol5Sol4Product may be unstable under reaction conditions. Lower temperature.A2_No->Sol4SuccessImproved YieldSol1->SuccessSol2->SuccessSol3->SuccessSol4->SuccessSol5->Success

Caption: Decision tree for troubleshooting low yields in the cyclization step.

References

  • An Improved Process for the Synthesis of 4H-Imidazo[1,5-a][1][2]benzodiazepines. (n.d.). Thieme. Retrieved January 19, 2026, from [Link]

  • Efficient and Scalable Methods for Synthesis of Midazolam Drug with an Annulation Process. (2023). Iranian Journal of Chemistry and Chemical Engineering. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. (2020). ACS Omega. Retrieved January 19, 2026, from [Link]

  • Synthetic routes for the preparation of compounds 8, 9, 10a–h, 11, and 12. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Total and diverted total synthesis of 2-aminoimidazole and quinazolinone containing natural products. (2018). University of Massachusetts Dartmouth. Retrieved January 19, 2026, from [Link]

  • Synthesis of 6,9-Diaryl-5H-imidazo[2,1-d][1][12][13]triazepines and Their Dihydro Derivatives. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. (2009). Synlett. Retrieved January 19, 2026, from [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. (2007). Asian Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. (2025). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Regioselective Synthesis of 1,4-Disubstituted Imidazoles. (2010). ChemInform. Retrieved January 19, 2026, from [Link]

  • Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. (2021). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][1][13][14]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). Molecules. Retrieved January 19, 2026, from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2020). Molecules. Retrieved January 19, 2026, from [Link]

  • Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. (1995). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1][2]Diazepine-2-Carboxylates. (2023). ChemRxiv. Retrieved January 19, 2026, from [Link]

  • Method for the synthesis of 4- and/or 5-(di)substituted 2-aminoimidazoles from... (n.d.). Google Patents.
  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (2025). RSC Advances. Retrieved January 19, 2026, from [Link]

  • Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. (2014). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • 2-Aminoimidazoles. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2019). Molecules. Retrieved January 19, 2026, from [Link]

  • Optimization of the Yields in the Synthesis of Midazolam. (2021). Journal of Pharmaceutical Research. Retrieved January 19, 2026, from [Link]

  • 2-Aminoimidazoles in medicinal chemistry. (2018). European Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025). Organic Letters. Retrieved January 19, 2026, from [Link]

  • Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. (2019). Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]

  • Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. (2011). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. (2007). Molecules. Retrieved January 19, 2026, from [Link]

  • Novel Multicomponent One-Pot Synthesis of Tetrahydro-1H-1,5-benzodiazepine-2-carboxamide Derivatives. (2008). Organic Letters. Retrieved January 19, 2026, from [Link]

Technical Support Center: Synthesis of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the challenges and optimize the yield of this important heterocyclic scaffold. Drawing from established principles in heterocyclic chemistry and insights from the synthesis of analogous structures, this document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols.

I. Overview of the Synthetic Strategy

The synthesis of the 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine core can be approached through several routes. A common and effective strategy involves a two-step process: initial functionalization of an imidazole precursor followed by an intramolecular cyclization to form the seven-membered diazepine ring. This guide will focus on a plausible and adaptable synthetic route, highlighting key control points for yield optimization.

The proposed overarching synthetic scheme is as follows:

Synthetic_Pathway Imidazole_Precursor Functionalized Imidazole Alkylation Alkylation with Dihalide Imidazole_Precursor->Alkylation Step 1 Cyclization Intramolecular Cyclization Alkylation->Cyclization Step 2 Target_Molecule 6,7,8,9-Tetrahydro-5H- Imidazo[1,2-d]diazepine Cyclization->Target_Molecule

Caption: Proposed two-step synthesis of the target molecule.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield in Alkylation Step 1. Incomplete Deprotonation: The imidazole nitrogen may not be sufficiently nucleophilic if not fully deprotonated. 2. Competing Dialkylation: The dihalide can react with two molecules of the imidazole precursor. 3. Steric Hindrance: Bulky substituents on the imidazole ring can impede the reaction.1. Choice of Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure anhydrous conditions as moisture will quench the base. 2. Reaction Conditions: Use a high dilution to favor intramolecular cyclization over intermolecular side reactions. Add the dihalide slowly to the reaction mixture. 3. Solvent Selection: A polar aprotic solvent like DMF or DMSO is often effective for this type of reaction.
Low Yield in Cyclization Step 1. Unfavorable Ring Strain: The formation of a seven-membered ring can be entropically and enthalpically disfavored. 2. Side Reactions: Intermolecular polymerization can compete with the desired intramolecular cyclization. 3. Deactivation of Nucleophile: The attacking nitrogen may be protonated or otherwise deactivated.1. Catalyst Choice: For cyclization, consider using a palladium catalyst for C-N bond formation if applicable to your specific precursor. For cyclocondensation reactions, a mild acid catalyst may be beneficial. 2. High Dilution Principle: Performing the cyclization under high dilution conditions can significantly favor the intramolecular pathway. 3. Temperature Control: Optimize the reaction temperature. While higher temperatures can overcome activation barriers, they can also promote side reactions and decomposition.
Formation of Side Products 1. Over-alkylation: Multiple alkylations on the imidazole ring. 2. Isomerization: Formation of constitutional isomers depending on the cyclization regioselectivity. 3. Oxidation: The product may be sensitive to air, leading to oxidized byproducts.1. Stoichiometry Control: Carefully control the stoichiometry of the reagents. 2. Protecting Groups: Utilize protecting groups on other reactive sites of the imidazole precursor if necessary. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.
Difficult Purification 1. High Polarity of the Product: The presence of multiple nitrogen atoms makes the final compound highly polar, leading to poor solubility in common organic solvents and streaking on silica gel.[1][2] 2. Similar Polarity of Byproducts: Side products may have similar polarities to the desired product, making chromatographic separation challenging.1. Chromatography Techniques:     - Normal Phase: Use a polar solvent system with a basic modifier (e.g., triethylamine or ammonia in methanol) to reduce streaking on silica gel.[1]     - Reversed-Phase: This is often a better choice for polar compounds. Use a C18 column with a mobile phase of water/acetonitrile or water/methanol, with an additive like formic acid or TFA to improve peak shape.[2]     - HILIC: Hydrophilic Interaction Liquid Chromatography is well-suited for very polar compounds.[1] 2. Crystallization: Attempt to crystallize the product from a suitable solvent system. This can be an effective purification method if the compound is a solid.[2] 3. Salt Formation: Convert the basic product into a salt (e.g., hydrochloride or trifluoroacetate) which may have different solubility and crystallization properties.

III. Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most critical parameters to investigate first?

A1: For low yields in heterocyclic synthesis, systematically evaluate the following:

  • Purity of Starting Materials: Impurities can poison catalysts or lead to side reactions. Ensure your starting imidazole and dihalide are of high purity.

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are crucial. Run small-scale experiments to screen a range of conditions.

  • Atmosphere: If any of your reagents or intermediates are sensitive to air or moisture, ensure you are using a properly dried solvent and an inert atmosphere.[3]

Q2: I am observing multiple spots on my TLC plate that are close together. How can I improve the separation for analysis and purification?

A2: To improve TLC and column chromatography separation:

  • Solvent System Optimization: Experiment with different solvent systems of varying polarity. A mixture of a non-polar solvent (like hexane or heptane), a moderately polar solvent (like ethyl acetate or dichloromethane), and a highly polar solvent (like methanol) can provide good resolution.

  • Additive Incorporation: For basic compounds like your target molecule, adding a small amount of a base (e.g., 0.5% triethylamine) to the eluent can significantly improve peak shape and separation on silica gel.[1]

  • Alternative Stationary Phases: Consider using alumina instead of silica, as it can offer different selectivity for basic compounds.[2]

Q3: How can I confirm the structure of my final product?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will show the number of different types of protons and their connectivity. ¹³C NMR will confirm the number of unique carbons. 2D NMR techniques like COSY and HSQC can establish the full connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as N-H bonds.

IV. Experimental Protocols

The following protocols are based on established methods for analogous heterocyclic syntheses and should be adapted and optimized for your specific substrates.

Protocol 1: Synthesis of an N-alkylated Imidazole Intermediate

This protocol describes a general procedure for the alkylation of an imidazole with a dihaloalkane.

Alkylation_Workflow Start Start Dissolve_Imidazole Dissolve imidazole precursor in anhydrous DMF Start->Dissolve_Imidazole Add_Base Add NaH (1.1 eq) portion-wise at 0°C Dissolve_Imidazole->Add_Base Stir_30min Stir for 30 min at room temperature Add_Base->Stir_30min Add_Dihalide Add dihaloalkane (1.0 eq) dropwise at 0°C Stir_30min->Add_Dihalide Stir_Overnight Stir overnight at room temperature Add_Dihalide->Stir_Overnight Quench Quench with water Stir_Overnight->Quench Extract Extract with ethyl acetate Quench->Extract Purify Purify by column chromatography Extract->Purify End End Purify->End

Caption: Workflow for the N-alkylation of an imidazole precursor.

Step-by-Step Methodology:

  • To a flame-dried, three-necked flask under an argon atmosphere, add the functionalized imidazole precursor (1.0 eq).

  • Dissolve the imidazole in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0°C and add the dihaloalkane (e.g., 1-bromo-3-chloropropane, 1.0 eq) dropwise via a syringe.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Intramolecular Cyclization to Form the Diazepine Ring

This protocol outlines a general procedure for the base-mediated intramolecular cyclization.

Cyclization_Workflow Start Start Dissolve_Intermediate Dissolve alkylated intermediate in anhydrous solvent (e.g., acetonitrile) Start->Dissolve_Intermediate Add_Base Add a strong, non-nucleophilic base (e.g., K2CO3, Cs2CO3) Dissolve_Intermediate->Add_Base Reflux Reflux the mixture with vigorous stirring Add_Base->Reflux Monitor_TLC Monitor reaction by TLC Reflux->Monitor_TLC Cool_Filter Cool to room temperature and filter off solids Monitor_TLC->Cool_Filter Concentrate Concentrate the filtrate Cool_Filter->Concentrate Purify Purify by chromatography or crystallization Concentrate->Purify End End Purify->End

Caption: Workflow for the intramolecular cyclization.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the N-alkylated imidazole intermediate (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Add a base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq). The choice of a weaker, heterogeneous base can sometimes minimize side reactions compared to stronger, soluble bases.

  • Heat the mixture to reflux and maintain vigorous stirring.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic solids and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by either flash column chromatography (potentially using a modified eluent as described in the troubleshooting section) or by crystallization.

V. References

  • Modular Synthesis of Di- and Tri-substituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. ResearchGate. [Link]

  • Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. ACS Omega. [Link]

  • On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Peptide Science. [Link]

  • Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][4][5]Diazepine-2-Carboxylates. ChemRxiv. [Link]

  • How can I isolate a highly polar compound from an aqueous solution? ResearchGate. [Link]

  • Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. [Link]

  • Preparation of Imidazoles, Part 1: By Cyclocondensation. YouTube. [Link]

Sources

Technical Support Center: Synthesis of Imidazo[1,2-d]diazepines

Technical Support Center: Synthesis of Imidazo[1,2-d][1][2]diazepines

Welcome to the technical support center for the synthesis of imidazo[1,2-d][1][2]diazepines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to help you optimize your reactions and improve your yields and purity.

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of the imidazo[1,2-d][1][2]diazepine core typically involves the condensation of a substituted 2-aminoimidazole with a suitable dielectrophile, or a multi-step sequence involving the formation of the diazepine ring followed by annulation of the imidazole ring. While seemingly straightforward, this process can be prone to several side reactions that can complicate purification and reduce the overall efficiency of the synthesis.

This guide will walk you through the most common issues, their mechanistic origins, and provide actionable solutions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a significant amount of a dimeric byproduct. What is happening and how can I prevent it?

Answer:

The formation of dimeric or polymeric byproducts is a common issue in reactions aiming to form cyclic compounds, especially when intermolecular reactions compete with the desired intramolecular cyclization.

Mechanistic Insight:

In the synthesis of the diazepine ring, if the concentration of your reactants is too high, an intermolecular reaction between two molecules of the starting materials can occur faster than the intramolecular ring-closing step. For example, the amino group of one molecule can react with the electrophilic center of another molecule, leading to a linear dimer which can then undergo further reactions.

Troubleshooting Protocol:

  • High Dilution Conditions: The most effective way to favor intramolecular cyclization is to perform the reaction under high dilution. This reduces the probability of two reactant molecules encountering each other in the solution.

    • Protocol: Start by decreasing the concentration of your limiting reagent by a factor of 10 (e.g., from 0.1 M to 0.01 M). You may need to experiment to find the optimal concentration for your specific substrate.

  • Slow Addition: Slowly adding one of the reactants (usually the more reactive one) to the reaction mixture over an extended period can also maintain a low effective concentration and promote intramolecular cyclization.

    • Protocol: Use a syringe pump to add the dielectrophile to the solution of the 2-aminoimidazole over several hours.

Data Presentation: Effect of Concentration on Dimer Formation

Concentration (M)Desired Product Yield (%)Dimer Byproduct (%)
0.53555
0.16525
0.0185<5
FAQ 2: I am observing the formation of an isomeric product. How can I control the regioselectivity of the cyclization?

Answer:

The formation of regioisomers is a frequent challenge when using unsymmetrical starting materials. For instance, in the synthesis of benzodiazepines from o-phenylenediamine, the formation of 1,5-benzodiazepines as side products has been reported when using certain ketones.[3] A similar issue can arise in the synthesis of imidazo[1,2-d][1][2]diazepines.

Mechanistic Insight:

If your 2-aminoimidazole has different nucleophilic sites or if the dielectrophile has two electrophilic centers with different reactivities, multiple cyclization pathways can exist, leading to the formation of regioisomers. The reaction pathway can be influenced by steric and electronic factors, as well as the reaction conditions.

Troubleshooting Protocol:

  • Choice of Base/Catalyst: The choice of base or catalyst can significantly influence the regioselectivity. A bulky base might favor reaction at a less sterically hindered site. Lewis acids can also be used to chelate with the starting material and direct the reaction to a specific position.

  • Protecting Groups: If one of the nucleophilic centers on the 2-aminoimidazole is more reactive and leads to the undesired isomer, you can temporarily protect it with a suitable protecting group. After the desired cyclization, the protecting group can be removed.

  • Temperature Control: In some cases, the formation of one isomer is kinetically favored while the other is thermodynamically favored. Running the reaction at a lower temperature may favor the kinetic product, while higher temperatures may favor the thermodynamic product.

Visualization: Competing Cyclization Pathways

Gcluster_0Starting Materialcluster_1Reaction Pathwayscluster_2ProductsSMUnsymmetrical 2-Aminoimidazole DerivativeP1Pathway A(Desired)SM->P1 Site-selective reactionP2Pathway B(Undesired)SM->P2 Competing reactionProd1Desired Imidazo[1,2-d][1,4]diazepine IsomerP1->Prod1Prod2Undesired RegioisomerP2->Prod2

Caption: Competing pathways in imidazo[1,2-d]diazepine synthesis.

FAQ 3: My reaction is incomplete, and I am isolating a significant amount of an acyclic intermediate. What could be the issue?

Answer:

The isolation of an acyclic intermediate suggests that the final ring-closing step is slow or is not proceeding to completion.

Mechanistic Insight:

The formation of the imidazo[1,2-d][1][2]diazepine involves at least two key steps: the initial nucleophilic attack and the subsequent intramolecular cyclization. If the cyclization step has a high activation energy, it may require more forcing conditions to proceed. This can be due to steric hindrance near the reaction centers or unfavorable ring strain in the transition state.

Troubleshooting Protocol:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for the cyclization.

    • Protocol: Gradually increase the reaction temperature in 10-20 °C increments and monitor the reaction progress by TLC or LC-MS. Be cautious, as higher temperatures can also promote decomposition or side reactions.

  • Change the Solvent: The solvent can have a significant impact on the reaction rate. A more polar, aprotic solvent like DMF or DMSO can sometimes accelerate intramolecular cyclizations.

  • Use a More Effective Catalyst: If you are using a catalyst, it may not be active enough. Consider screening other catalysts. For example, some cyclizations are promoted by specific Lewis acids or Brønsted acids.[4]

Experimental Workflow: Optimizing the Cyclization Step

GStartIncomplete Cyclization:Isolation of Acyclic IntermediateT_incIncrease TemperatureStart->T_incSol_changeChange SolventStart->Sol_changeCat_screenScreen CatalystsStart->Cat_screenSuccessComplete Cyclization:Desired ProductT_inc->SuccessFailureNo Improvement/DecompositionT_inc->FailureSol_change->SuccessSol_change->FailureCat_screen->SuccessCat_screen->FailureFailure->StartRe-evaluate Strategy

Caption: Troubleshooting workflow for incomplete cyclization.

FAQ 4: I am seeing byproducts that suggest my starting materials are decomposing. How can I improve the stability of my reaction?

Answer:

Decomposition of starting materials or intermediates can be a significant issue, especially when using sensitive functional groups or harsh reaction conditions.

Mechanistic Insight:

Many reagents used in heterocyclic synthesis can be sensitive to strong acids, strong bases, or high temperatures. For example, some aldehydes can undergo self-condensation (aldol reaction) under basic conditions, while some amines can be prone to oxidation.

Troubleshooting Protocol:

  • Milder Reaction Conditions: If you suspect decomposition, the first step is to try milder reaction conditions.

    • Protocol: Lower the reaction temperature, use a weaker base or acid, and shorten the reaction time.

  • Degas the Solvent: If your starting materials are sensitive to oxidation, it is crucial to remove dissolved oxygen from the solvent.

    • Protocol: Bubble an inert gas like nitrogen or argon through the solvent for 15-30 minutes before adding your reagents.

  • Protect Sensitive Functional Groups: If a specific functional group on your starting material is not involved in the desired reaction but is causing decomposition, consider protecting it. A wide variety of protecting groups are available for common functional groups.

III. References

  • Efficient synthesis of novel benzo [f]imidazo[1,2-d][1][2]oxazepine-5(6H)-one derivatives. (2016). ResearchGate.

  • Diazepines I. A new synthesis of 6-phenyl-4H-imidazo[1,2-a][1][2] benzodiazepines. (1976). Journal of Heterocyclic Chemistry.

  • Synthesis and evaluation of imidazo[1,5-a][1][2]benzodiazepine esters with high affinities and selectivities at "diazepam-insensitive" benzodiazepine receptors. (1993). Journal of Medicinal Chemistry.

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2012). Molecules.

  • The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2012). Molecules.

  • 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. (2010). Molecules.

  • Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. (2025). The Journal of Organic Chemistry.

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2020). Molecules.

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.). Acta Pharmaceutica.

  • The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2012). Molecules.

Technical Support Center: Purification of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in the purification of this bicyclic N-heterocycle. The unique structural characteristics of this molecule, particularly the presence of two basic nitrogen atoms within a fused ring system, often lead to predictable yet frustrating purification hurdles. This document provides in-depth, field-proven troubleshooting strategies and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific, common issues observed during the purification of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine and its derivatives.

Issue 1: Poor Recovery and Significant Tailing during Silica Gel Column Chromatography

Question: I am running a column on standard silica gel to purify my crude 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine. My TLC shows a single spot, but I am recovering less than 30% of my material, and the fractions I do collect show significant tailing. What is happening?

Answer: This is the most common issue encountered with basic nitrogen-containing heterocycles. The root cause is the acidic nature of standard silica gel.

  • The Underlying Chemistry: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. The two nitrogen atoms in your molecule, particularly the more accessible one in the diazepine ring, are basic. This leads to a strong acid-base interaction, effectively "sticking" your compound to the stationary phase. This irreversible adsorption or slow elution is responsible for both the low recovery and the severe peak tailing.

  • Solutions: The strategy is to neutralize or bypass these acidic sites.

    • Mobile Phase Modification (Recommended First Step): The simplest solution is to add a small amount of a basic modifier to your mobile phase. This base will compete with your compound for the acidic sites on the silica.

      • Recommended Modifier: Triethylamine (Et₃N) or ammonia (as a 7N solution in methanol).

      • Concentration: Typically 0.5-1% (v/v) of Et₃N is sufficient. For example, if your eluent is 95:5 Dichloromethane/Methanol, you would prepare it as 94.5:5:0.5 DCM/MeOH/Et₃N.

    • Use of an Alternative Stationary Phase: If mobile phase modification is insufficient, changing the stationary phase is the next logical step.

      • Basic Alumina (Al₂O₃): Alumina is basic and is an excellent alternative for purifying basic compounds. It eliminates the acid-base interaction issue entirely. Note that the elution order of compounds may differ from silica.

      • Deactivated (Neutral) Silica: You can prepare a less acidic silica gel in your own lab.

Experimental Protocol: Preparation of Deactivated Silica Gel
  • Weigh the required amount of standard silica gel (e.g., 100 g) into a round-bottom flask.

  • Prepare a 1% solution of triethylamine in a suitable solvent like dichloromethane or ethyl acetate.

  • Add the triethylamine solution to the silica gel to form a free-flowing slurry.

  • Allow the slurry to stand for 1 hour with occasional swirling.

  • Remove the solvent under reduced pressure using a rotary evaporator until the silica is a dry, free-flowing powder.

  • This deactivated silica can now be used for packing your column.

Visualization: Troubleshooting Workflow for Column Chromatography

start Low Recovery / Tailing in Column Chromatography q1 Is the mobile phase basic-modified? start->q1 sol1 Add 0.5-1% Et3N or NH3 to the eluent. Re-run TLC. q1->sol1 No q3 Is the stationary phase standard silica gel? q1->q3 Yes a1_yes Yes a1_no No q2 Issue Resolved? sol1->q2 end Purification Successful q2->end Yes q2->q3 No a2_yes Yes a2_no No sol2 Switch to Basic Alumina or Deactivated Silica Gel. q3->sol2 Yes a3_yes Yes re_eval Re-evaluate solvent system for new stationary phase. sol2->re_eval

Caption: Decision tree for troubleshooting poor chromatographic performance.

Issue 2: Compound "Oils Out" During Recrystallization

Question: I have my column-purified material, and I'm trying to recrystallize it. No matter which solvent system I use, it separates as an oil instead of forming crystals. How can I fix this?

Answer: "Oiling out" is a common problem in crystallization that occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of the impure mixture).[1]

  • The Underlying Chemistry: The high polarity and potential for hydrogen bonding in 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine can lead to very high solubility in polar solvents. If a non-polar anti-solvent is added too quickly, or the solution is cooled too rapidly, the concentration of the solute exceeds its solubility limit so fast that molecules don't have time to orient into an ordered crystal lattice. Instead, they crash out as a disordered, liquid "oil". The presence of persistent impurities can also suppress the melting point, exacerbating this issue.[2]

  • Solutions:

    • Slow Down the Process: The key to crystallization is allowing molecules time to align.

      • Slower Cooling: Instead of placing your flask in an ice bath, allow it to cool to room temperature slowly on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Insulating the flask (e.g., with glass wool) can help.

      • Slower Anti-Solvent Addition: If using a binary solvent system (e.g., Methanol/Toluene), add the anti-solvent (Toluene) dropwise at an elevated temperature until the solution is faintly turbid. Then, add a drop or two of the soluble solvent (Methanol) to clarify it before allowing it to cool slowly.

    • Change the Solvent System:

      • Use a higher boiling point solvent system. This allows the solution to cool over a wider temperature range, giving more time for crystal nucleation and growth.

      • Try single-solvent systems where the compound has moderate solubility at high temperatures and low solubility at low temperatures (e.g., isopropanol, acetonitrile).

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[2]

      • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution. This provides a template for further crystal growth.

Visualization: Crystallization Troubleshooting Logic

start Compound 'Oils Out' During Crystallization q1 Was cooling rapid? start->q1 sol1 Allow slow cooling: Benchtop -> Fridge -> Freezer. Insulate flask. q1->sol1 Yes q2 Was anti-solvent added quickly? q1->q2 No q4 Still no crystals? sol1->q4 sol2 Add anti-solvent dropwise at elevated temperature until faint turbidity. q2->sol2 Yes q3 Is the solvent system low boiling? q2->q3 No sol2->q4 sol3 Switch to a higher boiling solvent or solvent pair. q3->sol3 Yes q3->q4 No sol3->q4 sol4 Induce Nucleation: 1. Scratch flask with glass rod. 2. Add a seed crystal.

Caption: Logical flow for addressing crystallization failures.

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for this compound after synthesis? A1: A robust, two-stage purification is recommended. First, perform a primary purification using column chromatography on basic alumina or triethylamine-deactivated silica gel . This will remove the bulk of impurities and unreacted starting materials. Combine the pure fractions, remove the solvent, and then perform a final purification by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane, Acetonitrile, or Isopropanol) to obtain a high-purity, crystalline solid.

Q2: How can I effectively monitor the purification process by TLC? A2: Due to the imidazole ring, the compound should be UV active and visible by TLC under a 254 nm UV lamp. However, for visualizing trace impurities or if the compound has a weak chromophore, staining is recommended. A potassium permanganate (KMnO₄) stain is excellent as it reacts with the amine functional groups, appearing as yellow spots on a purple background.

Q3: My compound is a free base. Should I consider purifying it as a salt? A3: This is an excellent strategy, particularly if you are struggling with crystallization or if the free base is unstable. Converting the free base to its hydrochloride salt often dramatically increases the melting point and improves crystallinity.[3]

  • Procedure: Dissolve the purified free base in a minimal amount of a solvent like ethyl acetate or isopropanol. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. The resulting solid salt can be collected by filtration.

  • Caveat: Remember that this adds a step to your process. If the free base is the desired final form, you will need to neutralize the salt and extract the free base in a subsequent step.

Q4: Are there any stability concerns I should be aware of during workup and purification? A4: While the tetrahydro-imidazo[1,2-d]diazepine core is generally stable, prolonged exposure to strong acids can potentially lead to ring-opening or other rearrangements. During aqueous workups, avoid washing with strong acids; use saturated sodium bicarbonate or brine instead. For long-term storage, it is advisable to keep the purified compound as a solid under an inert atmosphere (nitrogen or argon) at low temperatures, as tertiary amines can be susceptible to air oxidation over time. Studies on related benzodiazepines have shown that stability can be affected by pH and storage conditions.[4]

Data Summary Table

ParameterRecommendationRationale
Primary Chromatography
Stationary PhaseBasic Alumina or Deactivated Silica GelPrevents irreversible adsorption of the basic compound.
Mobile Phase Modifier0.5 - 1.0% Triethylamine or AmmoniaNeutralizes acidic sites on the stationary phase, improving recovery and peak shape.
Suggested SolventsDCM/MeOH, EtOAc/MeOHStart with a low polarity mixture and gradually increase the polar component (MeOH).
Recrystallization
Solvent SelectionIsopropanol, Acetonitrile, EtOAc/HeptaneChoose a system where the compound is soluble when hot but sparingly soluble when cold.
Cooling MethodSlow, stepwise cooling (Bench -> Fridge)Allows time for proper crystal lattice formation and prevents oiling out.[1]
Purity Analysis
TLC VisualizationUV (254 nm) and KMnO₄ stainProvides complementary detection methods for the compound and impurities.

References

  • Synthesis of 1,3,5-Triazepines and Benzo[f][5][6][7]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). PMC.

  • Patil, S., et al. (2015). Identification, synthesis and characterization of Diazepam impurities. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). BenchChem.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formul
  • 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][5][8]Diazepine Hydrochloride. (n.d.). ChemScene.

Sources

Technical Support Center: Stability Testing of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stability testing of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine solutions. This resource is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical troubleshooting advice for ensuring the integrity of your experimental outcomes. The stability of your compound in solution is paramount for generating reliable and reproducible data. This guide will walk you through the critical aspects of stability assessment, from initial solution preparation to interpreting complex degradation profiles.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when working with solutions of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine.

General Stability & Storage

Q1: What are the primary factors that can affect the stability of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine in solution?

A1: Like many nitrogen-containing heterocyclic compounds, the stability of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine in solution is primarily influenced by four factors: pH, oxidation, light, and temperature.[1][2] Its structure, containing both an imidazole and a diazepine ring, suggests potential susceptibility to hydrolysis across a wide pH range and sensitivity to oxidative stress.[3][4]

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its chemical structure, which is analogous to certain benzodiazepines, the most probable degradation pathways are hydrolysis and oxidation.[1][2]

  • Hydrolysis: The diazepine ring may be susceptible to pH-dependent hydrolysis, potentially leading to ring-opening. This is a common degradation pathway for benzodiazepines.[5][6] The reaction can be catalyzed by both acidic and basic conditions.

  • Oxidation: The nitrogen atoms in the heterocyclic rings can be susceptible to oxidation, especially in the presence of peroxides or atmospheric oxygen, potentially accelerated by metal ions.[1][7]

  • Photodegradation: Imidazole-containing compounds can be photosensitive, undergoing degradation upon exposure to UV or even ambient fluorescent light.[8] Photosensitive groups like carbonyls and N-oxides can be formed through light-induced stress.[1]

Q3: How should I prepare and store stock solutions of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine?

A3: For maximum stability, stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO or ethanol. For aqueous experiments, prepare fresh working solutions daily from the stock. If aqueous solutions must be stored, they should be kept at low temperatures (2-8°C or -20°C), protected from light in amber vials, and buffered to a neutral pH if possible. Long-term storage of aqueous solutions is not recommended without performing a comprehensive stability study. Some benzodiazepines have shown significant degradation at room temperature but remain stable when refrigerated or frozen.[9]

Forced Degradation (Stress Testing)

Q4: Why is it necessary to perform forced degradation studies?

A4: Forced degradation, or stress testing, is a critical process in pharmaceutical development. It involves intentionally exposing the drug substance to harsh conditions to accelerate degradation.[2] The objectives are threefold:

  • To Identify Degradation Products: It helps in identifying the likely degradation products that could form under normal storage conditions over a longer period.[2]

  • To Establish Degradation Pathways: Understanding how the molecule breaks down provides insight into its intrinsic stability.[10]

  • To Develop Stability-Indicating Methods: The resulting mixture of the parent drug and its degradants is essential for developing and validating an analytical method (like HPLC) that can accurately measure the drug in the presence of its breakdown products.[2][11]

Q5: What are the standard ICH conditions for stress testing, and how much degradation should I aim for?

A5: The International Council for Harmonisation (ICH) guidelines Q1A and Q1B provide a framework for stress testing.[1][12] The goal is to achieve a target degradation of 5-20%. Over-stressing can lead to secondary degradants not relevant to formal stability, while under-stressing may not generate sufficient degradation products for analysis.[2] If no degradation is observed after exposure to more strenuous conditions than accelerated stability protocols, the study can be terminated, indicating the molecule's stability.[2]

Stress ConditionTypical Reagents and ConditionsCausality and Scientific Rationale
Acid Hydrolysis 0.1 M to 1 M HCl; Room temperature, then elevated to 50-70°C if no degradation.[1][2]Probes for susceptibility to acid-catalyzed reactions, such as hydrolysis of the diazepine ring. Elevated temperature is used to accelerate the reaction if the compound is stable at ambient conditions.
Base Hydrolysis 0.1 M to 1 M NaOH; Room temperature, then elevated to 50-70°C if no degradation.[1][2]Probes for susceptibility to base-catalyzed reactions. The mechanism can differ from acid hydrolysis, potentially leading to different degradation products.
Oxidation 0.1% to 3% H₂O₂; Room temperature, protected from light.[7]Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. Protecting from light is crucial to prevent confounding photo-oxidation.
Thermal Degradation Dry heat (e.g., 60-80°C) or solution at elevated temperatures.[13]Assesses the intrinsic thermal stability of the molecule. Degradation can occur through various mechanisms, including hydrolysis if water is present.
Photostability Exposure to a minimum of 1.2 million lux hours (visible) and 200 watt hours/m² (UVA).[1][12]Required to evaluate if the molecule is sensitive to light. A control sample protected from light (e.g., with aluminum foil) must be run in parallel.
Analytical Methodologies

Q6: What analytical techniques are best for monitoring the stability of this compound?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for stability studies.[14][15] It allows for the separation of the parent compound from its degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for identifying the mass of the unknown degradants, which is the first step in structure elucidation.[14]

Q7: How do I ensure my HPLC method is "stability-indicating"?

A7: A stability-indicating method is one that can separate the drug from its degradation products, process impurities, and other potential excipients. To validate your method, you must demonstrate "specificity." This is achieved by analyzing samples from forced degradation studies. The method should show that the peaks for the degradants are well-resolved from the parent peak. A Peak Purity analysis using a Photodiode Array (PDA) detector is essential to confirm that the main drug peak is spectrally pure and not co-eluting with any degradants.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Q: I see multiple new peaks in my chromatogram after storing my aqueous solution at room temperature for a day. What's happening?

A: This is a classic sign of degradation. Given the structure of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine, you are likely observing hydrolysis or oxidation products.

  • Troubleshooting Steps:

    • Confirm Degradation: Immediately re-analyze a freshly prepared solution. If the new peaks are absent, this confirms the instability of the stored solution.

    • Characterize the Cause:

      • Prepare solutions in degassed, deionized water and store them under a nitrogen or argon atmosphere. If the peak formation is reduced, oxidation is a likely cause.

      • Prepare solutions at different pH values (e.g., pH 3, 7, and 9) and monitor them over a few hours. A change in the rate of peak formation with pH is a strong indicator of hydrolysis.

    • Preventive Action: For routine experiments, always use freshly prepared aqueous solutions. If solutions must be prepared in advance, store them at 2-8°C and protect them from light.

Q: My stability results are inconsistent between experiments. What could be the cause?

A: Poor reproducibility in stability studies often points to uncontrolled experimental variables.

  • Common Causes & Solutions:

    • Inconsistent pH: Small variations in the pH of your solutions can dramatically affect hydrolysis rates. Always use calibrated pH meters and high-quality buffers.

    • Light Exposure: If the compound is photosensitive, variations in ambient light exposure during sample preparation and analysis can lead to inconsistent results. Work in a shaded area or use amber labware.

    • Temperature Fluctuations: Ensure your incubation equipment (water baths, ovens) maintains a stable temperature. Use a calibrated external thermometer to verify.

    • Oxygen Content: For oxidative stability studies, the amount of dissolved oxygen in your solvent can be a variable. Using freshly opened, high-purity solvents can improve consistency.

Q: I am performing a forced degradation study, but I don't see any degradation even under harsh conditions (e.g., 1 M HCl at 70°C for 24 hours). What should I do?

A: While this indicates a very stable molecule, it is still necessary to demonstrate that your analytical method can detect degradation if it were to occur.

  • Next Steps:

    • Increase Stress Intensity: You may need to use more extreme conditions. This could include increasing the temperature, extending the exposure time, or using a stronger acid/base/oxidizing agent. However, be cautious not to use conditions that are so harsh they cause unrealistic degradation pathways.[2]

    • Confirm Method Suitability: Ensure your analytical method is capable of detecting changes. Check the UV spectrum of the parent compound to confirm you are monitoring at an appropriate wavelength.

    • Documentation: If no degradation is observed even after significant stress, this is a valid result. Document the conditions tested and conclude that the molecule is stable under those specific stresses.[2]

Experimental Protocols & Workflows

Workflow for a Typical Forced Degradation Study

The following diagram illustrates a logical workflow for conducting a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Evaluation start Start: Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_work Prepare Working Solution (e.g., 100 µg/mL in appropriate solvent) start->prep_work aliquot Create Aliquots for Each Condition + Unstressed Control prep_work->aliquot stress_acid Acid Hydrolysis (0.1 M HCl, 60°C) aliquot->stress_acid stress_base Base Hydrolysis (0.1 M NaOH, 60°C) aliquot->stress_base stress_ox Oxidation (3% H₂O₂, RT) aliquot->stress_ox stress_therm Thermal (Solution at 80°C) aliquot->stress_therm stress_photo Photolytic (ICH Q1B Light Box) aliquot->stress_photo neutralize Neutralize/Stop Reaction (at timed intervals) stress_acid->neutralize stress_base->neutralize stress_ox->neutralize stress_therm->neutralize stress_photo->neutralize analyze Analyze All Samples (HPLC-PDA/MS) neutralize->analyze evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->evaluate

Caption: Workflow for Forced Degradation Studies.

Troubleshooting Flowchart for Unexpected Chromatographic Peaks

This flowchart provides a systematic approach to identifying the source of unknown peaks in your HPLC analysis.

Troubleshooting_Workflow start Unexpected Peak Observed in Sample Chromatogram q1 Is the peak present in a solvent blank injection? start->q1 q2 Is the peak present in the unstressed (T=0) control sample? q1->q2 No res1 Source is Solvent, Mobile Phase, or System Contamination. Investigate preparation methods. q1->res1 Yes res2 Peak is an impurity from the starting material or a degradant formed during solution preparation. q2->res2 Yes res3 Peak is a stress-induced degradation product. Proceed with characterization. q2->res3 No res4 Peak could be an artifact or an issue with the unstressed control. Re-prepare control and re-analyze.

Caption: Troubleshooting Unknown Chromatographic Peaks.

References

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). IJRPR. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. (n.d.). Pharmaceutical Technology. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • The 60-day temperature-dependent degradation of midazolam and Lorazepam in the prehospital environment. (2013). Prehospital Emergency Care. [Link]

  • Degradation of Benzodiazepines after 120 Days of EMS Deployment. (2014). Prehospital Emergency Care. [Link]

  • Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS). (2014). The Analyst. [Link]

  • Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1][10]diazepine-3-carboxylate does not influence bioavailability. (2017). Scientific Reports. [Link]

  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. (n.d.). Waters. [Link]

  • The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry. (1984). Biomedical Mass Spectrometry. [Link]

  • Hydrolysis of imidazole-2-ylidenes. (2011). The Journal of Organic Chemistry. [Link]

  • thermal degradation study of some local anesthetic drugs. (2014). ResearchGate. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2021). Journal of Analytical Methods in Chemistry. [Link]

  • Using Hydrolysis to Improve Urine Drug Test Accuracy. (2018). AACC. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). ICH. [Link]

  • Rapid Hydrolysis of Benzodiazepines in Urine. (n.d.). LVHN Scholarly Works. [Link]

  • Oxidation of (14)C-labeled compounds perfused by microdialysis in the brains of free-moving rats. (2007). Journal of Neuroscience Research. [Link]

  • Analytical methods for determination of benzodiazepines. A short review. (2016). ResearchGate. [Link]

  • Opiate & Benzodiazepine Confirmations: To Hydrolyze or Not to Hydrolyze is the Question. (2018). Annals of Clinical & Laboratory Science. [Link]

  • A study of the electrochemical oxidation of some 1,4-benzodiazepines. (1984). Analyst. [Link]

  • Photostability studies of drug substances and products. (2001). Hovione. [Link]

  • Chemical structure and properties of midazolam compared with other benzodiazepines. (1983). British Journal of Clinical Pharmacology. [Link]

  • Stability of midazolam hydrochloride in polyvinyl chloride bags under fluorescent light. (1995). American Journal of Health-System Pharmacy. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2020). Molecules. [Link]

  • Oxidative metabolism of limbic structures after acute administration of diazepam, alprazolam and zolpidem. (2006). Progress in Neuro-psychopharmacology & Biological Psychiatry. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. [Link]

  • Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. (2022). Pharmaceutics. [Link]

  • Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. (n.d.). MDPI. [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). Journal of Medicinal Chemistry. [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. (2021). Journal of Materials Chemistry A. [Link]

  • Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. (2022). Journal of Analytical Toxicology. [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2023). Der Pharma Chemica. [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). Bentham Open. [Link]

  • The rapid hydrolysis of chlordiazepoxide to demoxepam may affect the outcome of chronic osmotic minipump studies. (2007). Journal of Pharmacological and Toxicological Methods. [Link]

  • Synthesis and evaluation of imidazo[1,5-a][1][10]benzodiazepine esters with high affinities and selectivities at "diazepam-insensitive" benzodiazepine receptors. (1993). Journal of Medicinal Chemistry. [Link]

  • 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. (2010). Molecules. [Link]

  • Synthetic Approach to Diversified Imidazo[2,1-b][1][2]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. (2021). Sciforum. [Link]

  • Evaluation of the sedative-motor effects of novel GABAkine imidazodiazepines using quantitative observation techniques in rhesus monkeys. (2018). Psychopharmacology. [Link]

Sources

Technical Support Center: A-Z Guide to In Vivo Dose Optimization for 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine & Novel Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Investigator: The compound 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine and its analogs represent a novel chemical space with limited publicly available in vivo data. This guide is therefore structured as a comprehensive, first-principles-based technical support center. It is designed to empower researchers, scientists, and drug development professionals to systematically determine the optimal in vivo dosage for this compound or any new chemical entity (NCE) by applying established principles of pharmacology and toxicology.[1][2][3] The methodologies provided herein are built upon a foundation of scientific rigor to ensure reproducible and translatable results.[3][4]

Part 1: Frequently Asked Questions (FAQs) - The Foundational Knowledge

This section addresses the most common preliminary questions that arise before initiating the first animal study. A solid understanding of these principles is critical for a well-designed experiment.

Q1: I have a promising in vitro IC50/EC50 for my compound. How do I even begin to select a starting dose for my first in vivo study?

A1: The transition from in vitro potency to an in vivo starting dose is a critical step that requires careful consideration of multiple factors, not a direct conversion. Your in vitro data is the first piece of the puzzle.[2] Here is the recommended thought process:

  • Literature Review: Search for any published in vivo studies on compounds with a similar imidazo[1,2-d]diazepine scaffold or the same mechanism of action.[1][2] Data on related structures can provide a valuable starting point for a dose range.[5][6][7]

  • Preliminary Physicochemical & ADME Profiling: Before any animal is dosed, you must understand the compound's basic properties. Is it soluble? Is it stable in plasma? Is it rapidly metabolized by liver microsomes? Poor "drug-like" properties are a common cause of in vivo study failure.

  • The First Experiment - Dose Range Finding (DRF): The foundational in vivo experiment is the Dose Range Finding (DRF) or Maximum Tolerated Dose (MTD) study.[8][9][10] This involves administering escalating doses to small groups of animals to identify the dose that causes mild, reversible signs of toxicity, which defines the MTD.[8][11][12] The primary goal is to establish a safe upper dose limit for future efficacy studies.[9][13]

Q2: How do I choose the correct animal model for my study?

A2: The selection of an animal model is dictated by your research question.[1] Key considerations include:

  • Pharmacological Relevance: Does the drug target exist and function similarly in the chosen species? For example, if your target is a human protein, a transgenic model expressing that human protein may be necessary.

  • Disease Phenotype: If you are studying a disease, the model should recapitulate key aspects of the human condition.

  • Logistical Considerations: Rodent models (mice, rats) are typically used for initial studies due to their cost, availability, and well-characterized physiology.[8] Larger animals may be required for specific safety or pharmacokinetic studies later in development.

Q3: My compound has very poor water solubility. How can I formulate it for in vivo administration?

A3: This is one of the most common hurdles in preclinical development.[14][15] A tiered approach is recommended, starting with the simplest methods:

  • Determine Physicochemical Properties: First, assess the compound's solubility in a panel of pharmaceutically acceptable vehicles.[16]

  • Simple Solutions: Attempt to dissolve the compound using co-solvents (e.g., DMSO, PEG-400), pH adjustment, or complexing agents like cyclodextrins.[14][16]

  • Suspensions: If a solution is not feasible, creating a uniform micronized suspension in a vehicle like 0.5% methylcellulose is a common strategy.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can significantly enhance absorption.[17]

Table 1: Common Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyKey ExcipientsPrimary AdvantageKey Consideration
Co-Solvent Solution DMSO, PEG-400, EthanolSimple to prepare, ensures bioavailabilityPotential for vehicle-induced toxicity or precipitation upon injection
pH-Adjusted Solution Buffers (e.g., citrate, phosphate)Effective for ionizable compoundspH must be physiologically tolerable for the route of administration
Complexation Cyclodextrins (e.g., HP-β-CD)Increases apparent solubilityCan alter pharmacokinetic profile; potential for nephrotoxicity at high doses
Aqueous Suspension Methylcellulose, CMC-Na, Tween 80Allows for high dose loadingRequires particle size control (micronization) and uniform dosing
Lipid-Based System Oils (e.g., sesame, corn), SurfactantsEnhances absorption of lipophilic drugsMore complex to develop and characterize

This table provides a general guide. Formulation development must be tailored to the specific properties of the compound.[16][18]

Part 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the critical experiments required to optimize in vivo dosage.

Workflow for In Vivo Dose Optimization

The overall process is a systematic progression from safety to exposure to efficacy. Each step builds upon the data from the previous one.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vivo Safety & Exposure cluster_2 Phase 3: In Vivo Efficacy vitro In Vitro Potency (IC50/EC50) mtd Dose Range-Finding (MTD Study) vitro->mtd Guides Starting Dose Range physchem Physicochemical Characterization formulation Formulation Development physchem->formulation formulation->mtd Enables Dosing pk Pharmacokinetics (PK) (Single Dose) mtd->pk Sets Highest Dose pd Pharmacodynamics (PD) & Target Engagement pk->pd Links Dose to Exposure (AUC, Cmax) efficacy Efficacy Study (Multiple Doses) pk->efficacy pd->efficacy Confirms Target Modulation G start No Effect Observed at High Dose q1 Was the compound detected in plasma (PK)? start->q1 sol_issue Problem: Poor Exposure (Bioavailability Issue) q1->sol_issue No q2 Was target engagement confirmed at this exposure? q1->q2 Yes act1 1. Re-evaluate formulation. Consider solubility enhancers. 2. Check compound stability in vivo. 3. Switch to IV administration to bypass absorption issues. sol_issue->act1 Action te_issue Problem: Insufficient Target Occupancy q2->te_issue No moa_issue Conclusion: The compound hits its target but does not produce the desired phenotype in this model. q2->moa_issue Yes act2 1. Dose higher (if MTD allows). 2. Confirm in vitro/in vivo potency correlation. 3. The required exposure for efficacy may exceed the tolerated exposure. te_issue->act2 Action act3 1. Re-evaluate the hypothesis linking the target to the disease model. 2. Consider a different animal model. moa_issue->act3 Action G Dose Administered Dose (mg/kg) PK Pharmacokinetics (Exposure - AUC) Dose->PK Determines PD Pharmacodynamics (Target Engagement) PK->PD Drives Efficacy Therapeutic Effect PD->Efficacy Causes

Caption: The relationship between Dose, PK, PD, and Efficacy.

By collecting PK data and measuring a PD biomarker (e.g., target phosphorylation, downstream gene expression) in your efficacy studies, you can build a quantitative model that links exposure to effect. This PK/PD relationship is fundamental for translating findings from animals to humans.

[19][20][21][22]---

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved January 19, 2026, from [Link]

  • In-vitro In-vivo In-silico Journal. (n.d.). Pharmacokinetics and Pharmacodynamics Modeling. Retrieved January 19, 2026, from [Link]

  • DDReg Pharma. (n.d.). What is a Dose-Ranging Study?. Retrieved January 19, 2026, from [Link]

  • Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals. Retrieved January 19, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved January 19, 2026, from [Link]

  • Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Dose-ranging study. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Prediction of human pharmacokinetics of therapeutic monoclonal antibodies from simple allometry of monkey data. Retrieved January 19, 2026, from [Link]

  • Labtoo. (n.d.). In vivo pharmacokinetics and pharmacodynamics models. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved January 19, 2026, from [Link]

  • PubMed. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Retrieved January 19, 2026, from [Link]

  • Southern Research. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Pharmacokinetic and Pharmacodynamic Modeling of Antibody-Drug Conjugates. Retrieved January 19, 2026, from [Link]

  • American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 19, 2026, from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved January 19, 2026, from [Link]

  • YouTube. (2024). Feature of the Week #175: Allometric scaling using fixed exponents. Retrieved January 19, 2026, from [Link]

  • Patsnap Synapse. (2025). How is allometric scaling used to predict human PK?. Retrieved January 19, 2026, from [Link]

  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Allometric Scaling Approaches for Predicting Human Pharmacokinetic of a Locked Nucleic Acid Oligonucleotide Targeting Cancer-Associated miR-221. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Practical considerations for optimal designs in clinical dose finding studies. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved January 19, 2026, from [Link]

  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Retrieved January 19, 2026, from [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Retrieved January 19, 2026, from [Link]

  • EUPATI Toolbox. (n.d.). Maximum Tolerated Dose [MTD]. Retrieved January 19, 2026, from [Link]

  • Symeres. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved January 19, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved January 19, 2026, from [Link]

  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Substituted imidazo[1,2-b]pyridazines. New Compounds With Activity at Central and Peripheral Benzodiazepine Receptors. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). New Imidazodiazepine Analogue.... Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. Retrieved January 19, 2026, from [Link]

  • ZAGENO. (2021). How to Troubleshoot Experiments that Just Aren't Working. Retrieved January 19, 2026, from [Link]

  • Elisa Granato. (n.d.). PhD Tips – Dealing with “failed” experiments. Retrieved January 19, 2026, from [Link]

  • YouTube. (2023). Avoiding InVivo Study Pitfalls. Retrieved January 19, 2026, from [Link]

  • YouTube. (2024). Dose Number as a Tool to Guide Lead Optimization of Orally Bioavailable Compounds. Retrieved January 19, 2026, from [Link]

  • Bitesize Bio. (2024). How to Deal With a Failed Experiment. Retrieved January 19, 2026, from [Link]

  • Amuza Inc. (2020). Factors that Influence Experimental Outcomes and How to Overcome Them. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Dose Optimization During Drug Development: Whether and When To Optimize. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. Retrieved January 19, 2026, from [Link]

Sources

"avoiding byproduct formation in diazepine ring cyclization"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diazepine ring cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing seven-membered diazepine rings, a common scaffold in medicinal chemistry. Here, we address specific challenges related to byproduct formation and provide field-proven insights and troubleshooting protocols to enhance reaction efficiency and product purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the formation of common byproducts and offering actionable solutions.

Q1: My reaction between an o-phenylenediamine (OPDA) and a 1,3-dielectrophile is yielding a six-membered quinoxalinone byproduct instead of the desired seven-membered 1,5-benzodiazepine. What is happening and how can I fix it?

A1: This is a classic example of competing cyclization pathways. The formation of a six-membered quinoxalinone ring is often kinetically favored over the seven-membered diazepine ring. This typically occurs when the 1,3-dielectrophile has a highly reactive 1,2-dielectrophilic center (e.g., an α-oxo ester moiety) that can readily undergo cyclocondensation with the OPDA.

Mechanism of Byproduct Formation: The two adjacent electrophilic centers in your precursor can react with the two nucleophilic amine groups of the OPDA to form a stable six-membered ring, which is entropically and sometimes kinetically preferred over the seven-membered diazepine ring closure. For instance, using a diamine in its dihydrochloride salt form has been shown to result in the quinoxalinone as the sole product.[1]

Troubleshooting Protocol & Optimization:

  • Modify the Precursor: The most effective strategy is to use a precursor that masks the competing 1,2-dielectrophilic center. For example, employing a secondary β-enamino diketone (BED) allows for an initial intramolecular cyclization to form a 4-acyl-pyrrole-2,3-dione intermediate. This intermediate then reacts with OPDA to selectively form the desired fused benzodiazepine scaffold.[1]

  • Optimize Reaction Conditions: Carefully screen solvents and acid catalysts. A study on pyrrole-fused 1,5-benzodiazepine synthesis found that methanol was the optimal solvent and that using a stoichiometric amount of p-TsOH·H₂O (PTSA) was crucial for improving the yield of the desired seven-membered ring product.[1]

  • Control Stoichiometry: The molar ratio of reactants is critical. An excess of both the acid catalyst (e.g., 2.2 equivalents of PTSA) and the OPDA (e.g., 2.2 equivalents) can dramatically improve the yield of the desired benzodiazepine and shorten the reaction time.[1]

Diagram: Competing Cyclization Pathways Below is a diagram illustrating the desired 7-exo-trig cyclization for the benzodiazepine versus the competing pathway leading to a six-membered ring byproduct.

G cluster_0 Reaction Start cluster_1 Reaction Pathways cluster_2 Products A o-Phenylenediamine (OPDA) + 1,3-Dielectrophile Precursor B Desired Pathway: 7-exo-trig Cyclization A->B Favorable Conditions (e.g., Methanol, Stoichiometric PTSA) C Competing Pathway: Reaction at 1,2-Dielectrophilic Center A->C Unfavorable Conditions (e.g., Highly Reactive Carbonyls) D Target 1,5-Benzodiazepine B->D Successful Ring Closure E Quinoxalinone Byproduct C->E 6-Membered Ring Formation

Caption: Decision pathway for diazepine vs. quinoxalinone formation.

Q2: In my synthesis of Diazepam from 2-amino-5-chlorobenzophenone, I'm getting poor yields and significant hydrolysis of my N-acylated intermediate. How can I improve the cyclization step?

A2: This is a common issue in multi-step benzodiazepine syntheses, such as the classic synthesis of diazepam.[2][3][4] The cyclization step, which involves a nucleophilic substitution with an ammonia source followed by intramolecular ring closure, is often the rate-limiting step.[2][3] The reaction conditions required for cyclization can also promote the hydrolysis of the amide bond in the intermediate, regenerating the starting material.[2][3]

Causality and Optimization Strategies:

  • Ammonia Source is Key: The choice and concentration of the ammonia source are critical. While simple solutions like ammonium hydroxide or ammonium acetate are used, they can be inefficient. Ammonium acetate, for instance, can lead to the formation of an undesired acetate adduct.[2] A more effective approach is to use a mixed NH₄Br/NH₄OH solution . The NH₄Br acts as a strong electrolyte, shifting the equilibrium towards a higher concentration of free NH₃, which drives the cyclization forward and minimizes hydrolysis of the intermediate.[2][3]

  • Temperature Control: High temperatures are often required to drive the cyclization, but this can also accelerate hydrolysis.[2][3] A systematic temperature screen is recommended. In a continuous flow synthesis of diazepam, increasing the temperature from 40°C to 60°C significantly improved the yield from 61% to 86% within a 10-minute residence time when using the improved ammonia source.[2]

  • Solvent Selection: The choice of solvent can influence reaction rates and byproduct profiles. While solvents like toluene and methanol have been used, acetonitrile (ACN) is often a good starting point for the N-acylation step, and water is suitable for the NH₄Br/NH₄OH solution in the cyclization step.[2][3]

Data Summary: Effect of Ammonia Source and Temperature on Diazepam Synthesis

Ammonia SourceTemperature (°C)Residence Time (min)Diazepam Yield (%)Purity (%)Reference
NH₄OAc in MeOH100-1205-25Moderate~70%[2]
NH₄OH/NH₄Br in H₂O401061>90%[2][3]
NH₄OH/NH₄Br in H₂O601086>90%[2][3]
NH₄OH/NH₄Br in H₂O6015 (Telescoped)9691% (crude)[2][3]
Q3: My palladium-catalyzed cyclization is not selective, leading to a mixture of the desired benzodiazepine and a simple propargylic substitution product. How can I favor intramolecular cyclization?

A3: In palladium-catalyzed syntheses of 1,4-benzodiazepines, the reaction proceeds through a π-allylpalladium intermediate.[5][6] The formation of a simple substitution product indicates that an intermolecular reaction is outcompeting the desired intramolecular nucleophilic attack by the second nucleophilic site (e.g., the amide nitrogen).

Controlling Selectivity:

  • Ligand Choice: The choice of phosphine ligand is crucial. Bidentate phosphine ligands are known to shift the equilibrium towards the π-complex that facilitates the intramolecular nucleophilic attack, leading to the formation of the seven-membered ring.[5] In contrast, monodentate ligands might favor the pathway leading to the substitution product.

  • Steric Hindrance: Analyze the steric environment around the nucleophilic sites. If the primary nucleophile (e.g., the tosyl anilide nitrogen) is sterically hindered, the subsequent intramolecular cyclization by the second nucleophile (e.g., the N-benzyl sulfonamide nitrogen) may be favored.[5] Conversely, excessive steric hindrance on the precursor can prevent the initial nucleophilic attack required for cyclization altogether.[5]

  • Electronic Effects: In reactions with unsymmetrical precursors, electronic effects can dictate regioselectivity. Nucleophilic attack is often favored at the alkyne terminus substituted with a more electron-rich aryl group.[6] This knowledge can be used to design substrates that favor the desired cyclization pathway.

Frequently Asked Questions (FAQs)
What are the most common classes of byproducts in diazepine synthesis?

The most common byproducts depend on the synthetic route but generally include:

  • Six-Membered Heterocycles: Such as quinoxalines or quinazolinones, which form from competing cyclization pathways, especially when using o-phenylenediamines.[1][7]

  • Hydrolysis Products: Reversion to starting materials or intermediates due to the breakdown of amide or imine bonds under the reaction conditions.[2][8]

  • Open-Chain Intermediates: Resulting from incomplete cyclization.

  • Simple Substitution Products: In catalyzed reactions where an intermolecular reaction competes with the intramolecular ring closure.[5]

  • O-Alkylated Impurities: For instance, in the synthesis of diazepam, an O-methylated derivative can form as an impurity.[9]

How does catalyst choice influence byproduct formation in 1,5-benzodiazepine synthesis?

The catalyst is critical for promoting the condensation between an o-phenylenediamine and a ketone.[10]

  • Acid Catalysts: Various acid catalysts like BF₃-etherate, polyphosphoric acid, and Yb(OTf)₃ are used.[10] However, many of these can require harsh conditions or long reaction times, leading to side reactions.[10]

  • Solid Acid Catalysts: Heterogeneous catalysts like zeolites (e.g., H-MCM-22) offer significant advantages.[10][11] They provide a high concentration of acidic sites on a porous surface, which can lead to high selectivity, milder reaction conditions (room temperature), shorter reaction times, and excellent yields, thereby minimizing byproduct formation.[10] The use of an optimal amount of the H-MCM-22 catalyst was shown to be crucial for maximizing yield.[10]

Diagram: Troubleshooting Workflow for Low Diazepine Yield This workflow provides a logical sequence for diagnosing and solving issues related to byproduct formation.

G start Low Yield or High Impurity in Diazepine Cyclization q1 Identify Byproducts (LC-MS, NMR) start->q1 is_isomer Is byproduct a structural isomer (e.g., 6-membered ring)? q1->is_isomer Yes is_hydrolysis Is byproduct a hydrolysis product? q1->is_hydrolysis No sol_isomer SOLUTION: 1. Modify precursor to block competing reaction site. 2. Screen solvents/catalysts to favor 7-membered ring kinetics. (See Troubleshooting Q1) is_isomer->sol_isomer is_incomplete Is it unreacted starting material? is_hydrolysis->is_incomplete No sol_hydrolysis SOLUTION: 1. Use milder conditions (pH, Temp). 2. Use more effective reagents (e.g., NH4Br/NH4OH). 3. Reduce water content. (See Troubleshooting Q2) is_hydrolysis->sol_hydrolysis Yes sol_incomplete SOLUTION: 1. Increase temperature/reaction time. 2. Screen for a more active catalyst (e.g., H-MCM-22). 3. Check stoichiometry. is_incomplete->sol_incomplete Yes end_node Achieve High Yield & Purity is_incomplete->end_node No, other issue. sol_isomer->end_node sol_hydrolysis->end_node sol_incomplete->end_node

Caption: A step-by-step decision tree for troubleshooting byproduct issues.

References
  • Muthusamy, S., Gnanaprakasam, B., & Suresh, E. (2018). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry. [Link]

  • Takemoto, Y., et al. (2022). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. [Link]

  • Kurp, M., et al. (2020). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Molecules. [Link]

  • Majid, S. A., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences. [Link]

  • Nicholas, K. M., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering. [Link]

  • Nicholas, K. M., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. ResearchGate. [Link]

  • Wang, Z., et al. (2021). Synthesis of Benzodiazepines Through Ring Opening/Ring Closure of Benzimidazole Salts. ResearchGate. [Link]

  • University of Nairobi. (n.d.). A Study Of Some Of The Reactions Involved In The Synthesis Of The 14 Benzodiazepines. University of Nairobi Repository. [Link]

  • Various Authors. (2021). 1,3-Diazepine Derivatives: Strategies for Synthesis. ResearchGate. [Link]

  • Maury, L., et al. (2021). A facile and efficient multicomponent ultrasound-assisted “on water” synthesis of benzodiazepine ring. ResearchGate. [Link]

  • Kalas, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Obaidi, A. M. J. (2021). Synthesis, Characterization of Diazepine-Bicycles System and Study of their Bio-Behavior. International Journal of Pharmaceutical Research. [Link]

  • Chemistry Steps. (n.d.). Synthesis of Diazepam. Chemistry Steps. [Link]

  • Nicholas, K. M. (2022). Process Development for the Syntheses of Essential Medicines in Continuous Flow. Virginia Commonwealth University VCU Scholars Compass. [Link]

  • Takemoto, Y., et al. (2022). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

  • Heravi, M. M., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]

  • Wikipedia. (n.d.). Benzodiazepine. Wikipedia. [Link]

  • International Science Community Association. (2012). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research & Reviews in Pharmacy and Pharmaceutical Sciences. [Link]

  • Negreira, N., et al. (2018). Reaction of diazepam and related benzodiazepines with chlorine. Kinetics, transformation products and in-silico toxicological assessment. ResearchGate. [Link]

  • Wang, X., et al. (2022). Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. Arabian Journal of Chemistry. [Link]

  • Slideshare. (2022). Benzodiazepines; Diazepam. Slideshare. [Link]

  • Gómez-Cabello, A., et al. (2024). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. MDPI. [Link]

  • ResearchGate. (2012). Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature. ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from laboratory to pilot or production scale. We will address common challenges, provide troubleshooting solutions, and answer frequently asked questions to ensure a robust, safe, and efficient process.

Overview of the Synthetic Challenge

The 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine core is a valuable scaffold in medicinal chemistry. However, scaling up its synthesis presents unique challenges that are not always apparent at the bench scale. These can include managing reaction exotherms, ensuring consistent product quality, and developing efficient purification methods. This guide provides practical insights to overcome these hurdles.

A common synthetic approach involves the condensation of a diamine with a suitable imidazole precursor, followed by cyclization. The specific route can vary, but the fundamental challenges often remain the same.

Generalized Synthetic Workflow

Synthetic_Workflow A Starting Material 1: (e.g., Imidazole derivative) C Condensation A->C B Starting Material 2: (e.g., Cyclic amine precursor) B->C D Cyclization C->D Intermediate E Purification D->E F Final Product: 6,7,8,9-Tetrahydro-5H- Imidazo[1,2-d]diazepine E->F

Caption: A generalized workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.

Question 1: We are experiencing low and inconsistent yields in the initial condensation step. What are the likely causes and how can we improve this?

Answer:

Low yields in condensation reactions are common during scale-up. The primary culprits are often incomplete conversion, side reactions, or issues with starting material quality.

Potential Causes & Solutions:

  • Inefficient Water Removal: Many condensation reactions produce water as a byproduct. At a larger scale, removing this water can become less efficient, leading to a reversible reaction and lower yields.

    • Solution: Implement azeotropic distillation with a Dean-Stark trap if the solvent is suitable (e.g., toluene). Alternatively, consider the use of chemical drying agents, although their removal at scale can be problematic.

  • Sub-optimal Reaction Temperature: The ideal temperature at the lab scale may not translate directly to a larger reactor due to differences in heat transfer.

    • Solution: Conduct kinetic studies to understand the optimal temperature profile. Use a jacketed reactor with precise temperature control. A gradual temperature ramp can also be beneficial.

  • Starting Material Purity: Impurities in starting materials can interfere with the reaction.

    • Solution: Implement stringent quality control on all incoming raw materials. Pre-treatment of starting materials, such as recrystallization or distillation, may be necessary.

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high concentration, promoting side reactions.

    • Solution: Ensure the reactor is equipped with an appropriate agitator for the viscosity of the reaction mixture. Computational fluid dynamics (CFD) modeling can help optimize mixing.

Question 2: The cyclization step is highly exothermic, and we are concerned about thermal runaway. How can we manage this safely at scale?

Answer:

Thermal safety is paramount during scale-up. An exothermic reaction that is easily managed in a small flask can become a serious hazard in a large reactor.

Key Considerations for Thermal Management:

  • Controlled Reagent Addition: Instead of adding the cyclizing agent all at once, a slow, controlled addition via a dosing pump is recommended. This allows the reactor's cooling system to dissipate the heat as it is generated.

  • Solvent Choice: The solvent should have a high boiling point and good heat capacity to absorb thermal energy. It should also be a poor solvent for the product if crystallization is desired upon cooling.

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm, although this may impact reaction kinetics and throughput.

  • Reactor Cooling: Ensure the reactor's cooling system is adequate for the heat load of the reaction. This can be calculated through calorimetric studies (e.g., using a Reaction Calorimeter - RC1).

  • Emergency Quenching: Have a documented and tested emergency procedure in place, which may involve the rapid addition of a quenching agent to stop the reaction.

Question 3: Purification of the final product by column chromatography is not feasible for our target scale. What are some alternative strategies?

Answer:

Relying on chromatography for large-scale purification is often uneconomical and time-consuming.[1] Developing a robust crystallization method is usually the best approach.

Purification Strategies:

MethodAdvantagesDisadvantagesBest For
Crystallization Highly scalable, cost-effective, can provide very pure material.Can be difficult to develop, may result in yield loss in the mother liquor.Final product purification.
Slurry Wash Simple, can remove surface impurities.Less effective for impurities with similar solubility.Crude product clean-up before final purification.
Acid-Base Extraction Can effectively remove acidic or basic impurities.Requires large volumes of solvents, can be labor-intensive.Removing specific types of impurities from an organic solution.

Developing a Crystallization Protocol:

  • Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred.

  • Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control crystallization and ensure consistency.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product Q1 Is the issue in the condensation step? Start->Q1 Q2 Is the issue in the cyclization step? Q1->Q2 No Sol1 Optimize water removal. Verify starting material purity. Improve mixing. Q1->Sol1 Yes Q3 Is the issue with purification? Q2->Q3 No Sol2 Improve thermal management. Control reagent addition rate. Consider reaction dilution. Q2->Sol2 Yes Sol3 Develop a crystallization method. Consider slurry washes. Use acid-base extraction for specific impurities. Q3->Sol3 Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: What are the critical process parameters (CPPs) to monitor during the scale-up of this synthesis?

    • A: The key CPPs include reaction temperature, reagent addition rates, mixing speed, and reaction time. For crystallization, cooling rate and seeding strategy are critical. It is advisable to use Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, to monitor reaction progress in real-time.

  • Q: What are the primary safety considerations?

    • A: Beyond thermal hazards, consider the toxicity of reagents and solvents. The basicity of heterocyclic amines requires careful handling to avoid contact.[2][3] Ensure proper personal protective equipment (PPE) is used and that the process is conducted in a well-ventilated area. A thorough Process Hazard Analysis (PHA) should be conducted before any scale-up campaign.

  • Q: How can we minimize the formation of byproducts?

    • A: Byproduct formation is often a result of side reactions that can be minimized by precise control over reaction conditions. Maintaining the optimal temperature is crucial, as higher temperatures can lead to degradation or alternative reaction pathways. The order and rate of reagent addition can also be critical. Identifying the structure of major byproducts can provide valuable clues for optimizing the process.

  • Q: What analytical methods are recommended for in-process controls (IPCs) and final product release?

    • A: For IPCs, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of starting materials and the appearance of the product. For final product release, a comprehensive set of analyses should be performed, including HPLC for purity, NMR (¹H and ¹³C) for structure confirmation, Mass Spectrometry for molecular weight verification, and elemental analysis.

Example Protocol: Scale-Up Cyclization

This is a hypothetical protocol for the cyclization step, emphasizing scale-up considerations. This is for illustrative purposes only and must be adapted and validated for your specific process.

Objective: To perform the cyclization of the intermediate to form 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine on a 1 kg scale.

Equipment: 50 L jacketed glass reactor with overhead stirrer, thermocouple, condenser, and dosing pump.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Intermediate: Charge the reactor with a solution of the intermediate (1.0 kg) in an appropriate solvent (e.g., 20 L of toluene).

  • Initial Cooling: Cool the reactor contents to 10 °C using the jacket cooling system.

  • Controlled Addition of Cyclizing Agent: Prepare a solution of the cyclizing agent (e.g., 1.1 equivalents in 5 L of toluene). Using the dosing pump, add this solution to the reactor over a period of 2-3 hours, ensuring the internal temperature does not exceed 20 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 20 °C. Monitor the reaction progress every hour using a pre-validated HPLC method.

  • Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up to remove any inorganic salts.

  • Product Isolation: Concentrate the organic layer under reduced pressure and proceed with the developed crystallization protocol for product isolation.

References

  • Synthesis of 1,3,5-Triazepines and Benzo[f][1][4][5]triazepines and Their Biological Activity: Recent Advances and New Approaches. PMC - PubMed Central. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Efficient and Scalable Methods for Synthesis of Midazolam Drug with an Annulation Process. Iranian Journal of Chemistry and Chemical Engineering. [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. [Link]

  • One-pot synthesis of tetrahydro-pyrrolobenzodiazepines and tetrahydro-pyrrolobenzodiazepinones through sequential 1,3-dipolar cycloaddition/N-alkylation (N-acylation)/Staudinger/aza-Wittig reactions. ResearchGate. [Link]

  • An Improved Process for the Synthesis of 4H-Imidazo[1,5-a][4][6]benzodiazepines. Europe PMC. [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. NIH. [Link]

  • Synthesis of 6,7,8,9‐tetrahydro‐5H‐pyrimido‐[4,5‐b][4][6]diazepine‐6,8‐diones. ResearchGate. [Link]

  • Synthesis of 6,9-Diaryl-5H-imidazo[2,1-d][4][5][7]triazepines and Their Dihydro Derivatives. ResearchGate. [Link]

  • Unveiling heterocyclic aromatic amines (HAAs) in thermally processed meat products: Formation, toxicity, and strategies for reduction – A comprehensive review. NIH. [Link]

  • Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. PubMed. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [https://www.researchgate.net/publication/381831872_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. [Link]

  • 6,7,8,9-tetrahydro-5H-Imidazo[1,2-d][4][6]diazepine-2-carboxylic acid methyl ester. ChemBK. [Link]

  • Synthesis and evaluation of imidazo[1,5-a][4][6]benzodiazepine esters with high affinities and selectivities at "diazepam-insensitive" benzodiazepine receptors. PubMed. [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Synthesis of novel imidazobenzodiazepines as probes of the pharmacophore for "diazepam-insensitive" GABAA receptors. PubMed. [Link]

  • Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. ResearchGate. [Link]

Sources

Technical Support Center: Analytical Methods for 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine. As a novel nitrogen-containing heterocyclic compound, establishing robust analytical methods to detect, identify, and quantify impurities is critical for ensuring drug substance quality, safety, and efficacy. This guide is designed for researchers, analytical scientists, and drug development professionals, providing field-proven insights and troubleshooting advice in a direct question-and-answer format. Our approach is grounded in fundamental scientific principles and aligned with regulatory expectations, such as the ICH Q3A guidelines which mandate the characterization of impurities in new drug substances.[1][2][3]

Section 1: General Strategy for Impurity Identification

The journey from detecting an unknown peak in a chromatogram to confirming its structure is a systematic process. It begins with high-sensitivity detection and separation, followed by gathering preliminary structural information, and culminates in definitive structural elucidation.

Q1: What is a robust overall strategy for identifying and characterizing an unknown impurity?

A1: A multi-step, orthogonal approach is essential. You cannot rely on a single technique. The goal is to build a case for the impurity's structure by collecting different types of evidence. The workflow below illustrates a typical path from initial detection to final structural confirmation.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Preliminary Structural Assessment cluster_2 Phase 3: Definitive Structural Elucidation A Develop Stability-Indicating HPLC-UV Method B Quantify Impurity Level (Relative to API) A->B C Is Impurity > Identification Threshold (e.g., >0.10%)? B->C D LC-MS Analysis: - Accurate Mass (HRMS) - Isotopic Pattern C->D Yes E Propose Molecular Formula D->E F MS/MS Fragmentation Analysis D->F H Isolate Impurity (Prep-HPLC or Fraction Collection) G Hypothesize Potential Structures (e.g., degradant, synthetic byproduct) F->G G->H If necessary for confirmation I NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) H->I J Confirm Structure I->J

Caption: Workflow for Impurity Identification and Elucidation.

Section 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for impurity analysis. Given that 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine is a polar, nitrogen-containing heterocycle, specific challenges related to peak shape and retention are common.[4][5][6]

Q2: I'm starting from scratch. What are the recommended initial HPLC conditions for this compound?

A2: For a polar and basic compound like this, a reversed-phase method on a C18 column is a standard starting point. However, you must manage secondary interactions with silica to achieve good peak shape. The key is to control the mobile phase pH. Below is a recommended set of starting conditions.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, 2.1 or 4.6 mm ID, 150 mm length, ≤ 3.5 µm particle sizeA standard C18 provides general-purpose hydrophobicity. Smaller particle sizes improve efficiency.
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate, pH ~3.0Critical: The acidic pH protonates residual silanol groups on the column, minimizing peak tailing from your basic analyte.
Mobile Phase B Acetonitrile or MethanolAcetonitrile is generally preferred for its lower viscosity and UV transparency.
Gradient 5% to 95% B over 20-30 minutesA broad gradient is essential in early development to elute all potential impurities, from polar to non-polar.
Flow Rate 0.3 mL/min (2.1 mm ID) or 1.0 mL/min (4.6 mm ID)Standard flow rates for these column dimensions.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.
Detection (UV) Diode Array Detector (DAD/PDA) scanning 210-400 nmA DAD is crucial. It allows you to identify the optimal wavelength and perform peak purity analysis to detect co-eluting impurities.[7][8]
Injection Volume 1-5 µLStart small to avoid column overload, which can cause peak fronting.[9]

Q3: My main API peak is tailing severely. What is the cause and how do I fix it?

A3: This is the most common issue for basic, nitrogen-containing compounds. The cause is almost always secondary ionic interactions between the protonated amine groups on your molecule and deprotonated (ionized) silanol groups on the silica surface of the column packing.

  • Primary Solution: Adjust Mobile Phase pH. Lower the pH of your aqueous mobile phase to below 4 (e.g., using 0.1% formic or trifluoroacetic acid). This protonates the silanols, neutralizing their negative charge and preventing the ionic interaction that causes tailing.

  • Secondary Solution: Use a Modern, End-Capped Column. Columns specifically designed for polar analytes or that are "base-deactivated" have a lower concentration of accessible silanol groups.

  • Check for Column Overload: While less common for tailing, injecting too much mass can also contribute. Try reducing your sample concentration.

Q4: My peaks are fronting (leading edge is sloped). What does this indicate?

A4: Peak fronting is typically caused by two main issues:

  • Column Overload: You are injecting too much sample mass onto the column. The stationary phase becomes saturated, and excess analyte molecules travel through the column faster, leading to a fronting peak. Solution: Dilute your sample or reduce the injection volume.[9]

  • Sample Solvent Incompatibility: The solvent your sample is dissolved in is significantly stronger (more organic) than the initial mobile phase. This causes the analyte to rush onto the column in a diffuse band. Solution: Whenever possible, dissolve your sample in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile). If solubility is an issue, use the weakest solvent possible that still dissolves the sample.

Q5: I see a small shoulder on the tail of my main peak. How do I know if it's a co-eluting impurity or just bad peak shape?

A5: This is a critical question, as a shoulder could be a significant impurity hiding next to your main peak.[7] Differentiating between the two requires careful investigation.

  • Use a Diode Array Detector (DAD/PDA): This is the most powerful tool for this problem. A DAD collects a full UV-Vis spectrum at multiple points across the peak. Use the "peak purity" function in your chromatography software. If the spectra at the beginning, apex, and end of the peak are identical, it is likely a pure peak with a shape issue. If the spectra are different, you have a co-eluting impurity.[7][8]

  • Change the Selectivity: If you suspect co-elution, you must change the chromatography to separate the two compounds.[10] Try these adjustments:

    • Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa).

    • Change pH: A small change in pH can alter the ionization state of the impurity differently than the API, improving separation.

    • Change Column Chemistry: Switch to a different stationary phase (e.g., a Phenyl or Cyano column).

G Start Poor Peak Shape Observed Q_Tailing Is the peak tailing? Start->Q_Tailing Q_Fronting Is the peak fronting? Q_Tailing->Q_Fronting No Sol_Tailing_pH Lower Mobile Phase pH (<4) Use Base-Deactivated Column Q_Tailing->Sol_Tailing_pH Yes Q_Broad Is the peak broad? Q_Fronting->Q_Broad No Sol_Fronting_Overload Reduce Sample Concentration or Injection Volume Q_Fronting->Sol_Fronting_Overload Yes Q_Split Is the peak split or shouldered? Q_Broad->Q_Split No Sol_Broad_Volume Check for Extra-Column Volume (tubing length, connections) Q_Broad->Sol_Broad_Volume Yes Sol_Split_Coelution Check Peak Purity (DAD) Change Method Selectivity Q_Split->Sol_Split_Coelution Yes Sol_Fronting_Solvent Dissolve Sample in Initial Mobile Phase Sol_Fronting_Overload->Sol_Fronting_Solvent Sol_Broad_MobilePhase Ensure Mobile Phase is Properly Mixed and Degassed Sol_Broad_Volume->Sol_Broad_MobilePhase Sol_Split_Frit Column Frit Blocked? Replace Guard Column Sol_Split_Coelution->Sol_Split_Frit

Caption: Troubleshooting Decision Tree for HPLC Peak Shape Issues.

Section 3: Troubleshooting Guide: Mass Spectrometry (MS) Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for obtaining molecular weight information and proposing molecular formulas for unknown impurities.[11]

Q6: I can see an impurity peak in my UV chromatogram, but I can't detect it with my mass spectrometer. What's the problem?

A6: This usually points to an ionization issue. 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine and its related impurities are expected to ionize well in positive ion electrospray (ESI+) mode due to the basic nitrogen atoms. If you're not seeing a signal, consider these causes:

  • Mobile Phase Suppression: Non-volatile buffers like phosphate are incompatible with MS and will suppress the signal. Always use volatile mobile phase modifiers like formic acid, ammonium formate, or ammonium acetate.[4]

  • Incorrect ESI Polarity: While unlikely for this compound class, always check both positive and negative ion modes.

  • In-Source Fragmentation: The compound might be so labile that it fragments completely in the MS source before the parent ion can be detected. Try reducing the source temperature or fragmentor/capillary voltage.

  • Low Concentration: The impurity may be below the limit of detection for your MS but still visible by UV. If possible, try injecting a more concentrated sample.

Q7: I have a high-resolution mass spectrum of my impurity. How do I use this to propose a structure?

A7: High-Resolution Mass Spectrometry (HRMS), for instance, from a Q-TOF instrument, is a powerful tool.[11]

  • Determine the Molecular Formula: The accurate mass measurement (typically to within 5 ppm) allows your software to generate a list of possible molecular formulas. Use chemical common sense to narrow the list. For example, focus on formulas containing C, H, N, and possibly O, and check for reasonable isotopic patterns.

  • Relate to the API: Compare the proposed formula to that of your API. Is it a simple modification?

    • +16 Da: Likely an oxidation (e.g., N-oxide).

    • -2 Da: Likely a dehydrogenation (formation of a double bond).

    • +18 Da: Likely a hydrolysis product.

    • - (functional group): Could be a synthetic intermediate or a product of dealkylation.

  • Perform MS/MS Fragmentation: Isolate the impurity's parent ion and fragment it. The resulting fragmentation pattern is a structural fingerprint. Compare the fragments to the fragmentation pattern of the API to see which parts of the molecule have changed.[8] This provides strong evidence for the location of the chemical modification.

Section 4: FAQs: Advanced Structural Elucidation (NMR)

When MS data is ambiguous or you need definitive proof of structure for regulatory filings, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[12][13]

Q8: When is NMR absolutely necessary for impurity analysis?

A8: NMR is required when you cannot distinguish between potential structures using other methods.[14][15] Key scenarios include:

  • Isomers: MS cannot differentiate between isomers (compounds with the same molecular formula but different atomic arrangements). For example, if an impurity involves the movement of a methyl group to a different nitrogen, only NMR can confirm its exact location.[15]

  • Stereochemistry: Techniques like NOESY can determine the 3D arrangement of atoms, which is crucial for chiral compounds.[15]

  • Regulatory Submission: For any unidentified impurity present above the qualification threshold (as defined by ICH Q3A), regulatory agencies will require definitive structural proof, which typically means NMR data.[2][3]

Q9: Can NMR be used for quantification if I don't have a reference standard for the impurity?

A9: Yes. This is a powerful application called quantitative NMR (qNMR). It is a primary analytical method because signal intensity is directly proportional to the number of nuclei, regardless of the compound's structure. By adding a certified internal standard of known concentration to your sample, you can accurately determine the concentration of the impurity by comparing the integral of one of its unique peaks to the integral of a peak from the standard. This is invaluable when a synthesized standard of the impurity is not yet available.[12]

Section 5: Key Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the API to generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.

  • Prepare Stock Solution: Accurately weigh and dissolve the 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine API in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 mg/mL.

  • Set Up Stress Conditions: Aliquot the stock solution into separate vials for each condition:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal: Heat the solution at 60-80 °C.

    • Photolytic: Expose the solution to UV light (e.g., in a photostability chamber).

  • Incubate: Store the vials under the specified conditions. Take time points (e.g., 2, 8, 24, 48 hours).

  • Neutralize (if applicable): Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

  • Analyze: Analyze all samples by your developed HPLC-DAD method alongside an unstressed control sample.

  • Evaluate: Look for new peaks (degradation products) and a decrease in the main API peak area. Ensure that the main peak is spectrally pure and well-resolved from all degradation products.

Protocol 2: LC-MS Analysis for Impurity Molecular Formula Determination

Objective: To obtain accurate mass data for an impurity to determine its elemental composition.

  • Sample Preparation: Prepare a solution of the API containing the impurity of interest at a concentration suitable for MS detection (e.g., 10-100 µg/mL).

  • Chromatography: Use an HPLC system connected to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Employ the HPLC method developed previously, ensuring the mobile phase is MS-compatible (e.g., using 0.1% formic acid).

  • MS Acquisition:

    • Set the instrument to acquire data in positive ion ESI mode.

    • Perform a full scan over a relevant m/z range (e.g., 100-500 Da).

    • Ensure the mass accuracy is high by performing a calibration with a known standard immediately before the run.

  • Data Processing:

    • Extract the mass spectrum from the chromatographic peak corresponding to the impurity.

    • Use the instrument's software to determine the monoisotopic mass of the ion (e.g., [M+H]⁺).

    • Input this accurate mass into a molecular formula calculator. Constrain the elements to C, H, N, and O, and use the isotopic pattern to validate the most likely formula.

References
  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. Available at: [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. Available at: [Link]

  • Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. Available at: [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. LinkedIn. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available at: [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv. Available at: [Link]

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC - NIH. Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Semantic Scholar. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • How to Identify Peaks in a Chromatogram, Assign Correct Analyte. Sorbtech. Available at: [Link]

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. ResearchGate. Available at: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Anxiolytic Effects of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential anxiolytic effects of the novel compound, 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine. We will explore the hypothesized mechanism of action, detail robust preclinical models for assessing anxiety-like behavior, and present a comparative analysis against established anxiolytics.

Introduction: The Therapeutic Potential of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine

While specific preclinical data on 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine is not yet widely published, its structural similarity to other imidazodiazepine derivatives suggests a potential mechanism of action as a positive allosteric modulator of the GABA-A receptor.[1][2] This class of compounds is known to enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to a reduction in neuronal excitability and producing anxiolytic effects.[3]

This guide outlines a rigorous, multi-tiered approach to empirically validate this hypothesis and characterize the anxiolytic profile of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine in comparison to a classic benzodiazepine, diazepam, and a selective serotonin reuptake inhibitor (SSRI).

Hypothesized Mechanism of Action

The proposed mechanism centers on the potentiation of GABAergic inhibition. By binding to a site on the GABA-A receptor distinct from the GABA binding site, 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine is hypothesized to increase the receptor's affinity for GABA, leading to more frequent or prolonged opening of the associated chloride ion channel. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a calming effect on the central nervous system.

Hypothesized Mechanism of Action cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl- Channel Cl_ion Cl- GABA_A:f1->Cl_ion Increased Influx GABA GABA GABA->GABA_A:f0 Binds Compound 6,7,8,9-Tetrahydro-5H- Imidazo[1,2-d]diazepine Compound->GABA_A:f0 Potentiates Hyperpolarization Neuronal Hyperpolarization (Anxiolytic Effect) Cl_ion->Hyperpolarization

Caption: Hypothesized potentiation of GABA-A receptor by the compound.

Experimental Design for Anxiolytic Validation

To comprehensively assess the anxiolytic potential of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine, a battery of well-established behavioral assays in rodents is recommended.[4][5] This multi-test approach provides a more complete picture of the compound's effects on anxiety-like behaviors and helps to rule out confounding factors such as sedation or general changes in locomotor activity.

Experimental Groups
  • Vehicle Control: The vehicle used to dissolve the test compounds.

  • 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine: At least three dose levels (e.g., low, medium, high) to establish a dose-response relationship.

  • Diazepam: A positive control, known to produce robust anxiolytic effects.[6][7]

  • SSRI (e.g., Fluoxetine): A different class of anxiolytic for comparative purposes, though its effects can be more variable in acute testing paradigms.[8][9][10]

Overall Experimental Workflow

Experimental Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing Animal_Acclimation Animal Acclimation Group_Assignment Random Group Assignment Animal_Acclimation->Group_Assignment Drug_Admin Drug Administration Group_Assignment->Drug_Admin OFT Open Field Test (OFT) Drug_Admin->OFT Locomotor & Anxiety EPM Elevated Plus Maze (EPM) Drug_Admin->EPM Anxiety LDB Light-Dark Box (LDB) Drug_Admin->LDB Anxiety Data_Collection Data Collection & Analysis OFT->Data_Collection EPM->Data_Collection LDB->Data_Collection Interpretation Interpretation of Results Data_Collection->Interpretation

Caption: Workflow for validating anxiolytic effects.

Detailed Experimental Protocols

The following protocols are based on established methodologies for assessing anxiety-like behavior in mice.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[11][12][13] Anxious animals tend to spend more time in the periphery of the open field (thigmotaxis), while less anxious animals will explore the center more freely.[14][15]

Protocol:

  • Habituate the mice to the testing room for at least 30 minutes prior to the test.

  • Gently place the mouse in the center of a square arena (e.g., 42 x 42 cm).

  • Allow the mouse to explore the arena for 5-10 minutes.

  • A video tracking system records the animal's movements.

  • Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

Parameters Measured:

  • Total distance traveled

  • Time spent in the center versus the periphery

  • Number of entries into the center zone

  • Rearing frequency

  • Grooming bouts

  • Defecation boli

Elevated Plus Maze (EPM)

The EPM is a widely used test for anxiety-like behavior, based on the rodent's natural aversion to open and elevated spaces.[16][17][18] Anxiolytic compounds increase the time spent and entries into the open arms.[19]

Protocol:

  • Acclimate the mice to the testing room for at least 30 minutes.

  • The apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.[20]

  • Place the mouse in the center of the maze, facing an open arm.[21]

  • Allow the mouse to explore the maze for 5 minutes.

  • An overhead camera records the session for later analysis.

  • Clean the maze with 70% ethanol between animals.

Parameters Measured:

  • Time spent in the open arms

  • Time spent in the closed arms

  • Number of entries into the open arms

  • Number of entries into the closed arms

  • Total distance traveled

Light-Dark Box (LDB) Test

The LDB test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment.[22][23][24] Anxiolytic drugs increase the time spent in the light compartment.[25]

Protocol:

  • Allow mice to habituate to the testing room for at least 30 minutes.[26]

  • The apparatus is a box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.

  • Place the mouse in the center of the light compartment, facing away from the opening.

  • Allow the mouse to freely explore both compartments for 5-10 minutes.

  • A video tracking system records the animal's behavior.

  • Clean the apparatus with 70% ethanol after each trial.

Parameters Measured:

  • Time spent in the light compartment

  • Latency to first enter the dark compartment

  • Number of transitions between compartments

  • Total distance traveled

Comparative Data Analysis

The following tables present hypothetical data to illustrate how the results of these experiments can be structured for comparative analysis.

Table 1: Open Field Test - Comparative Performance
Treatment GroupTotal Distance (m)Time in Center (s)Center Entries
Vehicle Control30.5 ± 2.125.3 ± 3.512.1 ± 1.8
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine (Low Dose)29.8 ± 2.535.7 ± 4.115.3 ± 2.0
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine (Med Dose)31.2 ± 2.348.9 ± 5.2**18.9 ± 2.3
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine (High Dose)28.5 ± 2.055.4 ± 4.8 21.5 ± 2.1**
Diazepam (2 mg/kg)25.1 ± 1.9*60.2 ± 5.523.8 ± 2.5***
Fluoxetine (10 mg/kg)30.1 ± 2.230.1 ± 3.813.5 ± 1.9

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Elevated Plus Maze - Comparative Performance
Treatment GroupTime in Open Arms (s)Open Arm Entries (%)
Vehicle Control18.7 ± 2.915.4 ± 2.1
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine (Low Dose)28.9 ± 3.522.8 ± 2.5
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine (Med Dose)40.1 ± 4.2 31.5 ± 3.0
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine (High Dose)49.8 ± 5.1 38.7 ± 3.3
Diazepam (2 mg/kg)55.3 ± 4.9 42.1 ± 3.8
Fluoxetine (10 mg/kg)22.5 ± 3.118.2 ± 2.3

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Light-Dark Box Test - Comparative Performance
Treatment GroupTime in Light Box (s)Transitions
Vehicle Control45.6 ± 5.310.2 ± 1.5
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine (Low Dose)65.9 ± 6.113.8 ± 1.8
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine (Med Dose)88.2 ± 7.5**16.5 ± 2.0
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine (High Dose)105.4 ± 8.2 18.9 ± 2.2**
Diazepam (2 mg/kg)115.8 ± 9.020.5 ± 2.4***
Fluoxetine (10 mg/kg)50.1 ± 5.811.1 ± 1.6

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Interpretation and Conclusion

The hypothetical data suggest that 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine exhibits dose-dependent anxiolytic-like effects across all three behavioral paradigms. The increased time spent in the center of the open field, the open arms of the EPM, and the light compartment of the LDB, without significant alterations in total locomotor activity, would strongly support a specific anxiolytic action. The compound's efficacy appears comparable to that of diazepam at the highest tested dose. The lack of a significant effect from acute fluoxetine administration is consistent with the known delayed onset of action for SSRIs in many preclinical anxiety models.[27]

Further studies should investigate potential side effects, such as sedation at higher doses, motor coordination impairments (e.g., using a rotarod test), and the development of tolerance and dependence. Elucidating the precise binding affinity and functional activity at different GABA-A receptor subunit combinations would also be a critical next step in characterizing the pharmacological profile of this promising compound.

References

  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. In Pre-Clinical Models (pp. 99-103). Humana, New York, NY. [Link]

  • Komada, M. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Santos, V. V., & Levitt, P. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]

  • Wikipedia contributors. (2023). Open field (animal test). Wikipedia. [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. [Link]

  • Maze Engineers. (2017). Open Field Test: A Measure of Anxiety. Conduct Science. [Link]

  • San Diego Instruments. (2022). Using the Open Field Maze to Test for Anxiety. San Diego Instruments. [Link]

  • PsychoGenics Inc. (n.d.). Preclinical Anxiety Studies. PsychoGenics Inc. [Link]

  • Steimer, T. (2011). Animal models of anxiety disorders in rats and mice: some conceptual issues. Dialogues in clinical neuroscience, 13(4), 495. [Link]

  • MultiCenter Mouse Behavior Trial. (n.d.). Elevated Plus Maze Protocol. University of Tennessee Health Science Center. [Link]

  • protocols.io. (2024). Light-dark box test for mice. protocols.io. [Link]

  • Sánchez, C. (1995). Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike?. Psychopharmacology, 121(1), 1-3. [Link]

  • Griebel, G., & Holmes, A. (2013). Do animal models of anxiety predict anxiolytic-like effects of antidepressants?. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 40, 181-193. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. MMPC. [Link]

  • van Heesbeen, R. J., et al. (2023). The effect of SSRIs on unconditioned anxiety: a systematic review and meta-analysis of animal studies. Translational Psychiatry, 13(1), 1-10. [Link]

  • Maze Engineers. (2019). Maze Basics: Light/Dark box. Conduct Science. [Link]

  • Tsetsenis, T. (2014). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. Bio-protocol, 4(16), e1210. [Link]

  • Wikipedia contributors. (2023). Light-dark box test. Wikipedia. [Link]

  • Dulawa, S. C., & Geyer, M. A. (2011). Acute anxiogenic-like effects of selective serotonin reuptake inhibitors are attenuated by the benzodiazepine diazepam in BALB/c mice. Neuropsychopharmacology, 36(4), 849-859. [Link]

  • Bourin, M., & Hascoët, M. (2003). The light–dark box test in the mouse. In Methods in molecular medicine (Vol. 84, pp. 175-184). Humana Press. [Link]

  • Kokras, N., & Dalla, C. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Behavioral Neuroscience, 15, 808994. [Link]

  • Belzung, C., & Griebel, G. (2001). Animal models for screening anxiolytic-like drugs: a perspective. Behavioural pharmacology, 12(6-7), 441-451. [Link]

  • Bangasser, D. A., & Valentino, R. J. (2021). Animal Models of Anxiety and Depression: Exploring the Underlying Mechanisms of Sex Differences. Frontiers in Behavioral Neuroscience. [Link]

  • ResearchGate. (n.d.). Anxiolytic-Like Effects of Antidepressants After Acute Administration in a Four-Plate Test in Mice. ResearchGate. [Link]

  • Umesue, H., et al. (2003). Efficacy of diazepam as an anti-anxiety agent: meta-analysis of double-blind, randomized controlled trials carried out in Japan. Human Psychopharmacology: Clinical and Experimental, 18(4), 267-275. [Link]

  • ResearchGate. (n.d.). Efficacy of diazepam as an anti-anxiety agent: Meta-analysis of double-blind, randomized controlled trials carried out in Japan. ResearchGate. [Link]

  • Witkin, J. M., et al. (2017). Further evaluation of the potential anxiolytic activity of imidazo [1, 5-a][11][12] diazepin agents selective for α2/3-containing GABAA receptors. Pharmacology Biochemistry and Behavior, 157, 21-27. [Link]

  • Murphy, S. E., et al. (2008). Direct effects of diazepam on emotional processing in healthy volunteers. Psychopharmacology, 199(4), 503-513. [Link]

  • ResearchGate. (n.d.). The effects of diazepam on cognitive processing. ResearchGate. [Link]

  • Pringle, A., et al. (2013). Cognitive mechanisms of diazepam administration: a healthy volunteer model of emotional processing. Journal of psychopharmacology, 27(1), 59-68. [Link]

  • Faye, C., et al. (2020). Rapid Anxiolytic Effects of RS67333, a Serotonin Type 4 Receptor Agonist, and Diazepam, a Benzodiazepine, Are Mediated by Projections From the Prefrontal Cortex to the Dorsal Raphe Nucleus. Biological Psychiatry, 87(6), 514-525. [Link]

  • Griffin, C. E., et al. (2013). Benzodiazepine pharmacology and central nervous system–mediated effects. Ochsner Journal, 13(2), 214-223. [Link]

  • So, S., & D'Souza, R. (2024). Benzodiazepines. In StatPearls [Internet]. StatPearls Publishing. [Link]

  • Kalariya, M., et al. (2014). Anti-anxiety effect of a novel 5-HT3 receptor antagonist N-(benzo[d]thiazol-2-yl)-3-ethoxyquinoxalin-2-carboxamide in rodent models of anxiety. Indian journal of pharmacology, 46(6), 621. [Link]

  • Tricklebank, M. D., et al. (1990). The pharmacological properties of the imidazobenzodiazepine, FG 8205, a novel partial agonist at the benzodiazepine receptor. British journal of pharmacology, 101(3), 753. [Link]

Sources

A Comparative Analysis of Imidazo[1,2-d]diazepine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of imidazo[1,2-d]diazepine analogs and related imidazobenzodiazepines, offering a valuable resource for researchers, scientists, and drug development professionals. By examining the structure-activity relationships (SAR), mechanisms of action, and experimental evaluation of these compounds, we aim to provide a comprehensive understanding of this important class of molecules and their therapeutic potential. While direct comparative studies on a series of imidazo[1,2-d]diazepine analogs are limited in publicly available literature, this guide synthesizes data from closely related imidazobenzodiazepine isomers to extrapolate key principles and guide future research.

Introduction: The Therapeutic Promise of the Imidazobenzodiazepine Scaffold

The fusion of an imidazole ring to the benzodiazepine core creates a class of compounds known as imidazobenzodiazepines, which have garnered significant attention in medicinal chemistry. These scaffolds are of particular interest due to their ability to modulate the activity of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[1] This interaction forms the basis for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of many benzodiazepine-based drugs.

Furthermore, recent research has expanded the therapeutic landscape of these analogs, revealing their potential as anticancer agents.[2][3] The unique rigid structure of the imidazobenzodiazepine core allows for precise modifications, enabling the fine-tuning of their pharmacological profiles to achieve enhanced potency, selectivity, and reduced side effects.

Mechanism of Action: Allosteric Modulation of the GABAA Receptor

Imidazo[1,2-d]diazepine analogs, like other benzodiazepines, exert their effects by acting as positive allosteric modulators of the GABAA receptor.[1] They bind to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine (BZD) site.[4] This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride ion channel opening and a subsequent influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in an inhibitory effect on neurotransmission.[5]

The GABAA receptor is a pentameric ligand-gated ion channel composed of different subunit combinations, with the most common being α, β, and γ subunits.[4] The specific subunit composition of the receptor determines its pharmacological properties and its affinity for various ligands. Imidazobenzodiazepines have shown varying affinities for different GABAA receptor subtypes, which is a key factor in their diverse pharmacological effects.[6][7] For instance, ligands with high affinity for the α1 subunit are typically associated with sedative effects, while those targeting α2 and α3 subunits are linked to anxiolytic actions.[8]

GABA_A_Receptor_Signaling_Pathway GABA GABA GABA_A_Receptor GABA_A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds BZD Imidazo[1,2-d]diazepine Analog BZD->GABA_A_Receptor Allosterically Binds Chloride_Channel Chloride Ion Channel (Cl-) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increases Cl- Influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Anxiolysis Anxiolytic Effects Inhibition->Anxiolysis

GABAA Receptor Signaling Pathway

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of imidazo[1,2-d]diazepine analogs is highly dependent on their chemical structure. By analyzing the SAR of related imidazobenzodiazepines, we can infer key structural features that influence their binding affinity and selectivity for GABAA receptor subtypes.

  • Substituents on the Fused Phenyl Ring: Modifications on the benzene ring portion of the benzodiazepine core can significantly impact activity. Generally, electron-withdrawing groups at the 7-position enhance binding affinity.[9]

  • Substituents on the Phenyl Ring at Position 5: The nature and position of substituents on the C5-phenyl ring play a crucial role. Halogen substitutions, particularly at the 2'-position, can increase potency.

  • The Imidazole Ring: The fused imidazole ring is a critical feature. Substituents on this ring can modulate affinity and selectivity. For example, in imidazo[1,5-a][5][6]-benzodiazepines, an ester group at position 3 is often favorable for activity.

  • The Diazepine Ring: Saturation of the diazepine ring, for instance at the 10,11-position in 11-aryl-5H-imidazo[2,1-c][5][6]benzodiazepines, has been shown to decrease affinity for central GABA receptors.

Comparative Data of Representative Imidazobenzodiazepine Analogs

To illustrate the impact of structural modifications on biological activity, the following table summarizes the binding affinities (Ki) of a selection of imidazo[1,5-a][5][6]benzodiazepine esters for diazepam-insensitive (DI) and diazepam-sensitive (DS) benzodiazepine receptors.[10]

Compound8-Position Substituent3-Position EsterDI Ki (nM)DS Ki (nM)DI/DS Selectivity Ratio
1 (Ro 15-4513) -N3Ethyl---
8 -Cltert-Butyl1.7--
18 -Brtert-Butyl--0.17
23 -NO2tert-Butyl10.814-
25 -NCStert-Butyl2.73.7-
29 -N3tert-Butyl0.43-0.2

Data extracted from Gu et al., J Med Chem. 1993.[10]

This data highlights that both the substituent at the 8-position and the nature of the ester group at the 3-position significantly influence binding affinity and selectivity for different benzodiazepine receptor subtypes. Notably, the 8-azido tert-butyl ester 29 demonstrates the highest affinity for the DI receptor subtype.[10]

Experimental Protocols: A Guide to In Vitro Evaluation

The evaluation of novel imidazo[1,2-d]diazepine analogs necessitates robust and reproducible experimental protocols. A key in vitro assay for this class of compounds is the radioligand binding assay, which measures the affinity of a test compound for the benzodiazepine receptor.

Radioligand Binding Assay for Benzodiazepine Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the benzodiazepine binding site on the GABAA receptor.

Materials:

  • Rat cortical membranes (source of GABAA receptors)

  • [3H]-Flumazenil (radioligand)

  • Test compounds (imidazo[1,2-d]diazepine analogs)

  • Diazepam (for determining non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Membrane Preparation: Prepare a suspension of rat cortical membranes in Tris-HCl buffer. The protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Assay Setup: In a final volume of 0.5 mL of Tris-HCl buffer, combine:

    • 100 µg of cortical membrane protein

    • A fixed concentration of [3H]-Flumazenil (e.g., 1 nM)

    • Varying concentrations of the test compound.

  • Non-Specific Binding (NSB): To determine NSB, a parallel set of tubes is prepared containing an excess of unlabeled diazepam (e.g., 10 µM).

  • Incubation: Incubate the assay tubes at 4°C for 60 minutes.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters rapidly with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Rat Cortical Membrane Suspension Incubation Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Test Compounds, and Buffers Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation Measure Radioactivity (Scintillation Counting) Washing->Scintillation Calculation Calculate Specific Binding, IC50, and Ki Values Scintillation->Calculation

Workflow for Radioligand Binding Assay

Conclusion and Future Directions

This guide has provided a comparative overview of imidazo[1,2-d]diazepine analogs and their closely related isomers, highlighting their therapeutic potential as modulators of the GABAA receptor. The structure-activity relationships discussed underscore the importance of specific structural modifications in determining the pharmacological profile of these compounds. The detailed experimental protocol for the radioligand binding assay offers a practical framework for the in vitro evaluation of novel analogs.

Future research in this area should focus on the synthesis and systematic evaluation of a focused library of imidazo[1,2-d]diazepine derivatives. Such studies will be crucial for elucidating the precise SAR of this specific scaffold and for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties for the treatment of CNS disorders and cancer.

References

  • Different Benzodiazepines Bind with Distinct Binding Modes to GABA A Receptors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-0012.
  • Kopp, F., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(8), 2124-2134.
  • Tyndale, R. F., et al. (1999). Selective labelling of diazepam-insensitive GABAA receptors in vivo using [3H]Ro 15-4513. British Journal of Pharmacology, 128(6), 1349-1356.
  • Glinsky, G. V., et al. (2020). A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABAA Receptor. Molecules, 25(17), 3878.
  • Gu, Z. Q., et al. (1993). Synthesis and evaluation of imidazo[1,5-a][5][6]benzodiazepine esters with high affinities and selectivities at "diazepam-insensitive" benzodiazepine receptors. Journal of Medicinal Chemistry, 36(8), 1001-1006.

  • El-Sayed, N. N. E., et al. (2015). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 7(10), 246-258.
  • Kalidindi, S., et al. (2017). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters, 8(6), 646-650.
  • Rationalizing the Binding and α Subtype Selectivity of Synthesized Imidazodiazepines and Benzodiazepines at GABAA Receptors by Using Molecular Docking Studies. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Bunin, B. A., Plunkett, M. J., & Ellman, J. A. (1994). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences, 91(11), 4708-4712.
  • Loew, G. H., et al. (1983). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular Pharmacology, 23(3), 631-641.
  • Malawska, B., et al. (2009). Synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives. European Journal of Medicinal Chemistry, 44(11), 4288-4296.
  • Palkó, M., et al. (2018). Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][5][11]triazolo[1,5-a][5][6]diazepine and its cycloalkane and cycloalkene condensed analogues. RSC Advances, 8(28), 15488-15495.

  • Chilmonczyk, Z., et al. (2001). A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor. Acta Poloniae Pharmaceutica, 58(1), 43-52.
  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. (n.d.). TSI Journals. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Kaur Gill, R., et al. (2014). Recent development in[5][6]benzodiazepines as potent anticancer agents: a review. Mini-Reviews in Medicinal Chemistry, 14(3), 229-256.

  • Recent development in[5][6] benzodiazepines as potent anticancer agents: a review. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Voronina, T. A., et al. (2021). Screening of anxiolytic properties and analysis of structure-activity relationship of new derivatives of 6-(4-methoxy)-7H-[5][6]triazolo[3,4-a][11]benzodiazepine under the code RD. Research Results in Pharmacology, 7(2), 57-68.

  • Boojamra, C. G., et al. (1996). Synthesis and evaluation of 1,4-benzodiazepine libraries. Methods in Enzymology, 267, 448-465.
  • Kocyigit, M., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1017-1031.
  • Al-Ostath, A. I., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 7(10), 785-799.
  • Le-Hegarat, F., & Taliani, L. (1976). Diazepines I. A new synthesis of 6-phenyl-4H-imidazo[1,2-a][5][6] benzodiazepines. European Journal of Medicinal Chemistry, 11(2), 151-155.

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). IntechOpen. Retrieved January 19, 2026, from [Link]

Sources

Structure-Activity Relationship of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine Derivatives: A Comparative Guide

Structure-Activity Relationship of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1][2]diazepine Derivatives: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine derivatives. Due to a notable scarcity of direct research on this specific diazepine scaffold, this guide will draw comparative insights from the closely related and well-studied 6,7-dihydrobenzo[f]benzo[2][3]imidazo[1,2-d][1][2]oxazepine analogs, which have shown promise as selective inhibitors of phosphoinositide 3-kinase (PI3K)α.[1][4] This comparative approach allows for informed predictions regarding the SAR of the target diazepine series, providing a valuable framework for future research and development.

Core Scaffold and Rationale for Comparative Analysis

The core structure of interest is the 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine system. Its isosteric counterpart, the 6,7-dihydrobenzo[f]benzo[2][3]imidazo[1,2-d][1][2]oxazepine scaffold, provides a robust dataset for understanding how structural modifications influence biological activity, particularly as PI3Kα inhibitors. The replacement of the oxygen atom in the oxazepine ring with a nitrogen atom to form the diazepine ring is a common medicinal chemistry strategy that can modulate physicochemical properties, pharmacokinetic profiles, and target engagement.

Synthesis of the Imidazo[1,2-d][1][2]diazepine Scaffold

A plausible synthetic route to the 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine core can be extrapolated from the synthesis of related imidazo-fused heterocycles. A key step often involves the condensation of a substituted 2-aminoimidazole with a suitable dielectrophile to form the seven-membered diazepine ring.

For instance, a potential synthetic pathway could involve the reaction of a 2-aminoimidazole derivative with a 1,4-dihalobutane or a related synthon. The specific nature of the substituents on both the imidazole and the diazepine rings would be introduced either on the starting materials or through post-cyclization modifications.

A general synthetic approach for a related series of imidazo[1,2-a][1][2]benzodiazepines involves the treatment of N-nitrosoamidines with aminoacetaldehyde dimethylacetal, followed by acid-catalyzed cyclization.[5] This highlights a potential strategy for the construction of the fused imidazole ring.

Structure-Activity Relationship (SAR) Analysis: Insights from Oxazepine Analogs

The following SAR analysis is primarily based on the findings for 6,7-dihydrobenzo[f]benzo[2][3]imidazo[1,2-d][1][2]oxazepine derivatives as PI3Kα inhibitors.[1][4] These insights can guide the design of novel 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine derivatives with potential therapeutic applications.

Substitutions on the Imidazole Ring

For the oxazepine analogs, substitutions on the imidazole ring have not been extensively explored in the available literature. However, it is a critical area for modification to fine-tune potency and selectivity. Small alkyl or aryl groups could be introduced to probe the steric and electronic requirements of the target's binding pocket.

Substitutions on the Benzofused Ring

In the analogous 6,7-dihydrobenzo[f]benzo[2][3]imidazo[1,2-d][1][2]oxazepine series, various substituents on the benzofused ring were investigated and found to significantly impact antiproliferative activity and PI3Kα inhibition.[1][4]

  • Electron-donating and -withdrawing groups: The introduction of both electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., trifluoromethyl, halogens) on the benzofused ring generally led to potent compounds.[1]

  • Position of substitution: The position of the substituent on the aromatic ring was crucial for activity. For instance, a trifluoromethyl group at the R1 position (para to the fusion) resulted in a highly potent PI3Kα inhibitor.[1]

It is reasonable to hypothesize that similar trends would be observed for the 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine series.

Modifications of the Seven-Membered Ring

The degree of saturation and the presence of substituents on the seven-membered diazepine ring are expected to have a profound effect on the conformational flexibility of the molecule, which in turn can influence receptor binding.

For the target 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine scaffold, the saturated nature of the diazepine ring allows for various chair and boat conformations. The introduction of substituents on the nitrogen or carbon atoms of this ring would be a key area for SAR exploration.

Comparative Performance Data (Hypothetical based on Oxazepine Analogs)

The following table presents a hypothetical comparison of 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine derivatives, with predicted activity based on the experimental data from their oxazepine counterparts as PI3Kα inhibitors.[1][4]

Compound IDR1 (on Benzofused Ring)R2 (on Imidazole Ring)Predicted PI3Kα IC50 (nM)Predicted Selectivity vs. PI3Kβ
Hypothetical-1 HH>1000-
Hypothetical-2 4-CF3H< 20High
Hypothetical-3 4-OCH3H50-100Moderate
Hypothetical-4 4-ClH20-50High
Hypothetical-5 H2-CH3Potentially improved potencyTo be determined

Note: This data is predictive and intended to guide experimental design. Actual activities of the diazepine derivatives would need to be confirmed through synthesis and biological testing.

Experimental Protocols

The following is a representative experimental protocol for the evaluation of novel 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine derivatives as PI3K inhibitors, adapted from the methodology used for the oxazepine analogs.[1][4]

General Synthesis of Substituted 6,7-Dihydrobenzo[f]benzo[2][3]imidazo[1,2-d][1][2]oxazepines

A mixture of a substituted 2-(2-aminobenzyl)phenol (1 mmol) and a substituted benzaldehyde (1.2 mmol) in ethanol (10 mL) is stirred at reflux for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the desired product.

Synthesis_WorkflowASubstituted2-(2-aminobenzyl)phenolCEthanol(Reflux, 4-6h)A->CBSubstitutedBenzaldehydeB->CDPrecipitation(Cooling)C->DEFiltration & WashingD->EF6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine DerivativeE->F

Caption: General synthetic workflow for imidazo-fused oxazepines.

In Vitro PI3K Kinase Assay

The inhibitory activity of the synthesized compounds against PI3K isoforms (α, β, δ, γ) can be determined using a radiometric kinase assay.

  • Enzyme and Substrate Preparation: Recombinant human PI3K enzymes are used. L-α-phosphatidylinositol is used as the substrate.

  • Assay Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and the test compound at various concentrations. The reaction is carried out in a suitable buffer at room temperature for a specified time.

  • Detection: The reaction is stopped, and the amount of phosphorylated product is quantified using a scintillation counter.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

PI3K_Assay_WorkflowAPrepare reaction mix:PI3K enzyme, substrate,and test compoundBInitiate reaction with ATPA->BCIncubate at RTB->CDStop reactionC->DEQuantify phosphorylated productD->EFCalculate IC50E->F

Caption: Workflow for in vitro PI3K kinase assay.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds can be assessed against a panel of human cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • GI50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) is determined.

Conclusion and Future Directions

The structure-activity relationship of 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1][2]diazepine derivatives remains a largely unexplored area with significant therapeutic potential. By drawing parallels with the well-characterized 6,7-dihydrobenzo[f]benzo[2][3]imidazo[1,2-d][1][2]oxazepine analogs, this guide provides a foundational SAR framework to accelerate the discovery of novel drug candidates. Future research should focus on the synthesis and biological evaluation of a diverse library of these diazepine derivatives to validate the predicted SAR and to identify lead compounds for further optimization. Key areas for exploration include the introduction of various substituents on both the imidazole and the diazepine rings to modulate potency, selectivity, and pharmacokinetic properties.

References

  • 6,7-Dihydrobenzo[f]benzo[2][3]imidazo[1,2-d][1][2]oxazepine derivatives as selective inhibitors of PI3Kα. Bioorganic & Medicinal Chemistry. 2015. [Link]

  • 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. Molecules. 2007. [Link]

  • 6,7-Dihydrobenzo[f]Benzo[2][3]Imidazo[1,2-d][1][2]Oxazepine Derivatives as Selective Inhibitors of PI3Kα. ResearchGate. 2015. [Link]

A Comprehensive Guide to Confirming GABA-A Receptor Subtype Selectivity of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, establishing the precise molecular targets of a novel compound is a cornerstone of preclinical assessment. This guide provides an in-depth, experimentally-grounded framework for confirming the gamma-aminobutyric acid type A (GABA-A) receptor subtype selectivity of investigational compounds, using 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine as a representative candidate. The principles and methodologies outlined herein are broadly applicable to any novel modulator of the GABA-A receptor system.

The heterogeneity of GABA-A receptors, which are pentameric ligand-gated ion channels composed of various subunit combinations (e.g., α, β, γ), allows for a remarkable diversity in their pharmacological properties.[1][2][3] The specific α subunit, in particular, has been shown to be a key determinant of the behavioral effects of benzodiazepines and other allosteric modulators.[4] For instance, ligands with high activity at α1-containing receptors are often associated with sedation, whereas those targeting α2 and/or α3 subunits tend to exhibit anxiolytic properties.[3][4][5] Cognitive processes have been linked to the α5 subtype.[4][5] Therefore, elucidating the subtype selectivity of a compound like 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine is paramount for predicting its therapeutic potential and side-effect profile.

This guide will detail a multi-tiered experimental approach, beginning with initial binding affinity determination and progressing to functional electrophysiological characterization and concluding with behavioral assays to correlate molecular interactions with in vivo effects.

I. Foundational Assessment: Radioligand Binding Assays

The initial step in characterizing a novel compound's interaction with GABA-A receptors is to determine its binding affinity for different receptor subtypes. Radioligand binding assays offer a quantitative measure of this interaction.[6][7]

Experimental Rationale: By utilizing cell lines recombinantly expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2), we can assess the compound's ability to displace a radiolabeled ligand that binds to a specific site, most commonly the benzodiazepine site at the α/γ subunit interface.[3][4] This provides an inhibition constant (Ki) for each subtype, allowing for a direct comparison of binding affinities.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes:

    • Culture human embryonic kidney (HEK-293) cells stably transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand, such as [³H]-Flunitrazepam, which binds to the benzodiazepine site.

    • Add increasing concentrations of the unlabeled test compound (e.g., 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine) or a reference compound (e.g., Diazepam).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to minimize dissociation of the bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Binding Affinities (Ki, nM)

Compoundα1β2γ2α2β2γ2α3β2γ2α5β2γ2Selectivity Ratios (α1/αX)
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine [Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data][Calculated Ratios]
Diazepam (Reference)151012251.5 (α2), 1.25 (α3), 0.6 (α5)
L-655,708 (α5-selective Reference)200150180540 (α1/α5)

Hypothetical data is presented for illustrative purposes. Real experimental values would be populated here.

II. Functional Characterization: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

While binding assays reveal affinity, they do not provide information about the functional consequences of that binding (i.e., agonism, antagonism, or inverse agonism). Electrophysiology is the gold standard for assessing the functional modulation of ion channels like the GABA-A receptor.[8][9]

Experimental Rationale: The TEVC technique, typically using Xenopus laevis oocytes expressing specific recombinant GABA-A receptor subtypes, allows for the direct measurement of GABA-induced chloride currents in the presence and absence of the test compound.[9] This reveals whether the compound enhances (positive allosteric modulator, PAM), inhibits (negative allosteric modulator, NAM), or has no effect on the GABA-gated current.

Detailed Protocol: Two-Electrode Voltage Clamp in Xenopus Oocytes

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2).

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Apply a low concentration of GABA (typically the EC5-EC20) to elicit a baseline inward chloride current.

    • Once a stable baseline is achieved, co-apply the same concentration of GABA with varying concentrations of the test compound.

    • Record the potentiation or inhibition of the GABA-induced current by the test compound.

  • Data Analysis:

    • Measure the peak amplitude of the current in the presence of GABA alone and with the test compound.

    • Calculate the percentage enhancement or inhibition of the GABA response.

    • Plot the percentage modulation as a function of the test compound concentration to generate a concentration-response curve.

    • Determine the EC50 (for potentiation) or IC50 (for inhibition) and the maximum efficacy of the compound at each receptor subtype.

Data Presentation: Functional Potency and Efficacy

CompoundSubtypeEC50/IC50 (nM)Max Efficacy (% of GABA response)
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine α1β2γ2[Hypothetical Data][Hypothetical Data]
α2β2γ2[Hypothetical Data][Hypothetical Data]
α3β2γ2[Hypothetical Data][Hypothetical Data]
α5β2γ2[Hypothetical Data][Hypothetical Data]
Diazepam (Reference)α1β2γ230150%
α2β2γ225180%

Hypothetical data is presented for illustrative purposes.

Diagram: Experimental Workflow for Subtype Selectivity

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: In Vivo Correlation a HEK-293 Cell Culture (Transfected with αXβ2γ2) b Membrane Preparation a->b c Radioligand Binding Assay ([³H]-Flunitrazepam) b->c d Data Analysis (IC50 -> Ki) c->d h Data Analysis (EC50/IC50, Emax) d->h Compare Affinity & Function e Xenopus Oocyte Preparation f cRNA Injection (αXβ2γ2) e->f g Two-Electrode Voltage Clamp (TEVC) f->g g->h i Behavioral Assays (e.g., Elevated Plus Maze, Rotarod) h->i Predict in vivo effects j Correlate with in vitro profile i->j GABA_A_Signaling cluster_ligands cluster_cellular receptor GABA-A Receptor Pentameric Structure (2α, 2β, 1γ) GABA Binding Site (β+/α-) Benzodiazepine Site (α+/γ-) channel_opening Chloride (Cl-) Channel Opens receptor:head->channel_opening Conformational Change GABA GABA GABA->receptor:gaba Binds PAM Positive Allosteric Modulator (e.g., Diazepam) PAM->receptor:bzd Binds PAM->channel_opening Enhances GABA effect (Increased frequency/duration) cl_influx Cl- Influx channel_opening->cl_influx hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

Caption: Allosteric modulation of the GABA-A receptor signaling pathway.

Conclusion

Confirming the GABA-A receptor subtype selectivity of a novel compound such as 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine requires a systematic and multi-faceted approach. By integrating radioligand binding assays to determine affinity, electrophysiology to assess functional modulation, and behavioral pharmacology to validate the in vivo consequences, researchers can build a comprehensive and robust selectivity profile. This detailed characterization is not merely an academic exercise; it is a critical component of modern drug discovery, enabling the rational design of safer and more effective therapeutics for a range of neurological and psychiatric disorders.

References

  • Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148. [Link]

  • Whiting, P. J. (2003). GABA-A receptor subtypes in the brain: a paradigm for CNS drug discovery?. Drug discovery today, 8(10), 445-450. [Link]

  • Sieghart, W. (1995). Structure and pharmacology of gamma-aminobutyric acidA receptor subtypes. Pharmacological reviews, 47(2), 181-234. [Link]

  • Möhler, H., Fritschy, J. M., & Rudolph, U. (2002). A new benzodiazepine pharmacology. Journal of Pharmacology and Experimental Therapeutics, 300(1), 2-8. [Link]

  • Rudolph, U., & Möhler, H. (2004). Analysis of GABAA receptor subtypes by mutant mice: a new road to novel anxiolytics. Psychopharmacology, 173(1), 30-36. [Link]

  • Xu, Z., et al. (2008). GABA A receptor subtype selectivity underlying selective anxiolytic effect of baicalin. Neuropharmacology, 55(7), 1231-1237. [Link]

  • Johnston, G. A. (2014). Flavonoid ligands of the benzodiazepine site of GABAA receptors. Current topics in medicinal chemistry, 14(3), 329-335. [Link]

  • Atack, J. R. (2010). GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics. Current topics in medicinal chemistry, 10(2), 137-153. [Link]

  • Rivas, F. M., et al. (2019). Electrophysiology of ionotropic GABA receptors. Methods in molecular biology (Clifton, N.J.), 2003, 113-138. [Link]

  • Enna, S. J., & Möhler, H. (Eds.). (2007). The GABA receptors. Humana Press. [Link]

  • Sieghart, W., & Sperk, G. (2002). Subunit composition, distribution and function of GABAA receptor subtypes. Current topics in medicinal chemistry, 2(8), 795-816. [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cross-Validation in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the translation of preclinical data from controlled, artificial in vitro environments to the complex biological systems of in vivo models. This guide provides a comprehensive framework for the cross-validation of experimental results for a novel class of compounds, the 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepines. By critically examining the concordance and discordance between in vitro and in vivo data, researchers can gain deeper insights into a compound's true therapeutic potential and de-risk its progression towards clinical trials.

The imidazo[1,2-d]diazepine scaffold and its derivatives have garnered significant interest due to their diverse biological activities, including potential applications as anticonvulsant, anxiolytic, analgesic, and antimicrobial agents. The core structure lends itself to a wide array of chemical modifications, enabling the fine-tuning of pharmacological properties. However, this structural versatility also necessitates a robust and well-defined cross-validation strategy to ensure that the observed in vitro potency and selectivity translate into meaningful in vivo efficacy and safety.

This guide will delve into the practical aspects of designing and executing a cross-validation workflow, from initial target engagement assays to whole-animal efficacy models. We will explore the underlying scientific principles, provide detailed experimental protocols, and present a framework for data interpretation that acknowledges the inherent complexities of bridging the in vitro-in vivo gap.

The Cross-Validation Workflow: A Conceptual Overview

A successful cross-validation strategy is not a linear process but rather an iterative cycle of hypothesis generation, testing, and refinement. The knowledge gained from in vitro studies is crucial for informing the design of subsequent in vivo experiments. Conversely, unexpected in vivo outcomes often necessitate a return to in vitro models to dissect the underlying mechanisms.

CrossValidationWorkflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Target_Binding Target Binding Assays (e.g., Radioligand Binding) Functional_Assays Cell-Based Functional Assays (e.g., Second Messenger, Reporter Gene) Target_Binding->Functional_Assays Confirms Functional Activity ADME_Tox In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) Functional_Assays->ADME_Tox Prioritizes Compounds PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD Modeling) ADME_Tox->PK_PD Predicts In Vivo Exposure Efficacy_Models Animal Models of Disease (e.g., Seizure, Anxiety Models) PK_PD->Efficacy_Models Guides Dose Selection Efficacy_Models->Functional_Assays Investigates Discrepancies Safety_Tox In Vivo Safety & Toxicology (e.g., Rodent Toxicity Studies) Efficacy_Models->Safety_Tox Establishes Therapeutic Window PK_PD_Relationship Dose Dose Plasma_Concentration Plasma_Concentration Dose->Plasma_Concentration Absorption & Distribution Target_Site_Concentration Target_Site_Concentration Plasma_Concentration->Target_Site_Concentration Tissue Penetration (e.g., BBB) Metabolism_Elimination Metabolism_Elimination Plasma_Concentration->Metabolism_Elimination Clearance Pharmacological_Effect Pharmacological_Effect Target_Site_Concentration->Pharmacological_Effect Target Engagement & Signal Transduction

Caption: Relationship between dose, concentration, and effect in vivo.

Efficacy in Animal Models of Disease

Based on the compound's presumed mechanism of action and in vitro profile, appropriate animal models of disease are selected to evaluate its therapeutic potential. For a compound with expected anticonvulsant activity, common models include the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure tests.

Experimental Protocol: Maximal Electroshock (MES) Seizure Model in Mice

  • Animal Acclimation: Acclimate male mice to the laboratory environment.

  • Drug Administration: Administer the test compound or vehicle control at various doses and pre-treatment times determined from PK studies.

  • Seizure Induction: Deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.

  • Data Analysis: Determine the median effective dose (ED50) required to protect 50% of the animals from seizures.

Expertise & Experience: The MES test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures. The choice of stimulus parameters and the timing of drug administration relative to the seizure induction are critical for obtaining reliable and reproducible results.

Bridging the Data: A Comparative Analysis

The ultimate goal of cross-validation is to build a cohesive understanding of the compound's behavior. The following table provides a hypothetical comparison of in vitro and in vivo data for two 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine derivatives.

Parameter Compound A Compound B Alternative (Diazepam)
GABA-A Receptor Binding (Ki, nM) 5.28.13.5
Functional Potency (EC50, nM) 15.6150.210.8
Metabolic Stability (t½ in microsomes, min) >601545
Blood-Brain Barrier Permeability (in vitro) HighModerateHigh
Anticonvulsant Efficacy (MES ED50, mg/kg) 2.530.01.5
Therapeutic Index (TD50/ED50) 1238

Interpretation:

  • Compound A demonstrates strong concordance between its high in vitro potency and its robust in vivo efficacy. Its excellent metabolic stability and high predicted BBB permeability likely contribute to its favorable in vivo profile.

  • Compound B , despite having reasonable binding affinity, shows a significant drop-off in functional potency. This discrepancy, coupled with its poor metabolic stability, likely explains its much weaker performance in the in vivo efficacy model. This highlights the importance of assessing functional activity and metabolic stability early in the discovery process.

  • Diazepam , a well-characterized benzodiazepine, serves as a benchmark for comparison.

Addressing Discrepancies:

Discrepancies between in vitro and in vivo data are common and can be highly informative. Potential reasons include:

  • Poor Pharmacokinetics: The compound may not reach the target site in sufficient concentrations due to poor absorption, rapid metabolism, or inability to cross the blood-brain barrier.

A Comparative Framework for Evaluating the Sedative Effects of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine Against Classical Anxiolytics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Anxiolysis Without Sedation

Anxiety disorders represent a significant global health challenge, with benzodiazepines (BZDs) like diazepam serving as a cornerstone of therapy for decades.[1] Their efficacy, however, is often accompanied by a constellation of undesirable side effects, including sedation, motor impairment, and dependence.[2] These effects stem from the non-selective positive allosteric modulation of GABA-A (γ-aminobutyric acid type A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[3][4] The therapeutic goal in modern anxiolytic drug development is to dissociate the desired anti-anxiety effects from the limiting sedative properties.

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations.[5][6] The binding site for benzodiazepines is located at the interface between α and γ subunits.[4] Critically, different α subunits are associated with distinct pharmacological effects:

  • α1 subunit: Primarily mediates sedative, hypnotic, and amnesic effects.[3][7]

  • α2 and α3 subunits: Largely responsible for anxiolytic and muscle-relaxant properties.[3][7][8]

  • α5 subunit: Implicated in learning and memory.[9]

This subunit heterogeneity provides a clear rationale for developing subtype-selective compounds that preferentially target α2/α3-containing receptors over α1-containing receptors. Such a profile is hypothesized to yield potent anxiolytics with a significantly reduced sedative burden.

This guide presents a comparative framework for evaluating the sedative and anxiolytic profile of a novel compound, 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine . While direct, peer-reviewed pharmacological data for this specific molecule is not yet publicly available, its imidazo-diazepine scaffold is characteristic of a class of novel GABA-A modulators designed for improved subtype selectivity.[1][10] We will therefore compare its predicted profile against the well-characterized, non-selective benzodiazepine, diazepam. This document will detail the mechanistic rationale, provide validated, step-by-step experimental protocols for preclinical assessment, and present a template for data analysis and visualization.

Mechanism of Action: A Tale of Two Subunits

The fundamental difference in the desired and adverse effects of GABA-A modulators lies in their interaction with different receptor subtypes.

Classical Benzodiazepines (e.g., Diazepam)

Diazepam acts as a positive allosteric modulator at the benzodiazepine binding site on GABA-A receptors containing α1, α2, α3, and α5 subunits. It does not activate the receptor directly but enhances the effect of GABA, increasing the frequency of chloride channel opening.[4] This leads to hyperpolarization of the neuron, reducing its excitability. Because diazepam is non-selective, it enhances GABAergic inhibition in brain regions rich in all these α subunits, resulting in a broad spectrum of effects: anxiolysis (α2/α3), but also significant sedation and motor impairment (α1).

cluster_0 Diazepam (Non-Selective) cluster_1 Effects Diazepam Diazepam GABA_A GABA-A Receptor (α1, α2, α3, α5 subtypes) Diazepam->GABA_A Binds (Allosteric Site) Neuron Reduced Neuronal Excitability GABA_A->Neuron ↑ Cl- Influx (Hyperpolarization) GABA GABA GABA->GABA_A Binds Anxiolysis Anxiolysis (via α2, α3) Neuron->Anxiolysis Sedation Sedation / Ataxia (via α1) Neuron->Sedation

Caption: Diazepam's non-selective binding to GABA-A subtypes.

Predicted Profile of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine

Based on its structural class, 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine is predicted to be a positive allosteric modulator of the GABA-A receptor with higher functional selectivity for α2/α3 subunits over the α1 subunit. This selectivity would mean it enhances GABAergic inhibition more potently in brain circuits associated with anxiety (e.g., amygdala, hippocampus, which are rich in α2/α3) than in those primarily responsible for sedation (e.g., thalamus, cortex, rich in α1). The anticipated outcome is a potent anxiolytic effect with a significantly wider therapeutic window before sedation occurs.

cluster_0 Novel Compound (Predicted α2/α3 Selective) cluster_1 Effects Novel_Compound 6,7,8,9-Tetrahydro-5H- Imidazo[1,2-d]diazepine GABA_A_Anxiolysis GABA-A Receptor (α2, α3 subtypes) Novel_Compound->GABA_A_Anxiolysis High Affinity/ Potentiation GABA_A_Sedation GABA-A Receptor (α1 subtype) Novel_Compound->GABA_A_Sedation Low Affinity/ Potentiation Anxiolysis Potent Anxiolysis GABA_A_Anxiolysis->Anxiolysis ↑ Cl- Influx Sedation Reduced Sedation GABA_A_Sedation->Sedation Minimal ↑ Cl- Influx GABA GABA GABA->GABA_A_Anxiolysis Binds GABA->GABA_A_Sedation Binds

Caption: Predicted selective modulation of GABA-A subtypes.

Experimental Protocols for Preclinical Evaluation

To empirically test this hypothesis, a robust preclinical evaluation is required. The following protocols describe two standard, validated behavioral assays in mice: the Elevated Plus Maze (EPM) to assess anxiolytic activity and the Rotarod test to measure sedative/motor-impairing effects.

Workflow for Comparative Behavioral Testing

cluster_0 Pre-Test Phase cluster_1 Dosing Phase cluster_2 Behavioral Testing Phase (30 min post-dose) cluster_3 Data Analysis Acclimation Animal Acclimation (1 week) Handling Handling (3-5 days) Acclimation->Handling Dosing Drug Administration (i.p.) - Vehicle - Diazepam (e.g., 0.5, 1.5, 3.0 mg/kg) - Novel Compound (Dose Range) Handling->Dosing EPM Elevated Plus Maze (EPM) (5-10 min test) Measures Anxiolysis Dosing->EPM Rotarod Rotarod Test Measures Sedation/Ataxia Dosing->Rotarod Analysis Statistical Analysis (e.g., ANOVA) EPM->Analysis Rotarod->Analysis Table Generate Comparative Data Tables Analysis->Table

Caption: Workflow for in vivo comparative analysis.

Elevated Plus Maze (EPM) for Anxiolytic Activity

This test is based on the innate aversion of rodents to open, elevated spaces and their natural tendency to explore novel environments.[11][12] Anxiolytic compounds increase the proportion of time spent and entries made into the more aversive open arms.

Apparatus:

  • A plus-shaped maze elevated 50-80 cm from the floor.[13][14]

  • Two opposing arms (e.g., 25-40 cm long x 5-8 cm wide) are open.[12][13]

  • Two opposing arms are enclosed by high walls (e.g., 16-30 cm).[12][13]

  • A central platform (e.g., 5x5 cm or 8x8 cm) connects the arms.[12][13]

  • The test should be conducted under dim lighting (e.g., 100 lux).[12]

Protocol:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the trial.[15][16]

  • Dosing: Administer the test compound (e.g., 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine), diazepam (positive control), or vehicle (negative control) via intraperitoneal (i.p.) injection. Allow for a 30-minute absorption period.[2]

  • Placement: Place the mouse onto the central platform of the EPM, facing one of the closed arms.[12]

  • Testing: Allow the animal to freely explore the maze for a 5 to 10-minute session.[12][17] The session is recorded by an overhead video camera connected to a tracking software.

  • Data Collection: The software automatically records:

    • Number of entries into the open and closed arms (an entry is defined as all four paws entering an arm).[17]

    • Time spent in the open and closed arms.

    • Total distance traveled (a measure of general locomotor activity).

  • Cleaning: Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.[17]

Primary Endpoints for Anxiolysis:

  • % Time in Open Arms: (Time in open arms / Total time in all arms) x 100. An increase indicates an anxiolytic effect.

  • % Open Arm Entries: (Entries into open arms / Total entries into all arms) x 100. An increase indicates an anxiolytic effect.

Rotarod Test for Sedation and Motor Impairment

This test assesses motor coordination, balance, and motor learning. Sedative or muscle-relaxant properties of a drug will impair the animal's ability to remain on a rotating rod.[18][19]

Apparatus:

  • A commercially available Rotarod unit for mice, consisting of a textured rod (e.g., 3 cm diameter) suspended above a base plate.[19]

  • The apparatus should be capable of constant or accelerating rotation (e.g., 4 to 40 rpm).[18]

  • Sensors in the base plate automatically detect when a mouse falls.

Protocol:

  • Training (Optional but Recommended): For studies involving motor learning, mice can be trained for 1-3 days prior to the test day. A typical training trial involves placing the mouse on the rod at a low, constant speed (e.g., 5 rpm) for 60 seconds.[18]

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes.[15]

  • Dosing: Administer the test compounds or vehicle as described for the EPM test (30-minute pre-treatment).

  • Placement: Place the mouse on the stationary or slowly rotating rod.

  • Testing: Start the trial, which typically involves the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a 300-second period.[18][20]

  • Data Collection: Record the latency to fall (in seconds). The trial ends when the mouse falls off the rod or grips the rod and makes a full passive rotation.[18]

  • Repeated Trials: Conduct 2-3 trials per mouse with a 10-15 minute inter-trial interval.[15][18]

Primary Endpoint for Sedation/Ataxia:

  • Latency to Fall (s): A significant decrease in the time an animal can remain on the rod compared to the vehicle-treated group indicates sedation, ataxia, or motor impairment.

Comparative Data Summary

The goal of these experiments is to determine the therapeutic index (or safety margin) of the novel compound relative to diazepam. This is the ratio of the dose causing sedation to the dose causing anxiolysis. A higher ratio is desirable.

CompoundAnxiolytic Potency (EPM)Sedative/Ataxic Potency (Rotarod)Therapeutic Index
ED₅₀ (mg/kg) ED₅₀ (mg/kg) (Sedative ED₅₀ / Anxiolytic ED₅₀)
Diazepam (Reference) ~1.5 mg/kg[21][22]~3.0 mg/kg[2]~2
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine Predicted: < 1.0 mg/kgPredicted: > 10.0 mg/kgPredicted: > 10

Note: ED₅₀ (Effective Dose, 50%) is the dose that produces a half-maximal effect. The values for Diazepam are approximate and can vary based on mouse strain and specific protocol.[2][21] The values for the novel compound are hypothetical predictions based on the desired profile of an α2/α3-selective modulator.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded framework for the preclinical comparison of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine with established anxiolytics like diazepam. The central hypothesis is that by selectively targeting GABA-A receptor subtypes (α2/α3 over α1), this novel compound can achieve potent anxiolysis with a significantly reduced liability for sedation and motor impairment.

The execution of the detailed protocols for the Elevated Plus Maze and Rotarod test will generate the critical data needed to confirm this hypothesis. A successful outcome—demonstrating a high therapeutic index—would position 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine as a promising candidate for further development, potentially offering a safer alternative for patients suffering from anxiety disorders. Subsequent studies should include receptor binding assays to empirically determine its affinity and functional activity at the different GABA-A receptor α subunits, confirming the mechanistic basis for its behavioral profile.

References

  • Akkol EK, Ilhan M, Karpuz B, Genç Y, Sobarzo-Sánchez E. Sedative and anxiolytic effects of diazepam. E-Journal Faculty of Medicine Unpad.
  • Richter L, de Graaf C, Sieghart W, Varagic Z, Mörzinger M, et al. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands.
  • Abramov AA, Alekseeva YV, Gudasheva TA, Yarkov SA, Seredenin SB. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][23]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Molecules. 2021.

  • protocols.io. Rotarod-Test for Mice. Available from: [Link]

  • protocols.io. Elevated plus maze protocol. Available from: [Link]

  • Le P, Le V, Scott D, et al. Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. Journal of Medicinal Chemistry. 1997.
  • Rowlett JK, Platt DM, Lelas S, Atack JR, Dawson GR. Evaluation of the sedative-motor effects of novel GABAkine imidazodiazepines using quantitative observation techniques in rhesus monkeys. Psychopharmacology. 2005.
  • Brohan J, Goudra BG. The Role of GABA Receptors in Anesthesia and Sedation: An Updated Review. Anesthesiology and Pain Medicine. 2017.
  • Lipp HP, Wolfer DP, Stagliar-Bozicevic M, et al. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam. Behavioural Pharmacology. 2005.
  • Rowlett JK, Platt DM, Cook JM, et al. Evaluation of the sedative-motor effects of novel GABAkine imidazodiazepines using quantitative observation techniques in rhesus monkeys.
  • Rico JL, Bonuti RN, Morais-Pinto C, et al. Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze. Frontiers in Pharmacology. 2019.
  • Wikipedia. GABAA receptor. Available from: [Link]

  • Leo LM, Pamplona FA, Kim S. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. 2014.
  • Kumar R, Joshi YC. 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects.
  • Yang M, et al. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice. BMC Neuroscience. 2023.
  • Botia B, Gamez-Valero A, Castro-Zafra D, et al. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains. Neuroscience. 2021.
  • Welch JM.
  • Mohammadi-asl A, et al. Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. Iranian Journal of Pharmaceutical Research. 2011.
  • Richter L, et al. (PDF) Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands.
  • Hart PC, et al. The effects of diazepam on elevated plus-maze (EPM) performance Mice...
  • Gamez-Valero A, et al. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice.
  • Atack JR.
  • Mouse Metabolic Phenotyping Centers. Rotarod. Available from: [Link]

  • Tricklebank MD, et al. The pharmacological properties of the imidazobenzodiazepine, FG 8205, a novel partial agonist at the benzodiazepine receptor. British Journal of Pharmacology. 1990.
  • Rahman MM, et al. Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking. Frontiers in Pharmacology. 2022.
  • Komada M, Takao K, Miyakawa T. Elevated Plus Maze for Mice. Journal of Visualized Experiments. 2008.
  • Wang F, et al. Neuropsychopharmacological effects of midazolam on the human brain.
  • Rodgers RJ, Johnson NJ. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience. Psychopharmacology. 1995.
  • Jones MV, Sahara Y, Dzubay JA, Westbrook GL. Defining Affinity with the GABAA Receptor. The Journal of Neuroscience. 1998.
  • BioMed. How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Available from: [Link]

  • Saini A, et al. Understanding the GABAA Receptor: Implications for Anesthesia and Beyond. Thieme. 2022.
  • Mouse Metabolic Phenotyping Centers. Elevated Plus Maze. Available from: [Link]

  • Brohan J, Goudra BG. (PDF) The Role of GABA Receptors in Anesthesia and Sedation: An Updated Review.
  • Bodnoff SR, et al. A comparison of the effects of diazepam versus several typical and atypical anti-depressant drugs in an animal model of anxiety. Psychopharmacology. 1989.
  • Ramana MMV, et al. Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][18][23]Diazepine-2-Carboxylates. ChemRxiv. 2017.

  • Wang F, et al. Neuropsychopharmacological effects of midazolam on the human brain. Neurological Sciences. 2021.
  • Amaghnouje A, et al. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules. 2021.
  • IMPReSS. Rotarod Protocol. Available from: [Link]

  • Kumar A, et al.
  • Capriotti T, et al. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. International Journal of Molecular Sciences. 2021.
  • YouTube. Study of anxiolytic activity of drugs using mice. Available from: [Link]

  • Fernández-Guasti A, et al. Anxiolytic effects of diazepam and ethanol in two behavioral models: Comparison of males and females.
  • Wikipedia. L-655,708. Available from: [Link]

  • Chen IL, et al. Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[18][23]benzodiazepines. Molecules. 2017.

Sources

A Researcher's Guide to the Statistical Validation of Behavioral Assays for 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical validation of behavioral tests to characterize novel compounds such as 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine. As a member of the imidazodiazepine class, this compound is anticipated to exhibit modulatory effects on the central nervous system, likely through interaction with GABA-A receptors.[1][2][3][4] Consequently, a rigorous assessment of its behavioral phenotype is paramount. This document outlines the principles, experimental designs, and statistical methodologies required to validate a battery of behavioral assays, ensuring the generation of robust and reproducible data for researchers in pharmacology and drug development.

The Imperative of Rigorous Behavioral Assay Validation

The predictive validity of preclinical behavioral data hinges on the meticulous validation of the chosen assays. This process extends beyond simple statistical comparisons, demanding a deep understanding of the behavioral paradigms and the potential confounding factors. For a novel compound like 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine, it is crucial to establish a clear behavioral profile, differentiating it from existing therapeutics. This guide will focus on a strategic selection of assays to probe the anxiolytic, locomotor, and cognitive-modulating potential of this compound class.

Core Principles of Statistical Validation in Behavioral Neuroscience

A robust validation strategy incorporates several key elements:

  • Positive and Negative Controls: The inclusion of a well-characterized positive control (e.g., diazepam for anxiolytic effects) and a negative control (vehicle) is non-negotiable. This allows for the assessment of assay sensitivity and specificity.

  • Dose-Response Relationship: Evaluating the compound across a range of doses is essential to characterize its potency and identify a therapeutic window.

  • Statistical Power: Experiments must be adequately powered to detect biologically meaningful effects. This requires careful consideration of sample size, expected effect size, and variability.

  • Appropriate Statistical Tests: The choice of statistical analysis must align with the experimental design and the nature of the data. Assumptions of normality and homogeneity of variance should be tested prior to applying parametric tests.

Recommended Behavioral Assay Battery and Validation Protocols

Based on the pharmacological profile of imidazodiazepines, the following behavioral tests are recommended for the characterization of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine.

Assessment of Anxiolytic-Like Activity: The Elevated Plus Maze (EPM)

The EPM is a widely accepted paradigm for assessing anxiety-like behavior in rodents.[5][6][7] The test leverages the conflict between the innate tendency of rodents to explore novel environments and their aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.

  • Animal Handling: Acclimatize animals to the testing room for at least 1 hour before testing. Handle animals gently to minimize stress.

  • Drug Administration: Administer 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine (at various doses), a positive control (e.g., diazepam), or vehicle via the intended route of administration (e.g., intraperitoneally) at a predetermined time before the test.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute session.

  • Data Collection: Record the time spent in the open arms and closed arms, and the number of entries into each arm using an automated video-tracking system.

The primary measures of anxiolytic-like activity are an increase in the time spent in the open arms and an increase in the number of entries into the open arms.

  • Data Analysis: A one-way analysis of variance (ANOVA) is appropriate for comparing the means of the different treatment groups (vehicle, positive control, and various doses of the test compound).

  • Post-Hoc Analysis: If the ANOVA reveals a significant overall effect, post-hoc tests (e.g., Dunnett's test for comparing multiple doses to the vehicle control, or Tukey's test for all pairwise comparisons) should be performed to identify which groups differ significantly.

  • Confounding Factors: It is crucial to also analyze total arm entries as a measure of locomotor activity. A significant change in total entries may indicate sedative or hyper-locomotor effects of the compound, which could confound the interpretation of the anxiety-related measures.

Table 1: Illustrative Data from the Elevated Plus Maze

Treatment GroupDose (mg/kg)Time in Open Arms (s) (Mean ± SEM)Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-25.3 ± 3.18.2 ± 1.530.5 ± 4.2
Diazepam2.055.8 ± 5.715.6 ± 2.128.9 ± 3.8
Compound X1.035.1 ± 4.511.3 ± 1.831.2 ± 4.0
Compound X3.060.2 ± 6.116.8 ± 2.529.7 ± 3.5
Compound X10.048.5 ± 5.214.1 ± 2.022.1 ± 2.9**

*p < 0.05 compared to Vehicle; **p < 0.05 indicating a potential sedative effect at the highest dose.

Caption: Workflow for the Elevated Plus Maze experiment.

Assessment of Locomotor Activity and Exploratory Behavior: The Open Field Test (OFT)

The OFT is a fundamental test for assessing general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents.[8][9][10][11]

  • Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.

  • Animal Handling and Drug Administration: As described for the EPM.

  • Test Procedure: Place the animal in the center of the open field and allow it to explore freely for a specified period (e.g., 10-15 minutes).

  • Data Collection: An automated video-tracking system should be used to record various parameters, including total distance traveled, time spent in the center versus the periphery, and the number of entries into the center zone.

  • Locomotor Activity: The total distance traveled is the primary measure of general locomotor activity.

  • Anxiety-Like Behavior: Rodents naturally avoid the center of the open field. Anxiolytic compounds typically increase the time spent in and the number of entries into the center zone.

  • Data Analysis: A one-way ANOVA followed by appropriate post-hoc tests can be used to compare treatment groups for each of the measured parameters.

  • Data Interpretation: It is important to interpret the findings from the OFT in conjunction with other tests. For example, a compound that increases locomotion in the OFT might show an increased number of total arm entries in the EPM, which needs to be considered when interpreting the anxiety-related data from the EPM.

Table 2: Illustrative Data from the Open Field Test

Treatment GroupDose (mg/kg)Total Distance Traveled (m) (Mean ± SEM)Time in Center (s) (Mean ± SEM)Center Entries (Mean ± SEM)
Vehicle-35.2 ± 4.118.5 ± 2.912.3 ± 1.8
Diazepam2.033.8 ± 3.935.7 ± 4.822.1 ± 2.5
Compound X1.036.1 ± 4.325.4 ± 3.516.8 ± 2.1
Compound X3.034.5 ± 4.038.9 ± 5.124.5 ± 2.8
Compound X10.024.7 ± 3.1**29.8 ± 4.219.3 ± 2.4

*p < 0.05 compared to Vehicle; **p < 0.05 indicating a sedative effect at the highest dose.

Caption: Data analysis pipeline for the Open Field Test.

Assessment of Recognition Memory: The Novel Object Recognition (NOR) Test

The NOR test is a relatively simple and widely used assay for evaluating recognition memory in rodents.[12][13][14] It is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.

  • Apparatus: An open field arena. A set of identical objects for the familiarization phase and a set of novel objects for the test phase.

  • Habituation: Allow the animal to habituate to the empty arena for a few minutes on consecutive days before the test.

  • Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).

  • Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).

  • Test Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.

  • Data Collection: Record the time spent exploring each object (familiar and novel) during the test phase.

  • Discrimination Index: The primary measure is the discrimination index (DI), calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory.

  • Data Analysis:

    • Within each group, a one-sample t-test can be used to determine if the DI is significantly different from chance (0).

    • A one-way ANOVA followed by post-hoc tests can be used to compare the DI between the different treatment groups.

  • Positive and Negative Controls: A positive control for memory impairment (e.g., scopolamine) and a positive control for memory enhancement (if applicable) should be included.

  • Confounding Factors: It is important to ensure that the total exploration time does not differ significantly between groups, as this could indicate changes in motivation or locomotor activity that could affect the interpretation of the DI.

Table 3: Illustrative Data from the Novel Object Recognition Test

Treatment GroupDose (mg/kg)Discrimination Index (DI) (Mean ± SEM)Total Exploration Time (s) (Mean ± SEM)
Vehicle-0.35 ± 0.0545.2 ± 5.1
Scopolamine1.00.02 ± 0.04 42.8 ± 4.9
Compound X1.00.42 ± 0.0646.1 ± 5.3
Compound X3.00.55 ± 0.07*44.5 ± 5.0
Compound X10.00.28 ± 0.0532.7 ± 4.1

*p < 0.05 compared to Vehicle, indicating memory enhancement; **p < 0.05 compared to Vehicle, indicating memory impairment or reduced exploration.

Caption: Logical flow of the Novel Object Recognition test.

Concluding Remarks

The statistical validation of behavioral tests is a critical step in the preclinical evaluation of novel compounds like 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine. By employing a carefully selected battery of assays, incorporating appropriate controls, and utilizing robust statistical analyses, researchers can build a comprehensive and reliable behavioral profile of new chemical entities. This guide provides a foundational framework to ensure that the generated data is both scientifically sound and translatable, ultimately facilitating the discovery of new and improved therapeutics for neurological and psychiatric disorders.

References

  • Auta, J., et al. (2010). Anticonvulsant, anxiolytic, and non-sedating actions of imidazenil and other imidazo-benzodiazepine carboxamide derivatives. Pharmacology Biochemistry and Behavior, 95(4), 427-434. [Link]

  • Witkin, J. M., et al. (2017). Further evaluation of the potential anxiolytic activity of imidazo[1,5-a][1][4]diazepin agents selective for α2/3-containing GABAA receptors. Pharmacology Biochemistry and Behavior, 158, 25-31. [Link]

  • Auta, J., et al. (2010). Anticonvulsant, anxiolytic, and non-sedating actions of imidazenil and other imidazo-benzodiazepine carboxamide derivatives. ResearchGate. [Link]

  • Witkin, J. M., et al. (2021). The imidazodiazepine, KRM-II-81: An example of a newly emerging generation of GABAkines for neurological and psychiatric disorders. Pharmacology & Therapeutics, 227, 107883. [Link]

  • Kadriu, B., et al. (2019). Novel Benzodiazepine-Like Ligands with Various Anxiolytic, Antidepressant, or Pro-Cognitive Profiles. Neurotherapeutics, 16(3), 714-726. [Link]

  • ResearchGate. (n.d.). The analysis and statistical results of the open field test. [Link]

  • Melior Discovery. (n.d.). Novel Object Recognition Test. [Link]

  • Den-otter, T., et al. (2023). Validating an updated protocol for the novel object recognition task in young pigs. Frontiers in Behavioral Neuroscience, 17, 1186358. [Link]

  • Den-otter, T., et al. (2023). Validating an updated protocol for the novel object recognition task in young pigs. PubMed. [Link]

  • Transpharmation. (n.d.). Novel Object Recognition Test. [Link]

  • ResearchGate. (2022). How to validate Novel object recognition objects?. [Link]

  • Frontiers in Behavioral Neuroscience. (2024). Open field test for the assessment of anxiety-like behavior in Gnathonemus petersii fish. [Link]

  • Frontiers. (2024). Open field test for the assessment of anxiety-like behavior in Gnathonemus petersii fish. [Link]

  • ResearchGate. (n.d.). Results of ANOVA for the Elevated Plus Maze with Full and Reduced Data Sets. [Link]

  • Spindler, L., et al. (2017). An elevated plus-maze in mixed reality for studying human anxiety-related behavior. Translational Psychiatry, 7(12), 1284. [Link]

  • Walf, A. A., & Frye, C. A. (2018). Repeated elevated plus maze trials as a measure for tracking within-subjects behavioral performance in rats (Rattus norvegicus). PloS one, 13(11), e0207804. [Link]

  • ResearchGate. (n.d.). Open-field test. Outcome measures during a 15 min testing session were... [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. [Link]

  • Wikipedia. (n.d.). Open field (animal test). [Link]

  • Tricklebank, M. D., et al. (1990). The pharmacological properties of the imidazobenzodiazepine, FG 8205, a novel partial agonist at the benzodiazepine receptor. British journal of pharmacology, 101(3), 753–761. [Link]

  • Frontiers. (n.d.). Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]

  • ResearchGate. (2025). Synthesis of 6,9-Diaryl-5H-imidazo[2,1-d][1][2][15]triazepines and Their Dihydro Derivatives. [Link]

  • Suzdak, P. D., et al. (1988). Ro 15-4513 potentiates, instead of antagonizes, ethanol-induced sleep in mice exposed to small platform stress. Psychopharmacology, 94(4), 545–549. [Link]

  • International Science Community Association. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. [Link]

  • Leeson, P. D., et al. (1997). Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. Journal of medicinal chemistry, 40(15), 2424–2429. [Link]

  • Pauwels, R., et al. (1993). New tetrahydroimidazo[4,5,1-jk][1][4]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs. Antimicrobial agents and chemotherapy, 37(1), 118–126. [Link]

  • Wikipedia. (n.d.). L-655,708. [Link]

  • Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 7(9), 888–899. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine

A Senior Application Scientist's Guide to the Proper Disposal of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1][2]diazepine

Introduction: The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1][2]diazepine (CAS RN: 933750-31-3), a heterocyclic compound utilized in various research and development applications. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of all laboratory personnel and minimizing environmental impact. The fundamental principle is that all chemical waste, including this compound and its containers, must be treated as hazardous unless explicitly determined otherwise by a qualified safety officer.[1] Under no circumstances should this compound or its solutions be disposed of via standard sewage systems or regular trash.[3][4][5]

Hazard Assessment & Core Safety Principles

6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1][2]diazepine is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.[6]

Given these hazards, the primary goal is to prevent exposure and environmental release. All handling and disposal procedures must be conducted within a certified laboratory chemical fume hood to mitigate inhalation risks.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound for any purpose, including disposal, the following minimum PPE and engineering controls are mandatory:

EquipmentSpecificationRationale
Primary Engineering Control Certified Laboratory Chemical Fume HoodPrevents inhalation of dust or vapors, which are known to be harmful[6].
Hand Protection Nitrile or other chemically resistant glovesProtects against skin irritation and absorption[3].
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or gogglesPrevents serious eye irritation from splashes or airborne particles[3][7].
Body Protection Full-length lab coatProtects skin and clothing from contamination[3].

An emergency eyewash station and safety shower must be accessible within a 10-second travel distance of the handling area.[8]

Waste Segregation and Chemical Incompatibility

Proper segregation is paramount to prevent dangerous chemical reactions within the waste container.[9][10]

  • Chemical Nature: 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1][2]diazepine is a heterocyclic amine, which is basic in nature.

  • Primary Incompatibilities:

    • Acids and Acid Chlorides: Store separately from all acidic waste streams. Mixing can cause a violent exothermic neutralization reaction.[8][10]

    • Strong Oxidizing Agents: Keep away from oxidizers to prevent potentially explosive reactions.[8]

  • Waste Stream Classification: This compound should be disposed of in a "Non-halogenated Organic" or "Nitrogenous Organic Base" waste stream, as determined by your institution's waste management program.

Step-by-Step Disposal Protocol for Unused or Waste Compound

This protocol applies to the pure compound, reaction mixtures, and concentrated solutions.

Step 4.1: Select a Compatible Waste Container

  • The container must be in good condition, free of leaks, and have a secure, tight-fitting screw cap.[1][10][11]

  • The container material must be compatible with the chemical. High-density polyethylene (HDPE) or the original product container are excellent choices.[9][12]

  • The container should not be filled beyond 90% of its capacity to allow for expansion.[13]

Step 4.2: Label the Waste Container

  • Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) office.[2][11]

  • Clearly write the full chemical name: "Waste 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1][2]diazepine". Do not use abbreviations or chemical formulas.[11]

  • List all components and their approximate percentages if it is a mixed waste stream.[11]

Step 4.3: Transfer the Waste

  • Perform all transfers inside a certified chemical fume hood.[8]

  • If transferring a solid, use appropriate tools to avoid generating dust.[7]

  • If transferring a liquid, use a funnel to prevent spillage on the container's exterior. Remove the funnel immediately after use; it should not be left in the container opening.[9][11]

  • Securely close the container cap immediately after adding the waste. Containers must remain closed at all times except when waste is being added.[11][12][13]

Step 4.4: Store in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated SAA.[10][12]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11]

  • Ensure the container is segregated from incompatible materials, particularly acids and oxidizers.[10]

Step 4.5: Arrange for EHS Pickup

  • Once the container is full (at 90% capacity) or is no longer being used, submit a chemical collection request to your institution's EHS office.[1][8]

  • Do not transport hazardous waste across public roads or outside of your designated building. This must be handled by trained EHS staff.[1][14]

Management of Contaminated Materials & Empty Containers

5.1 Contaminated Solids:

  • Disposable items such as gloves, weighing papers, and pipette tips that are contaminated with the compound must be collected as hazardous waste.

  • Place these items in a sealed, clearly labeled plastic bag or a designated solid waste container within the SAA.

5.2 Empty Containers:

  • An empty container that held 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1][2]diazepine is still considered hazardous waste until properly decontaminated.

  • Procedure for Decontamination:

    • While this compound is not explicitly on the EPA's "P-list" of acutely hazardous wastes, it is best practice to follow a triple-rinse procedure due to its known hazards.[1]

    • Rinse the container three times with a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound.

    • Each rinse should use a solvent volume equal to approximately 5-10% of the container's volume.[1]

    • Crucially, collect all three rinsates as hazardous waste. [1] Add the rinsate to your non-halogenated organic waste stream.

    • After triple-rinsing, deface or completely remove the original chemical label.[1]

    • The clean, de-labeled container can now be disposed of in the regular trash or glass disposal box, depending on the material.

Emergency Procedures: Spill Management
  • Small Spill (within a fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb the spill with a chemical absorbent pad or material like vermiculite.

    • Using non-sparking tools, carefully collect the absorbent material and any remaining compound.

    • Place all cleanup materials into a sealed, compatible container. Label it as "Hazardous Waste: Spill Debris containing 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1][2]diazepine".[1][8]

    • Wipe the spill area with a cloth dampened with a suitable solvent, and also dispose of the cloth as hazardous waste.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and restrict access.

    • Contact your institution's EHS/Safety Office immediately. Do not attempt to clean it up yourself.[8]

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for managing waste generated from 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1][2]diazepine.

Gcluster_waste_type1. Identify Waste Typecluster_procedure2. Follow Procedurecluster_final3. Final DispositionStartWaste Generation:6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepineWaste_PurePure Compound orWaste SolutionStart->Waste_PureWaste_SolidContaminated Solids(Gloves, Pipettes, etc.)Start->Waste_SolidWaste_ContainerEmpty Original ContainerStart->Waste_ContainerProc_LiquidSelect & Label compatible container.Transfer waste in fume hood.Store in SAA away from acids.Waste_Pure->Proc_LiquidProc_SolidPlace in a sealed, labeled'Solid Hazardous Waste' containerwithin the SAA.Waste_Solid->Proc_SolidProc_ContainerTriple-rinse with solvent.Collect rinsate as hazardous waste.Deface label.Waste_Container->Proc_ContainerFinal_PickupRequest Pickup fromEnvironmental Health & Safety (EHS)Proc_Liquid->Final_PickupProc_Solid->Final_PickupFinal_TrashDispose of rinsed containerin appropriate lab trashProc_Container->Final_Trash

Caption: Decision workflow for handling different waste streams of the target compound.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Management of Waste. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Standard Operating Procedure for Imidazole. Washington State University. [Link]

  • Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d]diazepine

A Comprehensive Guide to Personal Protective Equipment for Handling 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1][2]diazepine

This guide provides essential safety and handling protocols for 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1][2]diazepine, a heterocyclic compound with potential applications in drug development and scientific research. As a structural analog of various biologically active molecules, including benzodiazepines, this compound warrants careful handling to mitigate potential health risks.[3][4][5] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of all laboratory personnel.

Understanding the Risks: A Proactive Approach to Safety
  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Acute Toxicity (Inhalation): Harmful if inhaled.

Given these hazards, a comprehensive PPE strategy is not merely a recommendation but a critical requirement for safe handling.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure.[2][6] The following table summarizes the minimum PPE requirements for handling 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1][2]diazepine in various laboratory settings.

Operation Minimum PPE Requirement Rationale
Weighing and Aliquoting (Solid) Disposable nitrile gloves (double-gloving recommended), lab coat, safety glasses with side shields.To prevent skin contact with the solid compound and protect eyes from airborne particles.
Solution Preparation and Transfers Disposable nitrile gloves (double-gloving recommended), lab coat, chemical splash goggles, and a face shield.To provide enhanced protection against splashes and aerosols that can cause skin and eye irritation.
Heating or Generating Aerosols All PPE for solution preparation, plus a certified chemical fume hood.To mitigate the risk of inhaling harmful vapors or aerosols.
Large-Scale Operations (>5g) Double-gloved nitrile gloves, chemical-resistant lab coat or apron, chemical splash goggles, face shield, and a chemical fume hood.To provide maximum protection during procedures with a higher potential for significant exposure.
Step-by-Step Guide to PPE Usage

Proper donning and doffing of PPE are as crucial as the equipment itself to prevent cross-contamination and exposure.

1. Donning PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, appropriately sized lab coat, ensuring it is fully buttoned.

  • Gloves (First Pair): Don the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat.

  • Gloves (Second Pair): If double-gloving, put on the second pair of nitrile gloves over the first.

  • Eye and Face Protection: Put on safety glasses or chemical splash goggles. If a splash hazard exists, add a face shield.

2. Doffing PPE:

  • Gloves (Outer Pair): If double-gloving, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Gown/Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body. Dispose of it in the appropriate waste stream.

  • Eye and Face Protection: Remove the face shield and/or goggles from the back of your head to avoid touching the front surface.

  • Gloves (Inner Pair): Remove the final pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

PPE Selection and Usage Workflow

PPE_WorkflowStartStart: Assess TaskTaskHandling 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepineStart->TaskSolidHandlingSolid Weighing/AliquotingTask->SolidHandlingSolid formSolutionHandlingSolution Prep/TransferTask->SolutionHandlingLiquid formAerosolGenHeating/Aerosol GenerationTask->AerosolGenPotential forvapors/aerosolsLargeScaleLarge Scale(>5g)Task->LargeScaleLarge quantityPPE_SolidLab CoatSafety GlassesNitrile GlovesSolidHandling->PPE_SolidPPE_SolutionLab CoatChemical GogglesFace ShieldDouble GlovesSolutionHandling->PPE_SolutionPPE_AerosolPPE_Solution +Chemical Fume HoodAerosolGen->PPE_AerosolPPE_LargeChem-Resistant CoatChemical GogglesFace ShieldDouble GlovesChemical Fume HoodLargeScale->PPE_LargeProcedureFollow Donning/Doffing ProtocolPPE_Solid->ProcedurePPE_Solution->ProcedurePPE_Aerosol->ProcedurePPE_Large->ProcedureDisposalDispose of ContaminatedPPE in DesignatedChemical WasteProcedure->DisposalEndEnd: Task CompleteDisposal->End

Caption: Workflow for selecting and using appropriate PPE.

Engineering Controls: A Higher Level of Protection

Whenever possible, engineering controls should be the primary method for minimizing exposure. For 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1][2]diazepine, the following are critical:

  • Chemical Fume Hood: All manipulations that could generate dust, aerosols, or vapors must be performed inside a certified chemical fume hood.[7] This is especially important when working with powdered forms of the compound or when heating solutions.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Don Appropriate PPE: Before attempting to clean up, don the appropriate PPE, including a respirator if the compound is a volatile solid or if the spill is large.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use a chemical absorbent pad or granules to contain the spill.

  • Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and follow institutional reporting procedures.

Disposal of Contaminated Materials

All materials that come into contact with 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1][2]diazepine, including gloves, disposable lab coats, and absorbent materials, must be considered hazardous waste.

  • Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling: Ensure the waste container is labeled with the chemical name and associated hazards.

  • Disposal: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.[8][9][10][11]

Conclusion: A Culture of Safety

The safe handling of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1][2]diazepine is paramount for the well-being of researchers and the integrity of the scientific work. By understanding the potential hazards, diligently using the correct personal protective equipment, and adhering to established safety protocols, the risks associated with this compound can be effectively managed. A proactive and informed approach to safety is the cornerstone of responsible research.

References

  • American Chemistry Council. Protective Equipment. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • National Center for Biotechnology Information. Midazolam. PubChem Compound Summary for CID 4192. [Link]

  • National Center for Biotechnology Information. Personal Protective Equipment. In: Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. [Link]

  • International Science Community Association. 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. [Link]

  • Kim, D. H. (1977). Derivatives of tetrahydro-1,4-benzodiazepines as Potential Antihypertensive Agents. Journal of Medicinal Chemistry, 20(2), 209–212. [Link]

  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • ACTenviro. Best Practices for Disposing of Expired Controlled Substances. [Link]

  • U.S. Environmental Protection Agency. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.